molecular formula C76H102F3N15O28S B15616805 Mini gastrin I, human tfa

Mini gastrin I, human tfa

Cat. No.: B15616805
M. Wt: 1762.8 g/mol
InChI Key: FZOWENGANSNUIV-VUVOQLAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mini gastrin I, human tfa is a useful research compound. Its molecular formula is C76H102F3N15O28S and its molecular weight is 1762.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C76H102F3N15O28S

Molecular Weight

1762.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-hydroxypropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C74H101N15O26S.C2HF3O2/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39;3-2(4,5)1(6)7/h5-17,35,37-38,44,46-55,74,77,87,90,115H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103);(H,6,7)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,74?;/m0./s1

InChI Key

FZOWENGANSNUIV-VUVOQLAUSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation of Human Minigastrin I, TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure of human Minigastrin I, supplied as a trifluoroacetic acid (TFA) salt. Minigastrin I is a linear peptide and a shorter version of human gastrin, playing a significant role as a ligand for the cholecystokinin-2 (CCK2) receptor.[1][2] This document details its primary structure, the nature of the TFA salt, and discusses the current understanding of its conformational properties. Furthermore, it provides detailed, representative experimental protocols for its synthesis, purification, and the removal of the TFA counterion, crucial for biological assays. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Human Minigastrin I is a 13-amino acid peptide derived from the 5-17 sequence of human gastrin I.[1][2] It has garnered significant interest in the scientific community, particularly in the field of oncology, due to its high affinity for the CCK2 receptor, which is overexpressed in several tumors, including medullary thyroid carcinoma.[3] The peptide is typically available as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the purification process of synthetic peptides.[4] Understanding the precise structure and the influence of the TFA salt is paramount for its application in research and drug development.

Primary Structure and Physicochemical Properties

The primary structure of human Minigastrin I is a single polypeptide chain with the following amino acid sequence:

Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ [3]

The C-terminus of the peptide is amidated. The presence of a pentaglutamic acid sequence is a notable feature, influencing its biological properties.[5]

PropertyValueReference
Amino Acid Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[3]
One-Letter Code LEEEEEAYGWMDF-NH₂[6]
Molecular Formula C₇₄H₉₉N₁₅O₂₆S[7]
Molecular Weight 1645.66 g/mol [6]
CAS Number 60748-07-4[7]

The Trifluoroacetic Acid (TFA) Salt

Synthetic peptides are commonly purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide is obtained as a TFA salt, where the trifluoroacetate anions are associated with the positively charged amino groups of the peptide. While suitable for many applications, the presence of TFA can influence the peptide's conformation and may be undesirable in certain biological assays. Therefore, methods for TFA removal are often employed.

Conformational Structure

A definitive three-dimensional crystal structure of human Minigastrin I has not been deposited in the Protein Data Bank (PDB). Conformational studies on minigastrin analogues suggest that the peptide is highly flexible in aqueous solutions. However, in a less polar environment, such as a mixture of water and trifluoroethanol, it tends to adopt a more ordered secondary structure, including α-helical and 3₁₀-helical regions. This suggests that the peptide's conformation is adaptable and may be influenced by its interaction with the receptor binding pocket. Furthermore, studies on analogues where the glycine (B1666218) residue is replaced indicate that a U-shaped conformation is likely important for its biological activity.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of human Minigastrin I can be achieved using an automated or manual peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Tyr(tBu), Ala, Glu(OtBu) x 5, Leu).

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude peptide as a TFA salt.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat for all Amino Acids Wash1->Repeat Repeat->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Cleavage Cleavage & Side-chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization CrudePeptide Crude Minigastrin I (TFA Salt) Lyophilization->CrudePeptide

Solid-Phase Peptide Synthesis (SPPS) Workflow for Minigastrin I.
Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).

  • Column and Solvents: Use a C18 stationary phase column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Minigastrin I as a TFA salt.

HPLC_Purification_Workflow CrudePeptide Crude Minigastrin I (TFA Salt) Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Inject Inject onto C18 RP-HPLC Column Dissolve->Inject Elute Gradient Elution (Water/Acetonitrile + 0.1% TFA) Inject->Elute Detect UV Detection (220/280 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity & Identity Analysis (Analytical HPLC, Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If pure Lyophilize Lyophilization Pool->Lyophilize PurePeptide Purified Minigastrin I (TFA Salt) Lyophilize->PurePeptide

RP-HPLC Purification Workflow for Minigastrin I.
Trifluoroacetic Acid (TFA) Removal

For applications where TFA is undesirable, it can be exchanged for a more biocompatible counterion like acetate (B1210297) or chloride.

Protocol (TFA to Acetate Exchange):

  • Resin Preparation: Prepare a column with a strong anion exchange resin.

  • Resin Equilibration: Wash the resin with 1 M sodium acetate, followed by extensive washing with deionized water to remove excess sodium acetate.

  • Peptide Loading: Dissolve the purified Minigastrin I (TFA salt) in deionized water and load it onto the equilibrated resin column.

  • Elution: Elute the peptide from the column with deionized water.

  • Fraction Collection and Analysis: Collect the fractions containing the peptide. The TFA anions will remain bound to the resin.

  • Lyophilization: Lyophilize the peptide-containing fractions to obtain the peptide as an acetate salt.

TFA_Removal_Workflow PeptideTFA Minigastrin I (TFA Salt) Dissolve Dissolve in Water PeptideTFA->Dissolve Load Load onto Anion Exchange Resin Dissolve->Load Elute Elute with Water Load->Elute Collect Collect Peptide Fractions Elute->Collect Lyophilize Lyophilization Collect->Lyophilize PeptideAcetate Minigastrin I (Acetate Salt) Lyophilize->PeptideAcetate

TFA Removal via Anion Exchange Chromatography.

Conclusion

Human Minigastrin I is a peptide of significant interest with a well-defined primary structure. While a high-resolution three-dimensional structure remains to be fully elucidated, evidence points towards a flexible conformation that can adopt ordered structures upon interaction with its biological target. The TFA salt form is a direct result of standard synthetic and purification procedures, and established protocols are available for its removal when necessary. The detailed methodologies provided in this guide offer a robust framework for the synthesis, purification, and handling of human Minigastrin I for research and development purposes.

References

An In-depth Technical Guide to Human Minigastrin I, TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human minigastrin I is a truncated form of human gastrin I, comprising amino acids 5-17 of the parent peptide.[1] Its amino acid sequence is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 (LEEEEEAYGWMDF-NH2).[1] The trifluoroacetic acid (TFA) salt is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC). Minigastrin I and its analogs are of significant interest to the scientific community, primarily due to their high affinity for the cholecystokinin-2 receptor (CCK2R). This receptor is notably overexpressed in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This guide provides a comprehensive overview of human minigastrin I, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its study.

Core Data

Amino Acid Sequence and Molecular Properties
PropertyValueReference
Amino Acid Sequence (Single-Letter Code) LEEEEEAYGWMDF-NH2[1]
Amino Acid Sequence (Three-Letter Code) H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
Molecular Weight 1760.75 g/mol [1]
Quantitative Biological Data of Minigastrin Analogs

The following tables summarize key quantitative data for various minigastrin analogs, primarily focusing on their interaction with the cholecystokinin-2 receptor (CCK2R). These analogs are often modified with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to enable radiolabeling for imaging and therapeutic applications.

Table 1: Receptor Binding Affinity (IC50) of Minigastrin Analogs

AnalogCell LineIC50 (nM)Reference
DOTA-cyclo-MG1CCK2R-expressing2.54 ± 0.30[2]
natLu-DOTA-cyclo-MG1CCK2R-expressing2.22 ± 0.32[2]
DOTA-cyclo-MG2CCK2R-expressing3.23 ± 0.91[2]
natLu-DOTA-cyclo-MG2CCK2R-expressing2.85 ± 0.63[2]
DOTA-MGS1AR42JSimilar to DOTA-MG11[3]
DOTA-MGS4AR42JLower than DOTA-MG11[3]
DOTA-MGS1A431-CCK2RComparable to DOTA-MG11 & DOTA-MGS4[3]
DOTA-MGS4A431-CCK2RComparable to DOTA-MG11 & DOTA-MGS1[3]
PentagastrinA431-CCK2R0.84 ± 0.22[4]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[4]
Proline-modified Analog 1A431-CCK2R~1[5]
Proline-modified Analog 2A431-CCK2R~1[5]
Proline-modified Analog 3A431-CCK2R~1[5]
[natLu]Lu-DOTA-rhCCK-18AR42J2-fold lower than [natLu]Lu-DOTA-PP-F11N[6]

Table 2: In Vitro Cell Uptake of Radiolabeled Minigastrin Analogs

AnalogCell LineIncubation Time% Internalized ActivityReference
¹¹¹In-DOTA-MG11AR42J2 h18.2 ± 0.9[3]
¹¹¹In-DOTA-MGS1AR42J2 h29.1 ± 0.3[3]
¹¹¹In-DOTA-MGS4AR42J2 h9.4 ± 0.8[3]
¹¹¹In-DOTA-MGS1A431-CCK2R2 h26.2 ± 3.4[3]
¹¹¹In-DOTA-MGS4A431-CCK2R2 h24.9 ± 3.7[3]
¹¹¹In-DOTA-MG11A431-CCK2R2 h29.4 ± 1.5[3]

Table 3: Biodistribution of Radiolabeled Minigastrin Analogs in Tumor-Bearing Mice (% Injected Activity per Gram of Tissue - % IA/g)

AnalogTissue4 h post-injection (% IA/g)Reference
¹¹¹In-DOTA-MGS1A431-CCK2R Xenograft1.23 ± 0.15[3]
¹¹¹In-DOTA-MGS4A431-CCK2R Xenograft10.40 ± 2.21[3]
[¹⁷⁷Lu]Lu-Proline Analog 1A431-CCK2R Xenograft34.72 ± 9.40[5]
[¹⁷⁷Lu]Lu-Proline Analog 2A431-CCK2R Xenograft33.25 ± 6.34[5]
[¹⁷⁷Lu]Lu-Proline Analog 3A431-CCK2R Xenograft28.60 ± 7.95[5]
[¹⁷⁷Lu]Lu-Proline Analog 1Kidney~4-7[5]
[¹⁷⁷Lu]Lu-Proline Analog 2Kidney~4-7[5]
[¹⁷⁷Lu]Lu-Proline Analog 3Kidney~4-7[5]
[¹⁷⁷Lu]Lu-Proline Analog 1Stomach~5-7[5]
[¹⁷⁷Lu]Lu-Proline Analog 2Stomach~5-7[5]
[¹⁷⁷Lu]Lu-Proline Analog 3Stomach~5-7[5]

Signaling Pathways

Activation of the CCK2 receptor by minigastrin initiates a cascade of intracellular signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathway involves the activation of Gq and Gα12/13 proteins.[7][8] This leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][9] These events trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, and the activation of Src kinase.[7][10] Furthermore, CCK2R signaling can involve β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate its own signaling cascades.[11][12][13]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Minigastrin Minigastrin CCK2R CCK2R Minigastrin->CCK2R Binds Gq_G12_13 Gq/G12/13 CCK2R->Gq_G12_13 Activates Src Src CCK2R->Src Activates PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT Activates Beta_Arrestin β-Arrestin CCK2R->Beta_Arrestin Recruits PLC_beta PLCβ Gq_G12_13->PLC_beta Activates IP3 IP3 PLC_beta->IP3 Cleaves PIP2 to DAG DAG PLC_beta->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC_beta Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Ca2->PKC Co-activates MAPK_ERK MAPK (ERK) Pathway PKC->MAPK_ERK Activates Src->MAPK_ERK Activates Cellular_Responses Cellular Responses (Proliferation, etc.) PI3K_AKT->Cellular_Responses MAPK_ERK->Cellular_Responses Receptor_Internalization Receptor Internalization & Signaling Beta_Arrestin->Receptor_Internalization

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of minigastrin analogs.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, etc.)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Phe-OH by dissolving it with HATU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the following steps for each subsequent amino acid in the sequence (Asp, Met, Trp, etc.):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF.

    • Coupling: Add the next activated Fmoc-amino acid and couple for 2 hours.

    • Washing: Wash the resin with DMF.

  • Final Deprotection: After coupling the last amino acid (Leu), perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Radiolabeling of DOTA-conjugated Minigastrin with Indium-111

Materials:

  • DOTA-conjugated minigastrin analog

  • ¹¹¹InCl₃ in HCl solution

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • EDTA solution (2 mM)

  • Heating block

  • Reverse-phase HPLC system for quality control

Procedure:

  • In a sterile vial, mix the DOTA-peptide solution with the ammonium acetate buffer.

  • Add the ¹¹¹InCl₃ solution to the vial.

  • Incubate the reaction mixture at 85-95°C for 15-30 minutes.[14]

  • After incubation, cool the vial to room temperature.

  • Add EDTA solution to chelate any unreacted ¹¹¹In.[14]

  • Determine the radiochemical purity using reverse-phase HPLC.

In Vitro Cell Internalization Assay

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R or AR42J)

  • Cell culture medium

  • Radiolabeled minigastrin analog

  • Binding buffer (e.g., PBS with 0.5% BSA)

  • Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.8)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Seed the CCK2R-expressing cells in multi-well plates and grow to confluence.

  • Wash the cells with binding buffer.

  • Add the radiolabeled minigastrin analog (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • To determine non-specific binding, incubate a parallel set of cells with the radiolabeled peptide and a large excess of unlabeled minigastrin.

  • At each time point, stop the incubation by removing the medium and washing the cells with ice-cold binding buffer.

  • Surface-bound vs. Internalized Radioactivity:

    • To measure surface-bound radioactivity, incubate the cells with a cold acid wash buffer for 5-10 minutes on ice to strip off receptor-bound ligand. Collect this fraction.

    • To measure internalized radioactivity, lyse the cells with lysis buffer. Collect the lysate.

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of internalized radioactivity relative to the total radioactivity added.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts)

  • Radiolabeled minigastrin analog

  • Saline for injection

  • Anesthesia

  • Dissection tools

  • Gamma counter

Procedure:

  • Administer a known amount of the radiolabeled minigastrin analog to the tumor-bearing mice via tail vein injection.

  • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.[15]

  • Dissect and collect organs of interest (tumor, blood, kidney, liver, stomach, muscle, etc.).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Include standards of the injected dose to calculate the percentage of injected activity per gram of tissue (% IA/g).[15]

  • Calculate the % IA/g for each organ and the tumor-to-organ ratios.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the development and evaluation of a novel minigastrin analog for targeted radionuclide therapy.

Experimental_Workflow Peptide_Design 1. Peptide Analog Design SPPS 2. Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification_Characterization 3. Purification (HPLC) & Characterization (MS) SPPS->Purification_Characterization Radiolabeling 4. Radiolabeling with Therapeutic/Diagnostic Isotope Purification_Characterization->Radiolabeling In_Vitro_Studies 5. In Vitro Evaluation Radiolabeling->In_Vitro_Studies Receptor_Binding Receptor Binding Assays (IC50) In_Vitro_Studies->Receptor_Binding Cell_Uptake Cell Internalization Studies In_Vitro_Studies->Cell_Uptake In_Vivo_Studies 6. In Vivo Evaluation in Animal Models In_Vitro_Studies->In_Vivo_Studies Promising Candidates Biodistribution Biodistribution Studies In_Vivo_Studies->Biodistribution Imaging SPECT/PET Imaging In_Vivo_Studies->Imaging Therapy Radionuclide Therapy Studies In_Vivo_Studies->Therapy Clinical_Translation 7. Clinical Translation In_Vivo_Studies->Clinical_Translation Favorable Results

References

The Biological Nexus of Mini Gastrin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mini gastrin I, a 14-amino acid peptide, represents the smallest fully functional form of the gastrin hormone family. Its primary physiological role is the potent stimulation of gastric acid secretion and the promotion of gastric mucosal growth. These actions are mediated through high-affinity binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor. The activation of CCKBR by Mini gastrin I initiates a cascade of intracellular signaling events, predominantly through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent downstream pathways involving inositol (B14025) trisphosphate, diacylglycerol, intracellular calcium, and protein kinase C. This guide provides an in-depth exploration of the biological functions of Mini gastrin I, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Biological Functions

Mini gastrin I is a key regulator of gastric physiology. Its biological activities are primarily centered on the stomach, although CCKBRs are also found in other tissues, including the pancreas and brain.

  • Stimulation of Gastric Acid Secretion: Mini gastrin I directly stimulates parietal cells in the gastric lining to secrete hydrochloric acid (HCl)[1][2]. It also acts on enterochromaffin-like (ECL) cells, inducing the release of histamine, which in turn acts as a powerful paracrine stimulant for acid secretion from parietal cells[2].

  • Trophic Effects: The peptide promotes the growth and proliferation of the gastric epithelium, including the maturation of parietal and ECL cells[2]. This trophic effect is linked to its ability to stimulate DNA, RNA, and protein synthesis in the gastric mucosa.

  • Cell Proliferation and Apoptosis Inhibition: In various cell types, including some cancer cell lines, gastrin peptides have been shown to be mitogenic, stimulating cell proliferation and inhibiting apoptosis[3][4].

Signaling Pathways of Mini Gastrin I

The biological effects of Mini gastrin I are initiated by its binding to the CCKBR. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Primary Signaling Cascade: Gq Pathway

The canonical signaling pathway for Mini gastrin I involves the Gq alpha subunit of its associated G-protein.

  • Receptor Binding and G-protein Activation: Mini gastrin I binds to the extracellular domain of the CCKBR.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical signal for gastric acid secretion[2].

    • DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC. PKC then phosphorylates various downstream target proteins, contributing to both acid secretion and cell proliferation.

Gq_Pathway MiniGastrin Mini Gastrin I CCKBR CCKBR MiniGastrin->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺↑ ER->Ca Releases Ca->PKC Co-activates CellularResponse Gastric Acid Secretion Cell Proliferation Ca->CellularResponse Stimulates PKC->CellularResponse Phosphorylates targets leading to

Caption: Mini Gastrin I Gq Signaling Pathway.
Proliferative Signaling Pathways

In addition to the primary Gq pathway, Mini gastrin I binding to CCKBR can also activate other signaling cascades implicated in cell growth and proliferation.

  • PI3K/Akt Pathway: The activation of the CCKBR can lead to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn activates the protein kinase Akt. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its activation by Mini gastrin I can contribute to the trophic effects of the hormone[3][5].

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another key regulator of cell proliferation that can be activated by CCKBR stimulation[5][6].

Proliferative_Pathways MiniGastrin Mini Gastrin I CCKBR CCKBR MiniGastrin->CCKBR PI3K PI3K CCKBR->PI3K Activates MAPK_Cascade MAPK Cascade (e.g., Raf-MEK-ERK) CCKBR->MAPK_Cascade Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Cascade->Proliferation

Caption: Proliferative Signaling of Mini Gastrin I.

Quantitative Data

The interaction of Mini gastrin I and its analogs with the CCKBR has been quantified in numerous studies. Below is a summary of representative data.

Parameter Peptide/Analog Cell Line Value Reference
IC50 DOTA-MGS5 (analog)A431-CCK2R0.4 ± 0.2 nM[7]
Pentagastrin (B549294)A431-CCK2R1.0 ± 0.2 nM[7]
DOTA-cyclo-MG1 (analog)A431-CCK2R2.54 ± 0.30 nM[8]
DOTA-cyclo-MG2 (analog)A431-CCK2R3.23 ± 0.91 nM[8]
EC50 (Ca2+ Mobilization) Analog 1A431-CCK2R12.3 - 14.2 nM[7][9]
Analog 1AR42J1.3 - 1.9 nM[7][9]
PentagastrinA431-CCK2R2.80 ± 0.52 nM[9]
PentagastrinAR42J0.43 ± 0.19 nM[9]
Gastric Acid Secretion Gastrin (in vivo)Rat StomachThreshold: 65 pM[1]
Gastrin (in vivo)Human13 pmol/liter rise in plasma G-17 increased acid secretion by 14.8 meq/h[10]
Tumor Uptake (in vivo) 111In-DOTA-MGS4 (analog)A431-CCK2R Xenografts10.40 ± 2.21 %IA/g at 4h p.i.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Mini Gastrin I Analogs

This protocol outlines a general procedure for the synthesis of Mini gastrin I analogs using Fmoc chemistry.

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, HOAt, DIEA in NMP) deprotection->coupling wash Wash (NMP, DCM) coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end Lyophilized Peptide characterization->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink amide MBHA resin[7]

  • Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., t-butyl for Asp and Glu, t-butyloxycarbonyl for Trp)[7]

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)[7]

  • Base: DIEA (N,N'-Diisopropylethylamine)[7]

  • Solvents: NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in NMP

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

Procedure:

  • Resin Swelling: Swell the Rink amide resin in NMP.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in NMP.

  • Washing: Wash the resin thoroughly with NMP and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HATU, and HOAt in NMP. Add DIEA to adjust the pH to 8-9 and add the solution to the resin. Allow the coupling reaction to proceed for a specified time.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry[12].

Radiolabeling of DOTA-conjugated Mini Gastrin I Analogs

This protocol describes the radiolabeling of a DOTA-conjugated Mini gastrin I analog with a trivalent radiometal such as 111In or 177Lu.

Materials:

  • DOTA-conjugated Mini gastrin I analog

  • Radiometal chloride solution (e.g., 111InCl3 or 177LuCl3 in HCl)[13]

  • Labeling buffer (e.g., sodium acetate (B1210297) or ascorbic acid buffer, pH 4.5-5.0)[8][13]

  • Quenchers/stabilizers (optional, e.g., gentisic acid, L-methionine)[8][13]

  • Heating block or water bath

Procedure:

  • Reconstitution: Reconstitute the lyophilized DOTA-peptide in high-purity water.

  • Mixing: In a sterile vial, combine the DOTA-peptide solution with the labeling buffer.

  • Radionuclide Addition: Add the radiometal chloride solution to the peptide-buffer mixture.

  • Incubation: Incubate the reaction mixture at a high temperature (e.g., 80-95°C) for a specified time (e.g., 15-30 minutes)[9][13].

  • Quality Control: Determine the radiochemical purity (RCP) of the labeled peptide using methods like RP-HPLC or thin-layer chromatography.

  • Purification (if necessary): If the RCP is below the desired level (typically >95%), purify the radiolabeled peptide using solid-phase extraction (e.g., a C18 cartridge)[9].

Cell-Based Receptor Binding Assay (Competition Assay)

This protocol is for determining the binding affinity (IC50) of a Mini gastrin I analog.

Materials:

  • A431-CCK2R cells (human epidermoid carcinoma cells transfected with the human CCK2R)[8][14]

  • Radiolabeled ligand with high affinity for CCKBR (e.g., [125I]Tyr12-gastrin I)[14]

  • Unlabeled Mini gastrin I analog (competitor) at various concentrations

  • Binding buffer (e.g., PBS with 0.5% BSA)[14]

  • Cell culture medium (e.g., DMEM with 10% FBS)[8]

  • Multi-well plates (e.g., 24-well or 96-well)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed A431-CCK2R cells in multi-well plates and grow to confluency.

  • Incubation: Wash the cells and incubate them with a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptide in binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate at room temperature for a specified time).

  • Washing: Wash the cells with cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol provides a general method for assessing the effect of Mini gastrin I on cell proliferation.

Materials:

  • Human gastric adenocarcinoma cell line (e.g., AGS)[4]

  • Mini gastrin I or pentagastrin

  • Cell culture medium (e.g., DMEM with 10% FCS)[4]

  • 96-well cell culture plates

  • Proliferation detection reagent (e.g., Owen's reagent, MTT, or WST-1) or a hemocytometer for cell counting[4].

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a known density (e.g., 1 x 104 cells/well)[4].

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of Mini gastrin I or pentagastrin. Include a control group with no peptide.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • Metabolic Assay: Add the proliferation detection reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • Cell Counting: Trypsinize the cells and count them using a hemocytometer.

  • Data Analysis: Compare the proliferation rates of the treated groups to the control group to determine the effect of Mini gastrin I.

Conclusion

Mini gastrin I is a peptide hormone of significant interest due to its fundamental roles in gastrointestinal physiology and its potential as a therapeutic and diagnostic target in oncology. Its well-defined interaction with the CCKBR and the subsequent activation of intracellular signaling pathways provide a clear mechanism for its biological effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the functions of Mini gastrin I and to leverage its properties for therapeutic innovation. The ongoing development of stabilized and radiolabeled Mini gastrin I analogs underscores the continued importance of this peptide in biomedical research.

References

An In-depth Technical Guide on the Core Mechanism of Action of Minigastrin I on the CCK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including gastric acid secretion, anxiety, and pain perception.[1][2] Its endogenous ligands include cholecystokinin (B1591339) (CCK) and gastrin.[1] Minigastrin I, a naturally occurring, shorter form of gastrin, binds to CCK2R with high affinity and has been the subject of extensive research, particularly in the context of oncology, due to the overexpression of CCK2R in several tumor types, such as medullary thyroid carcinoma and small cell lung cancer.[3][4] This guide provides a detailed examination of the molecular mechanisms underlying the interaction of Minigastrin I with CCK2R, focusing on signaling pathways, receptor binding kinetics, and functional outcomes.

I. Receptor Binding and Affinity

Minigastrin I and its analogs exhibit high-affinity binding to the CCK2R. The binding affinity is typically characterized by the half-maximal inhibitory concentration (IC50) in competitive binding assays, where the ligand competes with a radiolabeled probe for receptor binding. While direct Ki or Kd values for Minigastrin I are not extensively reported, the available data for gastrin and various minigastrin analogs consistently demonstrate binding in the low nanomolar range, indicating a potent interaction with the receptor.

Table 1: Binding Affinity of Gastrin Analogs for the CCK2 Receptor

CompoundCell LineRadioligandIC50 (nM)Reference
DOTA-MGS1AR42J (rat CCK2R)[¹²⁵I]Tyr¹²-gastrin INot specified, similar to DOTA-MG11[3]
DOTA-MGS4AR42J (rat CCK2R)[¹²⁵I]Tyr¹²-gastrin ILower than DOTA-MG11[3]
DOTA-MGS1, MGS4A431-CCK2R (human CCK2R)[¹²⁵I]Tyr¹²-gastrin IComparable affinities[3]
DOTA-MG11A431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.9 ± 0.3[5]
PentagastrinA431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I1.0 ± 0.2[5]
DOTA-MGS5A431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.4 ± 0.2[5]
DOTA-peptide 1A431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I1.4 ± 0.6[5]
DOTA-peptide 2A431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.6 ± 0.3[5]
DOTA-peptide 3A431-CCK2R (human CCK2R)[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I1.3 ± 0.8[5]
[¹¹¹In]DOTA-sCCK8HEK293-CCK2i4svRNot specifiedLow nanomolar range[6]
[¹¹¹In]DOTA-MG0HEK293-CCK2i4svRNot specifiedLow nanomolar range[6]

II. G Protein-Mediated Signaling Pathways

Upon binding of Minigastrin I, the CCK2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The CCK2R primarily couples to Gq/11 and to a lesser extent, Gi proteins.

A. Gq/11-PLC-Calcium Mobilization Pathway

The activation of Gq/11 proteins by the Minigastrin I-CCK2R complex initiates the canonical phospholipase C (PLC) signaling cascade. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of CCK2R activation and can be quantified to determine the potency of agonists.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MG1 Mini gastrin I CCK2R CCK2R MG1->CCK2R Binds Gq Gαq/11 CCK2R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates

Caption: Gq/11-PLC-Calcium Signaling Pathway.

Table 2: Potency of Gastrin Analogs in Functional Assays

CompoundAssayCell LineEC50 (nM)Reference
Gastrinβ-arrestin recruitment (BRET)HEK 29310.5 ± 3.3[7]
CCKβ-arrestin recruitment (BRET)HEK 29326.1 ± 3.1[7]
DOTA-peptide 1Calcium MobilizationA431-CCK2R12.3 - 14.2[5][8]
DOTA-peptide 2Calcium MobilizationA431-CCK2R12.3 - 14.2[5][8]
DOTA-peptide 3Calcium MobilizationA431-CCK2R12.3 - 14.2[5][8]
DOTA-peptide 1Calcium MobilizationAR42J1.3 - 1.9[5][8]
DOTA-peptide 2Calcium MobilizationAR42J1.3 - 1.9[5][8]
DOTA-peptide 3Calcium MobilizationAR42J1.3 - 1.9[5][8]
PentagastrinCalcium MobilizationA431-CCK2R2.80 ± 0.52[5]
PentagastrinCalcium MobilizationAR42J0.43 ± 0.19[5]
B. MAPK/ERK Pathway Activation

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MG1 Mini gastrin I CCK2R CCK2R MG1->CCK2R Gq Gαq/11 CCK2R->Gq PLC PLCβ Gq->PLC PKC PKC PLC->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates

Caption: MAPK/ERK Signaling Pathway.

III. β-Arrestin Recruitment and Receptor Internalization

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and mediating receptor endocytosis via clathrin-coated pits. Gastrin has been shown to induce the recruitment of β-arrestin to the CCK2R with an EC50 of 10.5 ± 3.3 nM.[7]

Caption: β-Arrestin Recruitment and Internalization.

IV. Experimental Protocols

A. Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (IC50) of a test compound for the CCK2R.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing CCK2R (e.g., A431-CCK2R, AR42J) to near confluency.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr¹²-gastrin I), and varying concentrations of the unlabeled test compound (Minigastrin I or its analogs).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

Binding_Assay Start Start Step1 Prepare CCK2R-expressing cell membranes Start->Step1 Step2 Incubate membranes with radioligand and competitor Step1->Step2 Step3 Separate bound and free radioligand via filtration Step2->Step3 Step4 Measure radioactivity Step3->Step4 Step5 Calculate IC50 Step4->Step5 End End Step5->End

Caption: Radioligand Binding Assay Workflow.

B. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK2R activation.

  • Cell Preparation:

    • Seed CCK2R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Assay Performance:

    • Use a fluorescence plate reader with automated liquid handling.

    • Measure the baseline fluorescence.

    • Add varying concentrations of the agonist (Minigastrin I) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Calcium_Assay Start Start Step1 Seed CCK2R-expressing cells in a microplate Start->Step1 Step2 Load cells with a calcium-sensitive dye Step1->Step2 Step3 Measure baseline fluorescence Step2->Step3 Step4 Add agonist and measure fluorescence kinetically Step3->Step4 Step5 Calculate EC50 Step4->Step5 End End Step5->End

Caption: Calcium Mobilization Assay Workflow.

C. Western Blot for ERK Phosphorylation

This protocol detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

  • Cell Treatment and Lysis:

    • Culture CCK2R-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of Minigastrin I for a specific time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the agonist concentration to determine the EC50.

Western_Blot Start Start Step1 Treat cells with agonist and lyse Start->Step1 Step2 Separate proteins by SDS-PAGE Step1->Step2 Step3 Transfer proteins to a membrane Step2->Step3 Step4 Incubate with primary and secondary antibodies Step3->Step4 Step5 Detect and quantify protein bands Step4->Step5 End End Step5->End

Caption: Western Blot Workflow for p-ERK.

D. BRET Assay for β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between CCK2R and β-arrestin in live cells.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK 293) with two constructs:

      • CCK2R fused to a BRET donor (e.g., Renilla luciferase, Rluc).

      • β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • BRET Measurement:

    • Plate the transfected cells in a white microplate.

    • Add the luciferase substrate (e.g., coelenterazine).

    • Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

    • Add the agonist (Minigastrin I) and measure the change in the BRET ratio over time.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the agonist concentration to determine the EC50 for β-arrestin recruitment.

BRET_Assay Start Start Step1 Co-transfect cells with CCK2R-Rluc and β-arrestin-YFP Start->Step1 Step2 Add luciferase substrate Step1->Step2 Step3 Measure baseline BRET ratio Step2->Step3 Step4 Add agonist and measure BRET ratio kinetically Step3->Step4 Step5 Calculate EC50 Step4->Step5 End End Step5->End

Caption: BRET Assay Workflow.

V. Conclusion

The interaction of Minigastrin I with the CCK2R initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to calcium mobilization and activation of the MAPK/ERK cascade. Concurrently, the receptor undergoes β-arrestin-mediated desensitization and internalization. The high affinity of Minigastrin I and its analogs for the CCK2R, coupled with the overexpression of this receptor in certain cancers, underscores its significance as a target for the development of novel diagnostic and therapeutic agents. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing research and drug development in this field.

References

The Discovery and Evolution of Minigastrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin, a naturally occurring, truncated form of the hormone gastrin, has emerged as a significant molecule in the landscape of targeted cancer diagnostics and therapeutics. Its high affinity for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various malignancies such as medullary thyroid carcinoma and small cell lung cancer, has driven extensive research into its clinical applications. This technical guide provides an in-depth exploration of the discovery and history of minigastrin, its structure and function, the intricate signaling pathways it triggers, and the development of its synthetic analogs. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

Discovery and History

The journey of minigastrin began with the broader exploration of the gastrin family of peptide hormones. The initial discovery of a peptide corresponding to the 5-17 fragment of human gastrin I, later termed minigastrin, was reported by Gregory and Tracy in 1974, who isolated it from tumor tissue.[1] This discovery laid the groundwork for understanding the diverse bioactive forms of gastrin. The amino acid sequence of human minigastrin I is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[2]

Early research focused on the physiological roles of gastrin and its variants in regulating gastric acid secretion. However, the identification of the CCK2 receptor's overexpression on various tumor cells sparked a new wave of interest in minigastrin as a potential vector for targeted cancer therapy and imaging. This led to the synthesis of numerous minigastrin analogs, beginning in the late 1990s, with the aim of improving in vivo stability, pharmacokinetic profiles, and tumor-targeting efficacy.[3][4] These efforts have culminated in the development of radiolabeled minigastrin analogs that are now in preclinical and clinical evaluation for peptide receptor radionuclide therapy (PRRT) and diagnostic imaging.[3][5]

Structure and Function

Minigastrin is a 13-amino acid peptide that shares the same C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2) as cholecystokinin (B1591339) (CCK), which is crucial for its biological activity. This shared sequence allows both gastrin and CCK to bind to the CCK2R with high affinity.[6] The N-terminal portion of minigastrin, particularly the hexa-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.[4]

The primary function of minigastrin in a physiological context is the stimulation of gastric acid secretion. However, its significance in oncology stems from its ability to bind with high affinity to the CCK2R expressed on tumor cells. This interaction triggers downstream signaling pathways that can influence cell proliferation, differentiation, and survival.[7][8] This receptor-ligand interaction forms the basis for using radiolabeled minigastrin analogs to specifically deliver cytotoxic radiation to cancer cells or to visualize tumors using imaging modalities like PET/CT and SPECT/CT.[3][5]

The Minigastrin/CCK2R Signaling Pathway

Upon binding of minigastrin to the CCK2R, a G-protein coupled receptor, a cascade of intracellular signaling events is initiated. The CCK2R primarily couples to Gq and G12/13 proteins.[9][10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10][11]

The rise in intracellular Ca2+ and the activation of PKC lead to the stimulation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2), the PI3K/AKT pathway, and the activation of focal adhesion kinases such as p125FAK and Src.[9][10] These pathways ultimately converge on the nucleus to regulate gene expression related to cell proliferation, survival, and migration.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minigastrin Minigastrin CCK2R CCK2R Minigastrin->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK PI3K PI3K PKC->PI3K GeneExpression Gene Expression (Proliferation, Survival) MAPK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression

Caption: Minigastrin-induced CCK2R signaling cascade.

Quantitative Data on Minigastrin Analogs

The development of minigastrin analogs has been driven by the need to overcome the limitations of the native peptide, such as its rapid in vivo degradation. Research has focused on modifying the peptide backbone to enhance stability while maintaining high affinity for the CCK2R. The following tables summarize key quantitative data for several prominent minigastrin analogs.

Table 1: CCK2R Affinity of Minigastrin Analogs

AnalogCell LineIC50 (nM)Reference
DOTA-cyclo-MG1A431-CCK2R2.54 ± 0.30[12]
natLu-DOTA-cyclo-MG1A431-CCK2R2.22 ± 0.32[12]
DOTA-cyclo-MG2A431-CCK2R3.23 ± 0.91[12]
natLu-DOTA-cyclo-MG2A431-CCK2R2.85 ± 0.63[12]
DOTA-MGS1AR42JSimilar to DOTA-MG11[13]
DOTA-MGS4AR42JLower than DOTA-MG11[13]
[natGa]Ga-DOTA-MGS5AR42JLower than [natGa]Ga-DOTA-CCK-66[14]
[natCu]Cu-DOTA-CCK-66.2AR42JHigher than [natCu]Cu-DOTA-MGS5[14]
DOTA-rhCCK-16AR42J3-5 fold better than (R)-DOTAGA counterpart[15]
DOTA-rhCCK-18AR42J3-5 fold better than (R)-DOTAGA counterpart[15]

Table 2: In Vivo Tumor Uptake of Radiolabeled Minigastrin Analogs

AnalogTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
¹¹¹In-DOTA-MGS4A431-CCK2R xenografts4 h10.40 ± 2.21[13]
¹¹¹In-DOTA-MGS1A431-CCK2R xenografts4 h1.23 ± 0.15[13]
¹⁷⁷Lu-DOTA-1A431-CCK2R xenograftsNot specified34.72 ± 9.40[16]
¹⁷⁷Lu-DOTA-2A431-CCK2R xenograftsNot specified33.25 ± 6.34[16]
¹⁷⁷Lu-DOTA-3A431-CCK2R xenograftsNot specified28.60 ± 7.95[16]
⁶⁸Ga-DOTA-MGS8A431-CCK2R xenograftsNot specified~27[17]
¹⁷⁷Lu-DOTA-rhCCK-18AR42J tumor-bearing mice24 h1.5-fold higher than (R)-DOTAGA derivative[18]
¹⁷⁷Lu-PP-F11NA431-CCK2R xenograftsNot specifiedLower than peptidomimetic analogs[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of minigastrin and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

The synthesis of minigastrin analogs is typically performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.

SPPS_Workflow Resin Resin Preparation (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt or DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Repeat->Fmoc_Deprotection Next cycle Chelator_Conjugation Chelator Conjugation (e.g., DOTA-NHS ester) Repeat->Chelator_Conjugation Final cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Chelator_Conjugation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

References

The Role of Minigastrin I in Gastrointestinal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin I, a key physiological regulator in the gastrointestinal (GI) tract, is a 13-amino acid peptide derived from the post-translational processing of progastrin. It plays a crucial role in the stimulation of gastric acid secretion and the promotion of mucosal growth. Its biological effects are primarily mediated through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor. This technical guide provides an in-depth overview of the structure, function, and signaling pathways of Minigastrin I. It further details common experimental protocols for its study and presents quantitative data on its receptor binding and physiological effects, making it a valuable resource for researchers and professionals in drug development.

Introduction

Minigastrin I is a member of the gastrin family of peptide hormones, which are critical for normal digestive function. Its sequence is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[1] As the smallest of the fully biologically active gastrins, it contains the essential C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) responsible for receptor binding and activation.[2] The primary physiological roles of Minigastrin I include the potent stimulation of gastric acid secretion from parietal cells and the trophic effects on the gastric mucosa.[3] Beyond its physiological functions, the overexpression of its target receptor, CCK2R, in various tumors has made Minigastrin I and its analogs a significant focus for the development of targeted cancer diagnostics and therapeutics.[4][5]

Core Signaling Pathway of Minigastrin I

The biological actions of Minigastrin I are initiated by its binding to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor predominantly coupled to the Gq alpha subunit.[6][7][8] This interaction triggers a conformational change in the receptor, leading to the activation of Phospholipase Cβ (PLCβ).[6][9] Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9][10]

IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[9][11] The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[6][9] The activation of the PLC/IP3/DAG pathway ultimately leads to a cascade of downstream cellular responses, including the regulation of ion transport in gastric parietal cells, which results in gastric acid secretion, and the modulation of gene expression related to cell proliferation and growth.[6][9]

Minigastrin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Minigastrin Minigastrin I CCK2R CCK2R Minigastrin->CCK2R Binds to Gq Gq (αβγ) CCK2R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Gastric Acid Secretion, Cell Proliferation) PKC->Response Leads to

Caption: Minigastrin I signaling pathway via CCK2R.

Quantitative Data

The interaction of Minigastrin I and its analogs with the CCK2R has been extensively quantified. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of Minigastrin Analogs

CompoundCell LineIC50 (nM)Reference
Minigastrin Analog 1A431-CCK2R1.4 ± 0.6[2]
Minigastrin Analog 2A431-CCK2R0.6 ± 0.3[2]
Minigastrin Analog 3A431-CCK2R1.3 ± 0.8[2]
PentagastrinA431-CCK2R1.0 ± 0.2[12]
DOTA-MG11A431-CCK2R0.9 ± 0.3[12]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[12]
DOTA-cyclo-MG1A431-CCK2R2.54 ± 0.30[13]
DOTA-cyclo-MG2A431-CCK2R3.23 ± 0.91[13]
DOTA-MGS1AR42JSimilar to DOTA-MG11[3]
DOTA-MGS4AR42JLower than DOTA-MG11[3]
[99mTc/99gTc]Demogastrin 1AR4-2JKd = 1.05 ± 0.13 nM[14]
[99mTc/99gTc]Demogastrin 2AR4-2JKd = 1.02 ± 0.07 nM[14]
[99mTc/99gTc]Demogastrin 3AR4-2JKd = 1.01 ± 0.09 nM[14]

Table 2: Cellular Uptake and Internalization of Radiolabeled Minigastrin Analogs

CompoundCell LineIncubation Time% Internalized ActivityReference
[111In]In-Minigastrin Analog 1A431-CCK2R4 h≥60%[12]
[111In]In-Minigastrin Analog 2A431-CCK2R4 h≥60%[12]
[111In]In-Minigastrin Analog 3A431-CCK2R4 h≥60%[12]
111In-DOTA-MG11AR42J2 h18.2 ± 0.9%[3]
111In-DOTA-MGS1AR42J2 h29.1 ± 0.3%[3]
111In-DOTA-MGS4AR42J2 h9.4 ± 0.8%[3]
[177Lu]Lu-DOTA-cyclo-MG1A431-CCK2R2 h15.2 ± 2.6%[13]
[177Lu]Lu-DOTA-cyclo-MG2A431-CCK2R2 h16.1 ± 1.9%[13]

Table 3: In Vivo Tumor Uptake of Radiolabeled Minigastrin Analogs in Xenograft Models

CompoundTumor ModelTime Post-Injection% Injected Dose/gram (%ID/g)Reference
[177Lu]Lu-Minigastrin Analog 1A431-CCK2R xenografts4 h34.72 ± 9.40[12]
[177Lu]Lu-Minigastrin Analog 2A431-CCK2R xenografts4 h33.25 ± 6.34[12]
[177Lu]Lu-Minigastrin Analog 3A431-CCK2R xenografts4 h28.60 ± 7.95[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Minigastrin I. Below are outlines of key experimental protocols.

CCK2R Receptor Binding Assay

This assay determines the affinity of Minigastrin I or its analogs for the CCK2R.

  • Cell Culture: Culture cells expressing CCK2R (e.g., A431-CCK2R or AR42J) to near confluency.

  • Cell Preparation: Harvest cells and prepare a cell suspension or membrane fraction.

  • Competition Binding: Incubate a constant concentration of a radiolabeled Minigastrin analog (e.g., [125I]-gastrin) with increasing concentrations of the unlabeled test compound (Minigastrin I or its analog).

  • Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at 37°C).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Cell Internalization Assay

This assay quantifies the receptor-mediated internalization of Minigastrin I.

  • Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere and grow.

  • Incubation with Radioligand: Add a known concentration of a radiolabeled Minigastrin analog to the cells and incubate at 37°C for various time points.

  • Removal of Surface-Bound Ligand: After incubation, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip off the surface-bound radioligand.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., NaOH) to release the internalized radioactivity.

  • Radioactivity Measurement: Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) fractions using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total added radioactivity.

Internalization_Workflow start Start seed_cells Seed CCK2R-expressing cells in multi-well plates start->seed_cells incubate_radioligand Incubate with radiolabeled Minigastrin I analog at 37°C seed_cells->incubate_radioligand acid_wash Wash with acidic buffer to remove surface-bound ligand incubate_radioligand->acid_wash collect_supernatant Collect supernatant (Surface-bound fraction) acid_wash->collect_supernatant lyse_cells Lyse cells to release internalized ligand acid_wash->lyse_cells measure_activity Measure radioactivity of both fractions (Gamma Counter) collect_supernatant->measure_activity collect_lysate Collect lysate (Internalized fraction) lyse_cells->collect_lysate collect_lysate->measure_activity analyze_data Analyze data and calculate % internalization measure_activity->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell internalization assay.
In Vivo Biodistribution Study

This study evaluates the distribution, accumulation, and clearance of a radiolabeled Minigastrin analog in an animal model.

  • Animal Model: Use tumor-bearing animal models (e.g., nude mice with CCK2R-expressing tumor xenografts).

  • Radiopharmaceutical Administration: Administer a known amount of the radiolabeled Minigastrin analog to the animals, typically via intravenous injection.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24 hours).

  • Organ and Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., tumor, stomach, kidneys, liver, blood).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the uptake in each organ/tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Analyze the data to determine the pharmacokinetic profile, tumor targeting efficacy, and clearance route of the radiopharmaceutical.

Conclusion

Minigastrin I remains a peptide of significant interest in gastrointestinal physiology and oncology. Its well-defined interaction with the CCK2R and the subsequent signaling cascade provide a clear mechanism for its physiological effects. The methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and diagnostic potential of Minigastrin I and its analogs. Future research will likely focus on the development of more stable and selective Minigastrin I analogs with optimized pharmacokinetic profiles for clinical applications.

References

Mini gastrin I, human tfa molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Mini Gastrin I, Human (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I is a potent, truncated analog of human gastrin I, corresponding to the amino acid sequence 5-17 of the parent peptide.[1][2][3][4] Its primary biological activity is mediated through high-affinity binding to the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[3] This interaction is responsible for physiological effects such as the stimulation of gastric acid secretion.[1][5]

In recent years, mini gastrin I and its derivatives have garnered significant interest in the field of oncology. The CCK2 receptor is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors. This overexpression presents a unique opportunity for targeted molecular imaging and therapy. Consequently, mini gastrin I serves as a critical backbone for the development of radiolabeled peptides for Peptide Receptor Radionuclide Therapy (PRRT), a strategy that aims to deliver cytotoxic radiation directly to tumor cells, thereby minimizing damage to healthy tissues.[3][6][7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, quantitative biological data, and key experimental protocols associated with mini gastrin I.

Physicochemical Properties

Mini gastrin I is a linear peptide composed of 13 amino acids with an amidated C-terminus.[2][3][4][6] It is typically synthesized and purified using high-performance liquid chromatography (HPLC), often resulting in the formation of a trifluoroacetate (B77799) (TFA) salt. The presence of the TFA counterion affects the overall molecular weight and formula of the compound.[4]

PropertyMini Gastrin I, Human (Peptide)Mini Gastrin I, Human (TFA Salt)
Amino Acid Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[2][3][4][5][6]Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ (TFA)
One-Letter Code LEEEEEAYGWMDF-NH₂[2][3]LEEEEEAYGWMDF-NH₂ (TFA)
Molecular Formula C₇₄H₉₉N₁₅O₂₆S[4][5]C₇₆H₁₀₀F₃N₁₅O₂₈S[1][2][9]
Average Molecular Weight ~1646.7 g/mol [4][5]1760.75 g/mol [1][2][9]

Mechanism of Action and Signaling Pathway

Mini gastrin I exerts its biological effects by acting as an agonist at the CCK2 receptor, a G-protein coupled receptor (GPCR).[8] Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events primarily through the Gq and Gα12/13 proteins.[2][3]

The activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with elevated Ca²⁺, activates Protein Kinase C (PKC).[3] These events subsequently trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are crucial regulators of cell proliferation, differentiation, and survival.[2][3][4] This signaling nexus makes the mini gastrin I/CCK2R axis a key focus for cancer research.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_cellular Cellular Response CCK2R CCK2 Receptor G_protein Gq / Gα12/13 CCK2R->G_protein Activates MiniGastrin Mini Gastrin I MiniGastrin->CCK2R Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK MAPK Pathway (ERK) PKC->MAPK PI3K PI3K / Akt Pathway PKC->PI3K Response Proliferation Survival Gene Expression MAPK->Response PI3K->Response

CCK2R signaling cascade initiated by Mini Gastrin I.

Quantitative Biological Data

The affinity of mini gastrin I analogues for the CCK2R and their subsequent biodistribution when radiolabeled are critical parameters for their development as theranostic agents.

Table 2: CCK2 Receptor Binding Affinity (IC₅₀) of Selected Minigastrin Analogues

Compound/Analogue Cell Line IC₅₀ (nM) Reference
Pentagastrin A431-CCK2R 2.80 ± 0.52 [9]
DOTA-Peptide 1 A431-CCK2R ~1.0 [9]
PP-F11N AR42J 10.1 [10]
NMG 2 (PP-F11N analogue) AR42J 4.2 [10]
NMG 3 (PP-F11N analogue) AR42J 2.0 [10]
DOTA-MGS1 A431-CCK2R 26.2 ± 3.4 [11]
DOTA-MGS4 A431-CCK2R 24.9 ± 3.7 [11]

| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | AR42J | 2-fold lower than reference |[12] |

Table 3: In Vivo Biodistribution of Selected Radiolabeled Minigastrin Analogues (%ID/g)

Compound Model Time p.i. Tumor Stomach Kidneys Reference
[¹⁷⁷Lu]Lu-1 A431-CCK2R Xenograft 4 h 34.72 ± 9.40 5-7 4-7 [9]
[¹¹¹In]In-DOTA-MGS4 A431-CCK2R Xenograft 4 h 10.40 ± 2.21 N/A >10 [11]
[¹⁷⁷Lu]Lu-PP-F11N AR42J Xenograft 24 h 2.7 ± 0.8 ~5.0 ~1.0 [10]
[¹⁷⁷Lu]Lu-NMG 3 AR42J Xenograft 24 h 5.2 ± 2.0 ~8.0 ~1.0 [10]
[¹⁷⁷Lu]Lu-DOTA-rhCCK-18 AR42J Xenograft 24 h 25.4 ± 4.7 N/A Elevated [12]

%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean ± SD where available.

Experimental Protocols & Workflow

The preclinical evaluation of mini gastrin I analogues follows a standardized workflow to characterize their potential for clinical translation. This process involves synthesis, radiolabeling, and a series of in vitro and in vivo assays.

Preclinical_Workflow cluster_dev Development & Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinic Clinical Translation SPPS Peptide Synthesis (SPPS) & Chelator Conjugation QC1 Purification & QC (HPLC, MS) SPPS->QC1 Radio Radiolabeling (e.g., with ¹⁷⁷Lu, ⁶⁸Ga) QC1->Radio QC2 Radiochemical Purity QC (HPLC, TLC) Radio->QC2 Affinity Receptor Affinity Assay (IC₅₀ Determination) QC2->Affinity Internal Cell Internalization Assay QC2->Internal Stability Stability Assay (Serum, PBS) QC2->Stability Biodist Biodistribution Studies (%ID/g in Xenograft Model) Internal->Biodist Imaging SPECT/PET Imaging Biodist->Imaging Tox Toxicity & Dosimetry Imaging->Tox PRRT Peptide Receptor Radionuclide Therapy (PRRT) Tox->PRRT

Typical preclinical evaluation workflow for minigastrin analogues.
Competitive Receptor Binding Assay (IC₅₀ Determination)

This protocol determines the concentration of a mini gastrin I analogue required to displace 50% of a specific radioligand from the CCK2R.

  • Cell Culture: Culture CCK2R-expressing cells (e.g., human A431-CCK2R or rat AR42J cells) to 70-80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2.0 x 10⁵ cells per well and allow them to adhere.[6][13]

  • Preparation of Reagents:

    • Prepare serial dilutions of the non-radiolabeled test peptide (e.g., from 10⁻¹² M to 10⁻⁶ M) in binding buffer (e.g., RPMI 1640 with 5% BSA).

    • Prepare a solution of a reference radioligand with known high affinity for CCK2R (e.g., [¹⁷⁷Lu]Lu-DOTA-PP-F11N) at a fixed concentration (e.g., 0.1 nM).[6][13]

  • Assay:

    • Wash the seeded cells with binding buffer.

    • Add the various concentrations of the test peptide to the wells.

    • Immediately add the fixed concentration of the reference radioligand to all wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like pentagastrin).

  • Incubation: Incubate the plate at 37 °C for 1-3 hours.[6]

  • Washing: Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Measurement: Lyse the cells and measure the bound radioactivity in each well using a gamma counter.

  • Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the data using non-linear regression to determine the IC₅₀ value.

In Vitro Internalization Assay

This assay quantifies the rate and extent to which a radiolabeled mini gastrin I analogue is internalized by cells upon binding to the CCK2R.

  • Cell Seeding: Seed CCK2R-expressing cells (e.g., A431-CCK2R) in 24-well plates and allow them to adhere overnight.

  • Radioligand Preparation: Prepare the radiolabeled mini gastrin I analogue at a final concentration of approximately 1-2 nM in cell culture medium.[7]

  • Assay:

    • Wash the cells with medium.

    • Add the radioligand solution to the wells. For non-specific uptake control, add a blocking dose of unlabeled peptide (e.g., 1 µM pentagastrin) to a set of wells 15 minutes prior to adding the radioligand.

  • Incubation: Incubate the plates at 37 °C. Perform measurements at various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).[9]

  • Fractionation: At each time point:

    • Collect the supernatant (contains unbound ligand).

    • Wash the cells with an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity. Collect this fraction.

    • Lyse the cells with NaOH (1 M) to release the internalized radioactivity. Collect this fraction.

  • Measurement: Measure the radioactivity in all three fractions (supernatant, surface-bound, internalized) using a gamma counter.

  • Analysis: Express the internalized radioactivity as a percentage of the total cell-bound activity (surface-bound + internalized). Plot the percentage of internalization over time.

In Vivo Biodistribution Study

This protocol assesses the distribution, accumulation, and clearance of a radiolabeled mini gastrin I analogue in a living organism, typically a mouse model with a CCK2R-expressing tumor xenograft.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenograft tumors from a CCK2R-expressing cell line (e.g., A431-CCK2R).

  • Radiopharmaceutical Administration: Inject a defined amount of the radiolabeled peptide (e.g., 100 pmol) intravenously into the tail vein of each mouse.[6]

  • Time Points: Euthanize groups of mice (n=3-4 per group) at various time points post-injection (p.i.), such as 1 h, 4 h, and 24 h.[14]

  • Organ Dissection: Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, pancreas, muscle).

  • Measurement:

    • Weigh each organ/tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Include standards prepared from the injected solution to calculate the total injected dose.

  • Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).[14][15] This allows for the evaluation of tumor-to-organ ratios, which are critical for assessing therapeutic potential.

References

A Technical Guide to the Synthesis and Purification of Minigastrin I Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Minigastrin I, a peptide of significant interest for its role in targeting cholecystokinin-2 (CCK2) receptors, particularly in the context of cancer diagnostics and therapy. This document outlines the prevalent solid-phase synthesis methodologies, purification protocols, and the underlying signaling pathways associated with Minigastrin I's biological activity.

Introduction

Minigastrin I is a naturally occurring peptide, a truncated form of gastrin, with the sequence H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. Its high affinity for the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various tumors such as medullary thyroid carcinoma and small-cell lung cancer, makes it a valuable targeting vector for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). The successful application of Minigastrin I and its analogues in these fields is critically dependent on the ability to produce highly pure and well-characterized peptides. This guide details the established methods for achieving this.

Synthesis of Minigastrin I

The primary method for synthesizing Minigastrin I and its analogues is Solid-Phase Peptide Synthesis (SPPS) , utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Key Reagents and Materials
ComponentDescription
Resin A polar solid support, such as polydimethylacrylamide or H-Rink Amide ChemMatrix® resin, is commonly used.[1][2]
Amino Acids Nα-Fmoc protected amino acids are used. Side chains of reactive amino acids are protected with acid-labile groups (e.g., t-butyl for Asp, Glu, and Tyr; Boc for Trp).[3][4]
Coupling Reagents Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the formation of peptide bonds.[3]
Deprotection Reagent A solution of piperidine (B6355638) in dimethylformamide (DMF) is used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]
Cleavage Cocktail A mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) is used to cleave the completed peptide from the resin and remove side-chain protecting groups.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Swelling: The resin is swelled in a suitable solvent, typically DMF, for 1-2 hours.

  • First Amino Acid Loading: The C-terminal amino acid (Fmoc-Phe-OH) is coupled to the resin.

  • Deprotection: The Fmoc group is removed by treating the resin with a 20% piperidine in DMF solution for a specified time.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the peptide-resin. This step is typically repeated to ensure complete coupling.[6]

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the Minigastrin I sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v).[3]

  • Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, followed by washing to remove scavengers and soluble by-products.[3]

Synthesis Workflow

G Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Minigastrin I Precipitation->Crude_Peptide

Fig 1. SPPS Workflow for Minigastrin I

Purification of Minigastrin I

The crude peptide obtained after synthesis contains the target Minigastrin I along with various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying Minigastrin I.[7]

Key Equipment and Reagents
ComponentDescription
HPLC System A preparative or semi-preparative HPLC system equipped with a UV detector.
Column A C18-modified silica (B1680970) column is typically used for peptide purification.[3]
Solvent A 0.1% Trifluoroacetic acid (TFA) in water.[3]
Solvent B 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[3]
Lyophilizer For removal of solvents from the purified peptide fractions.
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of Solvent A and Solvent B, and filtered to remove any particulate matter.[8]

  • Column Equilibration: The HPLC column is equilibrated with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Injection: The dissolved crude peptide is injected onto the column.

  • Elution: A linear gradient of increasing Solvent B concentration is applied to elute the bound peptides. The hydrophobicity of the peptides determines their retention time, with more hydrophobic species eluting at higher concentrations of acetonitrile.[3] A typical gradient might be 5% to 65% Solvent B over 40 minutes.

  • Fraction Collection: Fractions are collected as the peptide elutes from the column, with UV absorbance monitored at 210-220 nm to detect the peptide bonds.

  • Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Fractions containing the pure Minigastrin I are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Purification Workflow

G Crude_Peptide Crude Minigastrin I Dissolution Dissolve in Mobile Phase Crude_Peptide->Dissolution Injection Inject onto RP-HPLC Column Dissolution->Injection Elution Elute with ACN/Water/TFA Gradient Injection->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions (HPLC, MS) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Minigastrin I Lyophilization->Pure_Peptide

Fig 2. Purification Workflow for Minigastrin I

Quantitative Data

The yield and purity of synthesized Minigastrin I can vary depending on the specific protocol and scale of the synthesis.

ParameterTypical ValueReference
Synthesis Yield (Crude) 15-35%[3][6]
Synthesis Yield (Purified) 5-20%[2]
Purity (after RP-HPLC) >95%[2]
Radiochemical Purity (for radiolabeled analogues) ≥95%[4]

Characterization

The identity and purity of the final Minigastrin I product are confirmed using a combination of analytical techniques:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.[3]

Minigastrin I Signaling Pathway

Minigastrin I exerts its biological effects by binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events that can influence cell proliferation, survival, and other cellular processes.

Upon binding of Minigastrin I, the CCK2 receptor activates heterotrimeric G-proteins, primarily Gq and G12/13.[9] This leads to the activation of several downstream signaling pathways:

  • Phospholipase C (PLC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PKC and other upstream kinases leads to the phosphorylation and activation of the MAPK/ERK cascade, which plays a crucial role in cell proliferation and differentiation.[10]

  • PI3K/AKT Pathway: The CCK2 receptor can also activate the phosphoinositide 3-kinase (PI3K)/AKT pathway, a key regulator of cell survival and apoptosis.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minigastrin Minigastrin I CCK2R CCK2 Receptor Minigastrin->CCK2R Gq Gq CCK2R->Gq PI3K PI3K CCK2R->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Cascade PKC->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Fig 3. Minigastrin I Signaling via CCK2R

Conclusion

The synthesis and purification of Minigastrin I are well-established processes that are fundamental to its application in biomedical research and clinical development. The use of Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification consistently yields high-purity peptide suitable for in vitro and in vivo studies. A thorough understanding of these methodologies, as well as the underlying biological signaling pathways, is essential for the continued development of Minigastrin I-based diagnostics and therapeutics.

References

Endogenous Production of Minigastrin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core aspects of endogenous minigastrin fragment production. It covers the biosynthesis of minigastrin from its precursor, progastrin, the signaling pathways it activates, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis.

Introduction to Minigastrin and its Fragments

Gastrin is a peptide hormone that plays a primary role in the regulation of gastric acid secretion and mucosal growth.[1] It exists in several molecular forms, which are derived from a common precursor, preprogastrin. Following the cleavage of a signal peptide, the 80-amino acid prohormone, progastrin, undergoes a series of post-translational modifications to generate biologically active gastrin peptides.

The primary circulating forms of gastrin are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"). Minigastrin, or gastrin-14 (B1141676), is a smaller, C-terminally amidated form of gastrin.[2] The term "minigastrin fragments" in a physiological context primarily refers to the catabolic products resulting from the enzymatic degradation of minigastrin, rather than distinct, endogenously produced signaling molecules with defined biological roles. This guide will focus on the endogenous production of minigastrin (gastrin-14) and briefly touch upon its subsequent degradation.

Biosynthesis of Minigastrin

The production of minigastrin is a multi-step process that occurs within the G-cells of the gastric antrum and duodenum.[1] It begins with the transcription and translation of the gastrin gene to produce preprogastrin.

Progastrin Processing Pathway

The conversion of the 80-amino acid progastrin to mature minigastrin involves a series of enzymatic cleavages and modifications. The key enzymes in this pathway include prohormone convertases (PCs), carboxypeptidase E (CPE), and peptidyl-glycine α-amidating monooxygenase (PAM).[3]

The processing cascade is as follows:

  • Initial Cleavage of Progastrin: Prohormone convertases, such as PC1/3 and PC2, initiate the processing by cleaving progastrin at specific dibasic amino acid sites.[3]

  • Generation of Glycine-Extended Intermediates: These initial cleavages produce larger gastrin forms like gastrin-34, which can then be further processed. Subsequent cleavages can lead to the formation of glycine-extended gastrin-14 (G14-Gly).

  • C-terminal Amidation: The final and crucial step for the biological activity of minigastrin is the amidation of the C-terminal phenylalanine residue. This reaction is catalyzed by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM), which converts the C-terminal glycine (B1666218) residue into an amide group.[3]

The following diagram illustrates the key steps in the processing of progastrin to various gastrin forms, including minigastrin.

G Progastrin Processing Pathway Preprogastrin Preprogastrin (101 aa) Progastrin Progastrin (80 aa) Preprogastrin->Progastrin Signal Peptidase G34_Gly Gastrin-34-Gly Progastrin->G34_Gly PC1/3, CPE G17_Gly Gastrin-17-Gly Progastrin->G17_Gly PC1/3, PC2, CPE G34_Gly->G17_Gly G34 Gastrin-34 G34_Gly->G34 PAM G14_Gly Gastrin-14-Gly (Minigastrin-Gly) G17_Gly->G14_Gly G17 Gastrin-17 G17_Gly->G17 PAM G14 Gastrin-14 (Minigastrin) G14_Gly->G14 PAM

A simplified diagram of the progastrin processing pathway leading to minigastrin.

Quantitative Data on Gastrin Isoforms

Precise quantitative data for endogenous minigastrin (gastrin-14) are scarce in the literature. Most clinical and research assays measure total gastrin or differentiate between the major forms, gastrin-17 and gastrin-34. The following tables summarize available quantitative data for major gastrin isoforms, which can provide a contextual understanding of minigastrin levels.

ParameterValueSpeciesReference(s)
Normal Fasting Serum Gastrin
Total Gastrin0 - 180 pg/mLHuman (Adult)[4][5]
Total Gastrin0 - 125 pg/mLHuman (Child)[4]
Tissue Concentration of Gastrin
Antral Mucosa9.0 - 12.1 nmol/gHuman[6]
Proximal Duodenum~0.1% of antral concentrationHuman[6]
Pharmacokinetic Parameters
Half-life of Gastrin-179.5 - 10.5 minHuman[7]
Half-life of Gastrin-34~5 minHuman[8]
Half-life of Minigastrin (G-14)~5 minHuman[8]

Note: The half-life of gastrin-17 is often used as a proxy for other smaller gastrin forms due to limited specific data on minigastrin.

Minigastrin Signaling Pathway

Minigastrin exerts its biological effects primarily through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR).[9] The CCK2R is expressed in various tissues, including the stomach, pancreas, and brain.[10] Upon binding of minigastrin, the CCK2R undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway activated by the CCK2R is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of MAP kinase pathways, which are involved in cell proliferation and differentiation.[11]

G Minigastrin-CCK2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Minigastrin Minigastrin CCK2R CCK2R Minigastrin->CCK2R Binding G_protein Gq/11 CCK2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Acid Secretion) MAPK_cascade->Cellular_Response Regulation

Key signaling events following minigastrin binding to the CCK2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of minigastrin and its fragments.

Sample Preparation from Blood and Tissue

Objective: To extract and prepare gastrin peptides from biological samples for downstream analysis.

Materials:

  • Blood collection tubes with EDTA

  • Ice

  • Centrifuge

  • Proteinase inhibitor cocktail

  • Homogenization buffer (e.g., RIPA buffer)

  • Tissue homogenizer

  • Solid-phase extraction (SPE) cartridges (C18)

  • Solvents for SPE (e.g., methanol, acetonitrile, trifluoroacetic acid)

Protocol for Blood (Plasma):

  • Collect whole blood in EDTA-containing tubes and immediately place on ice to prevent peptide degradation.[12]

  • Within one hour of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer to a new tube containing a proteinase inhibitor cocktail.

  • For long-term storage, freeze the plasma at -80°C.

  • Prior to analysis, thaw the plasma on ice and perform solid-phase extraction (SPE) to concentrate and purify the peptides.

Protocol for Tissue:

  • Excise the tissue of interest (e.g., gastric antrum) and immediately snap-freeze in liquid nitrogen.

  • Store the frozen tissue at -80°C until use.

  • Thaw the tissue on ice and add ice-cold homogenization buffer containing a proteinase inhibitor cocktail.

  • Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and proceed with SPE for peptide purification.

Quantification of Minigastrin by Radioimmunoassay (RIA)

Objective: To measure the concentration of minigastrin in biological samples using a competitive binding assay.

Materials:

  • Anti-gastrin antibody (specific for the C-terminus)

  • ¹²⁵I-labeled minigastrin (tracer)

  • Minigastrin standards of known concentrations

  • Assay buffer

  • Precipitating agent (e.g., secondary antibody, polyethylene (B3416737) glycol)

  • Gamma counter

Protocol:

  • Prepare a standard curve by serially diluting the minigastrin standards in assay buffer.

  • In assay tubes, add a fixed volume of standard or prepared sample.

  • Add a fixed amount of the anti-gastrin antibody to each tube and incubate to allow binding.

  • Add a fixed amount of ¹²⁵I-labeled minigastrin to each tube. This will compete with the unlabeled gastrin for antibody binding sites.

  • Incubate the mixture to reach binding equilibrium.

  • Add the precipitating agent to separate the antibody-bound gastrin from the free gastrin.

  • Centrifuge the tubes to pellet the antibody-bound complex.

  • Carefully decant the supernatant.

  • Measure the radioactivity of the pellet in a gamma counter.

  • The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

  • Calculate the concentration of minigastrin in the samples by comparing their radioactivity to the standard curve.[8]

Analysis of Minigastrin Fragments by Mass Spectrometry

Objective: To identify and characterize minigastrin and its fragments based on their mass-to-charge ratio.

Materials:

  • Prepared peptide samples from blood or tissue

  • Enzymes for in-solution or in-gel digestion (e.g., trypsin)

  • Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Bioinformatics software for data analysis

Protocol:

  • Protein Digestion:

    • For complex samples, proteins are often denatured, reduced, and alkylated before being digested with a protease like trypsin.[13] This generates smaller peptides that are more amenable to MS analysis.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system.

    • Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.

  • Mass Spectrometry (MS) Analysis:

    • The separated peptides are introduced into the mass spectrometer.

    • In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured.

    • Selected peptides are then fragmented (MS2), and the mass-to-charge ratio of the fragments is measured.

  • Data Analysis:

    • The fragmentation patterns are used to determine the amino acid sequence of the peptides.

    • Bioinformatics software is used to match the identified peptide sequences to a protein database to identify the parent protein (gastrin) and any modifications or truncations.[14]

The following diagram illustrates a general workflow for the analysis of peptides by mass spectrometry.

G Mass Spectrometry Workflow for Peptide Analysis Sample Biological Sample (Tissue or Plasma) Extraction Peptide Extraction and Purification (SPE) Sample->Extraction Digestion Optional: Protein Digestion (for complex samples) Extraction->Digestion LC Liquid Chromatography (Separation) Digestion->LC MS1 Mass Spectrometry (MS1) (Intact Peptide Mass) LC->MS1 Fragmentation Peptide Fragmentation (Collision-Induced Dissociation) MS1->Fragmentation MS2 Mass Spectrometry (MS2) (Fragment Ion Mass) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Identification) MS2->Data_Analysis Result Identification of Minigastrin and Fragments Data_Analysis->Result

A typical workflow for the identification of peptides using mass spectrometry.
Functional Assay: Calcium Mobilization

Objective: To assess the functional activity of minigastrin by measuring its ability to induce calcium mobilization in cells expressing the CCK2R.

Materials:

  • Cells stably expressing CCK2R (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Minigastrin or its fragments

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Culture:

    • Culture the CCK2R-expressing cells in appropriate medium until they reach a suitable confluency.

  • Cell Plating:

    • Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and add a solution containing the fluorescent calcium indicator dye.

    • Incubate the cells to allow for dye uptake.

  • Baseline Measurement:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence of the cells using the plate reader.

  • Stimulation and Measurement:

    • Add varying concentrations of minigastrin or its fragments to the wells.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the different concentrations of the peptides.

    • The data can be used to determine the potency (EC50) of minigastrin and its fragments in activating the CCK2R.

Conclusion

The endogenous production of minigastrin is a tightly regulated process involving the post-translational modification of progastrin. While minigastrin itself is a well-characterized peptide hormone, the term "minigastrin fragments" primarily refers to its degradation products. Understanding the biosynthesis, signaling, and methods for studying minigastrin is crucial for research in gastroenterology, neuroendocrinology, and for the development of drugs targeting the CCK2R. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.

References

Mini Gastrin I in Medullary Thyroid Carcinoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of mini gastrin I and its relevance to medullary thyroid carcinoma (MTC). This document synthesizes available data on the expression of related peptides, details key experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. These tumors are known to express various peptide hormones and their receptors, which can play a role in tumor growth and serve as potential biomarkers or therapeutic targets. One such receptor of interest is the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.

Mini gastrin I, a 14-amino acid peptide (gastrin-14), is a member of the gastrin family of hormones and a high-affinity ligand for the CCK-B receptor. While direct quantitative data on mini gastrin I expression in MTC is limited in the current literature, the expression of the CCK-B receptor in a high percentage of MTCs suggests the potential significance of gastrin and its analogues in the pathophysiology of this disease.[1]

This guide will explore the available data on peptides related to the gastrin system in MTC, the signaling pathways initiated by CCK-B receptor activation, and detailed protocols for the detection and quantification of these molecules.

Quantitative Data on Related Peptide Expression in Medullary Thyroid Carcinoma

Table 1: Gastrin-Releasing Peptide (GRP) and Pro-GRP Levels in Medullary Thyroid Carcinoma

PeptideSample TypeConditionConcentration RangeReference
GRPTumor TissueMTC62-7800 pmol/g wet weight[3]
GRPNormal Thyroid TissueControl< 61 pmol/g wet weight[3]
Pro-GRPSerumMTC Patients (n=15)Elevated in 80% of patients[2]
IR-GRPPlasmaMetastatic MTC (n=3)130 to 780 pg/mL[3]
IR-GRPPlasmaNormalUndetectable (< 62.5 pg/mL)[3]

IR-GRP: Immunoreactive Gastrin-Releasing Peptide

Signaling Pathways

The biological effects of mini gastrin I in MTC are mediated through the Cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR). Activation of the CCK-B receptor in cancer cells, including MTC, is believed to stimulate cell proliferation and survival.[4] The downstream signaling cascade involves multiple pathways, with the mTORC1 pathway being a notable component.[4] While the complete signaling network in MTC is still under investigation, a putative pathway based on current knowledge is illustrated below.

CCKBR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCKBR G_protein Gq/11 CCKBR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Gene_Expression Gene Expression mTORC1->Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Mini_Gastrin Mini Gastrin I Mini_Gastrin->CCKBR Binds

Putative CCK-B Receptor Signaling Pathway in MTC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mini gastrin I and its receptor in MTC.

Radioimmunoassay (RIA) for Gastrin Peptides in Tissue

This protocol is adapted from general RIA procedures and studies involving gastrin and GRP measurements in tumor tissues.[3][5]

Objective: To quantify the concentration of gastrin-like peptides in MTC tissue extracts.

Materials:

  • MTC and normal thyroid tissue samples

  • RIA buffer (e.g., phosphate (B84403) buffer with BSA)

  • Standard gastrin peptide (e.g., synthetic human gastrin I)

  • ¹²⁵I-labeled gastrin tracer

  • Primary antibody specific for the C-terminus of gastrin

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Procedure:

  • Tissue Extraction:

    • Homogenize frozen tissue samples in an appropriate extraction buffer (e.g., acid-ethanol).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant and dry it (e.g., by lyophilization).

    • Reconstitute the dried extract in RIA buffer.

  • Assay Setup:

    • Prepare a standard curve using serial dilutions of the standard gastrin peptide.

    • In duplicate tubes, add 100 µL of standard, control, or unknown sample extract.

    • Add 100 µL of primary gastrin antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Vortex and incubate for 24 hours at 4°C.

  • Tracer Incubation:

    • Add 100 µL of ¹²⁵I-labeled gastrin tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

  • Precipitation and Measurement:

    • Add 100 µL of secondary antibody to all tubes except the "total counts" and NSB tubes.

    • Add 1 mL of PEG solution to precipitate the antibody-bound complex.

    • Vortex and incubate for 20 minutes at 4°C.

    • Centrifuge at 3,000 x g for 20 minutes at 4°C.

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.

    • Determine the concentration of gastrin in the samples by interpolating their binding values on the standard curve.

RIA_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Radioimmunoassay cluster_analysis Data Acquisition and Analysis Tissue_Homogenization Tissue Homogenization and Extraction Incubation1 Incubate Sample/Standard with Primary Antibody (24h, 4°C) Tissue_Homogenization->Incubation1 Standard_Dilution Standard Curve Preparation Standard_Dilution->Incubation1 Antibody_Dilution Antibody and Tracer Dilution Antibody_Dilution->Incubation1 Incubation2 Add ¹²⁵I-Tracer and Incubate (24h, 4°C) Incubation1->Incubation2 Precipitation Add Secondary Antibody & PEG, Incubate and Centrifuge Incubation2->Precipitation Gamma_Counting Measure Radioactivity of Pellet (Gamma Counter) Precipitation->Gamma_Counting Standard_Curve Construct Standard Curve Gamma_Counting->Standard_Curve Quantification Quantify Gastrin in Samples Standard_Curve->Quantification

Workflow for Radioimmunoassay of Gastrin Peptides.
Immunohistochemistry (IHC) for Gastrin

This protocol is a composite of general IHC procedures for thyroid tissue and specific details for gastrin antibodies.[6][7][8]

Objective: To visualize the localization of gastrin-producing cells within MTC tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-gastrin antibody (diluted in blocking buffer, e.g., 1:250-1:1000)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with primary anti-gastrin antibody overnight at 4°C in a humidified chamber.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Visualization and Counterstaining:

    • Develop the color with DAB substrate-chromogen solution until the desired stain intensity is reached (typically 1-10 minutes).

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot for CCK-B Receptor

This protocol is based on general Western blotting procedures and information from datasheets of commercially available CCK-B receptor antibodies.[9][10][11][12]

Objective: To detect and semi-quantify the expression of the CCK-B receptor in MTC cell lysates or tissue homogenates.

Materials:

  • MTC cells or tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-CCKBR antibody (e.g., targeting the extracellular or C-terminal domain), diluted in blocking buffer (e.g., 1:500-1:2000).

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in blocking buffer (e.g., 1:2000-1:5000).

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CCKBR antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Electrophoresis and Immunodetection cluster_detect Signal Detection and Analysis Lysis Cell/Tissue Lysis and Protein Extraction Quantification Protein Quantification (BCA Assay) Lysis->Quantification Denaturation Sample Denaturation (Laemmli Buffer + Heat) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CCKBR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging Analysis Band Intensity Analysis Imaging->Analysis

Workflow for Western Blot of CCK-B Receptor.

Conclusion

The expression of the CCK-B/gastrin receptor in a majority of medullary thyroid carcinomas highlights the potential role of its ligands, including mini gastrin I, in the biology of this disease. While direct evidence for mini gastrin I expression in MTC is currently sparse, the established presence of the receptor provides a strong rationale for further investigation into the therapeutic and diagnostic potential of targeting this system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the significance of mini gastrin I and its signaling axis in MTC, with the ultimate goal of developing novel strategies for the management of this challenging malignancy.

References

Methodological & Application

Application Notes and Protocols: Mini Gastrin I, Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mini Gastrin I, human TFA is a synthetic peptide fragment corresponding to amino acids 5-17 of human gastrin I. It is a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[1][2] The CCK2 receptor is overexpressed in various tumors, including medullary thyroid carcinomas, small cell lung cancers, and neuroendocrine tumors, making Mini Gastrin I a valuable tool for cancer research and the development of targeted diagnostics and therapeutics.[3][4] This document provides detailed protocols for the reconstitution, storage, and application of this compound.

Product Information

PropertyValueReference
Full Name Mini Gastrin I, human trifluoroacetate (B77799)[5][6]
Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[7][8]
Molecular Formula C76H100F3N15O28S[6]
Molecular Weight 1760.75 g/mol [5][6][7]
Appearance Lyophilized white to off-white powder[2]
Purity Typically ≥95% as determined by HPLC[2]

Reconstitution and Storage

Proper reconstitution and storage are critical for maintaining the stability and biological activity of this compound. The peptide is supplied as a lyophilized powder.

Reconstitution Protocol

It is recommended to first prepare a concentrated stock solution, which can then be diluted to the desired working concentration.

Recommended Solvent: For initial reconstitution, sterile, high-purity water is a common choice. Due to the acidic nature of the TFA salt and the peptide's amino acid composition, solubility in neutral buffers like PBS may be limited. If solubility issues arise, the use of a slightly basic solution is recommended, as is common for similar gastrin peptides.[9]

Step-by-Step Reconstitution:

  • Centrifuge the vial: Before opening, briefly centrifuge the vial at a low speed to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile water or 0.1% aqueous ammonium (B1175870) hydroxide (B78521) to the vial. To prepare a 1 mg/mL stock solution, for example, add 1 mL of solvent to a vial containing 1 mg of peptide.

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • pH Adjustment (if necessary): If using the peptide in a pH-sensitive assay, ensure the final pH of the working solution is adjusted accordingly.

Storage of Reconstituted Solutions
  • Short-term Storage: Aqueous solutions can be stored at 4°C for a limited time, though some sources advise against storing aqueous solutions for more than one day.[6]

  • Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use portions and store them at -20°C or -80°C.[5][7][10] Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C in solvent.[5][7] Avoid repeated freeze-thaw cycles.

ConditionLyophilized PowderReconstituted in Solvent
-80°C 2 years6 months
-20°C 1 year1 month
4°C Short-term onlyNot recommended for extended periods

Experimental Protocols

In Vitro Cell-Based Assays

Mini Gastrin I can be used in a variety of in vitro assays to study CCK2R-mediated effects, such as cell proliferation, signaling, and receptor binding.

General Guidelines for Cell Culture:

  • Use cell lines endogenously expressing or transfected with the human CCK2 receptor (e.g., A431-CCK2R cells).[3]

  • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • For experiments, cells are typically serum-starved for a period to reduce basal signaling.

Example: Receptor-Mediated Internalization Assay

  • Seed CCK2R-expressing cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with serum-free media.

  • Add radiolabeled or fluorescently-labeled Mini Gastrin I to the cells at the desired concentration.

  • Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.

  • To differentiate between membrane-bound and internalized peptide, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligands.

  • Lyse the cells and measure the internalized radioactivity or fluorescence.

In Vivo Studies

Mini Gastrin I is frequently used in preclinical animal models for biodistribution and tumor targeting studies.

Example: Tumor Xenograft Biodistribution Study

  • Implant CCK2R-expressing tumor cells subcutaneously into immunocompromised mice.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Inject radiolabeled Mini Gastrin I intravenously into the tail vein.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

  • Dissect tumors and major organs (e.g., stomach, kidneys, liver, pancreas).

  • Weigh the tissues and measure the radioactivity to determine the percentage of injected activity per gram of tissue (% IA/g).

Signaling Pathway

Mini Gastrin I exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Downstream Downstream Effects (Proliferation, Gene Expression) PKC->Downstream

Caption: CCK2R signaling cascade initiated by Mini Gastrin I.

Experimental Workflow

The following diagram outlines a typical workflow for using Mini Gastrin I in a cell-based experiment.

experimental_workflow start Start reconstitution Reconstitute Mini Gastrin I (1 mg/mL stock) start->reconstitution dilution Prepare Working Solution (e.g., 1-100 nM in assay buffer) reconstitution->dilution treatment Treat cells with Mini Gastrin I dilution->treatment cell_prep Prepare CCK2R-expressing cells (e.g., plating, serum starvation) cell_prep->treatment incubation Incubate (Time and Temp dependent on assay) treatment->incubation analysis Analyze Endpoint (e.g., Proliferation, Signaling, Uptake) incubation->analysis end End analysis->end

Caption: Workflow for a cell-based Mini Gastrin I experiment.

Important Considerations

  • TFA Counterions: Mini Gastrin I is supplied as a trifluoroacetate (TFA) salt. TFA is a byproduct of peptide synthesis and can be toxic to cells at high concentrations or interfere with certain biological assays. For sensitive applications, removal of TFA may be necessary. This can be achieved through methods such as ion-exchange chromatography or repeated lyophilization with a stronger acid like HCl.[11][12]

  • Peptide Stability: Peptides, in general, are susceptible to degradation by proteases. When working with cell cultures or in vivo models, it is important to consider the potential for enzymatic degradation.

  • Solubility: If you experience solubility issues, sonication may help. It is also advisable to prepare fresh dilutions from the frozen stock solution for each experiment.

References

Application Notes and Protocols for Mini Gastrin I, Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I, human, is a synthetic peptide fragment corresponding to amino acids 5-17 of human gastrin I.[1][2] It is a potent and specific ligand for the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor. Due to the overexpression of CCKBR in various tumors, such as medullary thyroid carcinoma, small cell lung cancer, and astrocytomas, radiolabeled analogs of mini gastrin are being extensively investigated for tumor imaging and peptide receptor radionuclide therapy (PRRT). This document provides detailed protocols for the dissolution of Mini gastrin I, human TFA and its application in common in vitro experiments.

Product Information

PropertyValue
Full Name Mini gastrin I, human trifluoroacetate (B77799) salt
Amino Acid Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
Molecular Formula C74H99N15O26S (peptide)
Molecular Weight 1646.73 g/mol (peptide)
Appearance Lyophilized white powder
Storage Store at -20°C or colder, protected from light and moisture.

Dissolution Protocol for this compound

The trifluoroacetate (TFA) salt of Mini gastrin I is a lyophilized powder and requires proper reconstitution for use in experiments. The high number of acidic residues (glutamic and aspartic acid) makes this peptide acidic.

3.1. Materials

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • A basic buffer, such as 0.1% aqueous ammonium (B1175870) bicarbonate or a phosphate-buffered saline (PBS) at a pH greater than 7.0.

  • (Optional) A gentle vortex mixer or sonicator.

3.2. Procedure for Reconstitution

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Solvent Selection: Due to its acidic nature (net negative charge at neutral pH), Mini gastrin I will be more soluble in a basic aqueous solution.

  • Reconstitution:

    • For a high-concentration stock solution, initially, dissolve the peptide in a small amount of sterile, nuclease-free water.

    • To aid dissolution, add a basic buffer (e.g., 0.1% ammonium bicarbonate) dropwise until the peptide is fully dissolved.

    • Alternatively, directly reconstitute the peptide in the desired basic buffer.

    • Gentle vortexing or brief sonication can be used to aid dissolution. Avoid vigorous shaking, as this can cause peptide aggregation.

  • Verification: Ensure the solution is clear and free of any visible particulates before use.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

3.3. Removal of TFA (Optional but Recommended for Biological Assays)

Trifluoroacetic acid is often used in peptide synthesis and purification and can be present as a counter-ion in the lyophilized product. TFA can be toxic to cells in culture and may interfere with biological assays. A common method to remove TFA is through a salt exchange procedure.

Protocol for TFA Removal by HCl Exchange:

  • Dissolve the peptide in sterile, nuclease-free water.

  • Add a small amount of a dilute hydrochloric acid (HCl) solution (e.g., 10 mM) to the peptide solution.

  • Lyophilize the solution to remove the water and the more volatile TFA-HCl salt.

  • Repeat the dissolution in water and lyophilization process 2-3 times to ensure complete removal of TFA.

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired experimental buffer.

Experimental Protocols

The following are generalized protocols for common in vitro assays involving Mini gastrin I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

4.1. Cell Culture

  • Cell Line: A431 cells stably transfected to express the human cholecystokinin B receptor (A431-CCK2R) are a commonly used model. A431-mock transfected cells can be used as a negative control.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

4.2. Receptor Binding Assay

This assay is used to determine the binding affinity of Mini gastrin I to the CCKBR.

ParameterDescription
Principle Competitive binding assay where unlabeled Mini gastrin I competes with a radiolabeled ligand for binding to CCKBR.
Radiolabeled Ligand Typically [125I]-labeled gastrin or a similar high-affinity CCKBR ligand.
Cell Seeding Seed A431-CCK2R cells in 24-well plates and allow them to adhere and grow to confluency.
Assay Buffer Binding buffer (e.g., DMEM containing 0.1% Bovine Serum Albumin).
Procedure 1. Wash cells with binding buffer. 2. Add increasing concentrations of unlabeled Mini gastrin I. 3. Add a constant, low concentration of the radiolabeled ligand to all wells. 4. Incubate at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium. 5. Wash cells with ice-cold binding buffer to remove unbound ligand. 6. Lyse the cells and measure the radioactivity in a gamma counter.
Data Analysis Plot the percentage of specific binding against the log concentration of unlabeled Mini gastrin I. Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression.

4.3. Cellular Uptake and Internalization Assay

This assay measures the amount of Mini gastrin I taken up by cells, which is a crucial parameter for therapeutic applications.

ParameterDescription
Principle Quantifies the amount of radiolabeled Mini gastrin I that is internalized by cells over time.
Radiolabeled Ligand Radiolabeled Mini gastrin I analog (e.g., with 111In or 177Lu).
Cell Seeding Seed A431-CCK2R cells in 12-well or 24-well plates.
Procedure 1. Wash cells with uptake buffer (e.g., serum-free DMEM). 2. Add the radiolabeled Mini gastrin I to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). 3. To differentiate between membrane-bound and internalized ligand, at each time point, wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity. 4. Lyse the cells to release the internalized radioactivity. 5. Measure the radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) using a gamma counter.
Data Analysis Express the internalized radioactivity as a percentage of the total added radioactivity.

4.4. Calcium Mobilization Assay

This functional assay measures the activation of the CCKBR by Mini gastrin I by detecting changes in intracellular calcium levels.

ParameterDescription
Principle Binding of Mini gastrin I to the Gq-coupled CCKBR activates phospholipase C, leading to an increase in intracellular calcium.
Calcium Indicator Dye A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
Cell Seeding Seed A431-CCK2R cells in a black, clear-bottom 96-well plate.
Procedure 1. Load the cells with the calcium indicator dye according to the manufacturer's instructions. 2. Wash the cells to remove excess dye. 3. Place the plate in a fluorescence plate reader capable of kinetic reads. 4. Establish a baseline fluorescence reading. 5. Add varying concentrations of Mini gastrin I to the wells. 6. Immediately measure the change in fluorescence over time.
Data Analysis Plot the peak fluorescence intensity against the log concentration of Mini gastrin I. Calculate the EC50 (concentration that elicits a 50% maximal response) using a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis reconstitution Reconstitute Lyophilized Mini Gastrin I TFA binding_assay Receptor Binding Assay (Determine Affinity - IC50) reconstitution->binding_assay Use in Assays uptake_assay Cellular Uptake Assay (Quantify Internalization) reconstitution->uptake_assay Use in Assays calcium_assay Calcium Mobilization Assay (Assess Functional Activity - EC50) reconstitution->calcium_assay Use in Assays cell_culture Culture A431-CCK2R and A431-mock cells cell_culture->binding_assay Seed Cells cell_culture->uptake_assay Seed Cells cell_culture->calcium_assay Seed Cells data_analysis Analyze Results and Determine Pharmacological Parameters binding_assay->data_analysis uptake_assay->data_analysis calcium_assay->data_analysis

Caption: Experimental workflow for using Mini gastrin I in vitro.

Mini Gastrin I Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG Mini Gastrin I CCKBR CCKBR (Gastrin Receptor) MG->CCKBR Binds Gq Gαq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates

Caption: Simplified Mini gastrin I signaling cascade via CCKBR.

References

Application Notes and Protocols: Radiolabeling of Minigastrin Analogs with Indium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of DOTA-conjugated minigastrin analogs with Indium-111 (¹¹¹In). Minigastrin analogs targeting the cholecystokinin-2 (CCK2) receptor are of significant interest for the diagnostic imaging and potential radionuclide therapy of tumors overexpressing this receptor, such as medullary thyroid carcinoma and small cell lung cancer.[1] This document outlines the necessary reagents, equipment, and step-by-step procedures for successful radiolabeling, quality control, and provides an overview of the associated cell signaling pathway.

Quantitative Data Summary

The efficiency and quality of radiolabeling are critical for the development of a successful radiopharmaceutical. The following tables summarize key quantitative data from various studies on the radiolabeling of different minigastrin analogs with ¹¹¹In.

Table 1: Radiolabeling Conditions and Radiochemical Purity

Minigastrin AnalogChelatorTemperature (°C)Incubation Time (min)pHRadiochemical Purity (RCP)Reference
CP04DOTA9015->94%[2]
CP04DOTA75 / 85 / 9515 - 303.5 or 4.5Optimized at 90°C, 15 min[2]
MG-CL1-4DOTA98154.5>94%[3]
UnspecifiedDOTA9515 - 20-≥95%[4]
DOTA(GSG)-KCCYSLDOTA85605.540-50% (pre-purification)[5]
DOTA-MG11DOTA80 - 1005 - 304.0 - 4.5Optimized conditions

Table 2: Stability of ¹¹¹In-Labeled Minigastrin Analogs

Minigastrin AnalogConditionIncubation TimeStability (% intact)Reference
¹¹¹In-CP04At 25°C>4 hoursStable[2]
¹¹¹In-MG-CL1-4PBSA and Blood SerumPredefined time points>90%[3]
¹¹¹In-labeled 1 & 2In vivo (BALB/c mice blood)10 min80.0 ± 5.2% & 82.3 ± 1.8%[4]
¹¹¹In-labeled 1, 2, 3Human Serum24 hours≥97%[4]

Experimental Protocols

This section details a generalized protocol for the radiolabeling of a DOTA-conjugated minigastrin analog (e.g., CP04) with ¹¹¹InCl₃. This protocol is a synthesis of methodologies reported in the literature.[2][3]

Materials and Reagents:

  • DOTA-conjugated Minigastrin analog (e.g., CP04)

  • Indium-111 chloride (¹¹¹InCl₃) solution in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.8 M, pH 4.5) or Ascorbic acid buffer (250 mg/mL, pH 3.5)

  • L-methionine (as a stabilizer against oxidation)

  • Gentisic acid (as a stabilizer against radiolysis)

  • Sterile, metal-free water for injection

  • 0.01 M Ethylenediaminetetraacetic acid (EDTA) solution

  • Heating block or water bath

  • Vortex mixer

  • Radio-TLC or RP-HPLC system for quality control

Protocol:

  • Preparation of the Labeling Vial:

    • In a sterile, pyrogen-free reaction vial, add the desired amount of DOTA-conjugated minigastrin analog (e.g., 10-50 µg of CP04).

    • Add stabilizers such as ascorbic acid, gentisic acid, and L-methionine to the vial.[2] This can be prepared as a "kit" formulation.

  • Buffering and pH Adjustment:

    • Add 100 µL of sodium acetate buffer or ascorbic acid buffer to the reaction vial to ensure slightly acidic conditions (pH 3.5-4.5), which are optimal for the chelation of ¹¹¹In by DOTA.[2][3]

  • Addition of Indium-111:

    • Carefully add the required activity of ¹¹¹InCl₃ solution (e.g., 200–250 MBq) to the reaction vial.[2]

  • Incubation:

    • Securely cap the vial and gently vortex to mix the contents.

    • Incubate the reaction mixture at 90-98°C for 15 minutes in a heating block or water bath.[2][3]

  • Quenching the Reaction:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • To complex any unreacted ¹¹¹In, an aliquot of 0.01 M EDTA solution can be added.[2]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using either radio-TLC or, for more accurate quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

    • The RCP should typically be greater than 94% for clinical applications.[2][3]

  • Purification (if necessary):

    • If the RCP is below the desired specification, the radiolabeled peptide can be purified using solid-phase extraction (SPE) cartridges (e.g., C18) or RP-HPLC.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the radiolabeling of a DOTA-minigastrin analog with Indium-111.

Radiolabeling_Workflow Workflow for ¹¹¹In-DOTA-Minigastrin Synthesis cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control cluster_final Final Product reagents 1. Prepare Reagents - DOTA-Minigastrin - ¹¹¹InCl₃ - Buffer (pH 4.5) - Stabilizers mix 2. Mix Reagents Combine peptide, buffer, and ¹¹¹InCl₃ in a vial reagents->mix incubate 3. Incubate Heat at 90-98°C for 15 minutes mix->incubate quench 4. Quench (Optional) Add EDTA to complex free ¹¹¹In incubate->quench hplc 5. Analyze RCP Use RP-HPLC to determine radiochemical purity quench->hplc final_product ¹¹¹In-DOTA-Minigastrin (RCP > 94%) hplc->final_product

Caption: A flowchart of the ¹¹¹In-DOTA-Minigastrin radiolabeling process.

CCK2 Receptor Signaling Pathway

Minigastrin analogs exert their effects by binding to the Cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor (GPCR). The binding of ¹¹¹In-DOTA-Minigastrin to the CCK2 receptor on tumor cells leads to receptor-mediated internalization, allowing for the accumulation of radioactivity within the cell, which is the basis for SPECT imaging. The downstream signaling cascade is complex and involves multiple pathways that can influence cell proliferation and survival.

CCK2R_Signaling Simplified CCK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ligand Minigastrin (or ¹¹¹In-DOTA-Minigastrin) cck2r CCK2 Receptor ligand->cck2r g_protein Gq/11 cck2r->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release (from ER) ip3->ca2 triggers mapk MAPK Pathway pkc->mapk pi3k PI3K/Akt Pathway pkc->pi3k ca2->pkc activates proliferation Cell Proliferation & Survival mapk->proliferation pi3k->proliferation

Caption: Key signaling events following Minigastrin binding to the CCK2 receptor.

References

Application Notes and Protocols: Lutetium-177 Labeling of DOTA-conjugated Minigastrin for Targeted Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled minigastrin analogues targeting the cholecystokinin-2 receptor (CCK2R) represent a promising strategy for the diagnosis and treatment of CCK2R-expressing tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2][3] Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitting radionuclide, is an ideal candidate for therapeutic applications due to its suitable physical decay characteristics. This document provides detailed protocols for the ¹⁷⁷Lu-labeling of DOTA-conjugated minigastrin analogues, quality control procedures, and in vitro evaluation.

Minigastrin analogues are chemically modified to enhance their stability and tumor-targeting properties.[2][3] The conjugation with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) allows for stable complexation with radiometals like ¹⁷⁷Lu.[4] The successful radiolabeling and subsequent application of these compounds require stringent quality control to ensure high radiochemical purity and integrity.

Data Summary

The following tables summarize key quantitative data for various ¹⁷⁷Lu-labeled DOTA-minigastrin analogues based on preclinical studies.

Table 1: Radiolabeling Efficiency and Stability of ¹⁷⁷Lu-DOTA-Minigastrin Analogues

AnalogueRadiolabeling ConditionsRadiochemical Purity (RCP)StabilityReference
¹⁷⁷Lu-DOTA-cyclo-MG180°C for 15 min89.4 ± 7.9%RCP of 86% after 4h in PBS[1]
¹⁷⁷Lu-DOTA-cyclo-MG280°C for 25 min97.8 ± 1.3%RCP >98% for up to 4h in PBS[1]
¹⁷⁷Lu-DOTA-PP-F11NNot specified>95%Comparable to clinical candidate[5]
¹⁷⁷Lu-MGCL2 & 498°C>96%Stable up to 4h[4][6]
¹⁷⁷Lu-DOTA-MGS5Automated synthesis>98%High stability[7]

Table 2: In Vitro Receptor Affinity and Cellular Uptake

AnalogueCell LineIC50 (nM)Cellular Uptake (%IA/g)Reference
DOTA-cyclo-MG1CCK2R-transfected2.54 ± 0.30High receptor-mediated uptake[1]
DOTA-cyclo-MG2CCK2R-transfected3.23 ± 0.91High receptor-mediated uptake[1]
¹⁷⁷Lu-DOTA-PP-F11NMZ-CRC-1 tumorsNot specified20.7 ± 1.71[8]
¹¹¹In-DOTA-MGS4A431-CCK2R xenograftsNot specified10.40 ± 2.21 (4h p.i.)[2]

Table 3: In Vivo Tumor Uptake in Xenograft Models

AnalogueTumor ModelTumor Uptake (%IA/g at 4h p.i.)Reference
¹⁷⁷Lu-DOTA-cyclo-MG1/2A431-CCK2R xenograftsFavorable tumor uptake[1]
¹⁷⁷Lu-DOTA-PP-F11MZ-CRC-1 tumors11.2 ± 2.94[8]
¹⁷⁷Lu-DOTA-PP-F11NMZ-CRC-1 tumors20.7 ± 1.71[8]
¹¹¹In-DOTA-MGS4A431-CCK2R xenografts10.40 ± 2.21[2]
¹⁷⁷Lu-Lu-1A431-CCK2R xenografts34.72 ± 9.40[3]
¹⁷⁷Lu-DOTA-MGS5A431-CCK2R xenografts68.1 ± 10.0 (1h p.i.)[7]

Experimental Protocols

Protocol 1: ¹⁷⁷Lu-Labeling of DOTA-Minigastrin Analogues

This protocol provides a general method for the radiolabeling of DOTA-conjugated minigastrin peptides with ¹⁷⁷Lu. Optimization may be required for specific analogues.

Materials:

  • DOTA-conjugated minigastrin analogue

  • ¹⁷⁷LuCl₃ in 0.04 M HCl[9]

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)[9]

  • Gentisic acid solution[1][6]

  • L-Methionine solution (optional, for methionine-containing peptides)[1]

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Dose calibrator

Procedure:

  • In a sterile reaction vial, combine the following in order:

    • Sodium acetate buffer.

    • Gentisic acid solution (to a final concentration that reduces radiolysis).[1]

    • (Optional) L-Methionine solution (to limit oxidation of methionine residues).[1]

    • A solution of the DOTA-conjugated minigastrin analogue (e.g., 1 mg/mL).[6]

    • ¹⁷⁷LuCl₃ solution (e.g., ~185 MBq).[6]

  • Gently mix the reaction mixture.

  • Incubate the vial at a controlled temperature between 80-98°C for 15-30 minutes.[1][6] The optimal temperature and time should be determined for each specific peptide.

  • After incubation, allow the vial to cool to room temperature.

  • Measure the total radioactivity in a dose calibrator.

  • Determine the radiochemical purity using one of the methods described in Protocol 2.

Protocol 2: Quality Control of ¹⁷⁷Lu-DOTA-Minigastrin

Method A: Instant Thin Layer Chromatography (ITLC)

Materials:

  • ITLC-SG strips

  • 0.1 M Sodium citrate (B86180) solution (pH 5.5) as the mobile phase[10]

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small volume (1-2 µL) of the radiolabeled peptide solution onto the origin of an ITLC-SG strip.

  • Place the strip in a developing chamber containing the sodium citrate mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and allow it to dry.

  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. Free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0), while the labeled peptide remains at the origin (Rf = 0.1-0.2).[10]

  • Calculate the radiochemical purity by dividing the radioactivity of the labeled peptide by the total radioactivity on the strip.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • HPLC system with a radioactivity detector

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Gradient elution program

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small aliquot of the radiolabeled peptide solution.

  • Run a gradient elution program, for example, starting with a low percentage of mobile phase B and increasing it over time to elute the components.

  • Monitor the eluate with both a UV detector (for the unlabeled peptide) and a radioactivity detector.

  • The retention time of the ¹⁷⁷Lu-labeled peptide should correspond to that of the non-radioactive, "cold" standard.

  • Calculate the radiochemical purity by integrating the peak area of the radiolabeled peptide and dividing it by the total integrated peak area of all radioactive species.

Visualizations

G cluster_radiolabeling Radiolabeling Workflow cluster_qc Quality Control Workflow Peptide DOTA-Minigastrin Analogue Reaction_Vial Combine in Reaction Vial Peptide->Reaction_Vial Lu177 ¹⁷⁷LuCl₃ Lu177->Reaction_Vial Buffer Reaction Buffer (pH 4.5-5.5) Buffer->Reaction_Vial Antioxidants Gentisic Acid / L-Methionine Antioxidants->Reaction_Vial Incubation Incubate at 80-98°C for 15-30 min Reaction_Vial->Incubation Cooling Cool to Room Temperature Incubation->Cooling Labeled_Product ¹⁷⁷Lu-DOTA-Minigastrin Cooling->Labeled_Product Labeled_Product_QC ¹⁷⁷Lu-DOTA-Minigastrin Labeled_Product->Labeled_Product_QC ITLC ITLC Analysis Labeled_Product_QC->ITLC HPLC RP-HPLC Analysis Labeled_Product_QC->HPLC RCP_Calculation Calculate Radiochemical Purity ITLC->RCP_Calculation HPLC->RCP_Calculation Release Release for In Vitro / In Vivo Studies RCP_Calculation->Release If RCP > 95% G cluster_pathway CCK2 Receptor Signaling Pathway Ligand ¹⁷⁷Lu-DOTA-Minigastrin Receptor CCK2 Receptor Ligand->Receptor G_Protein Gq/G12/13 Proteins Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Cascades (MAPK, PI3K/AKT) Ca_PKC->Downstream Cellular_Effects Cell Proliferation, Apoptosis Inhibition Downstream->Cellular_Effects

References

Application Notes and Protocols for In Vitro Cell Binding Assays Using Mini Gastrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I is a biologically active, shorter version of the hormone gastrin, which plays a crucial role in stimulating gastric acid secretion. It exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR) that is notably overexpressed in various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2][3][4][5][6] This overexpression makes the CCKBR a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[5][7][8] Radiolabeled mini gastrin analogues are being extensively developed and evaluated for their potential in these theranostic applications.[1][3][4]

These application notes provide detailed protocols for conducting in vitro cell binding assays with mini gastrin I and its analogues to characterize their binding properties to the CCKBR. The protocols cover both saturation and competitive binding assays, which are essential for determining key binding parameters such as the dissociation constant (Kd), maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50).

Signaling Pathway

Upon binding of mini gastrin to the CCKBR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[9]

Mini_Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mini_Gastrin Mini Gastrin I CCKBR CCKBR Mini_Gastrin->CCKBR Binding G_Protein G-Protein CCKBR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Mobilization->PKC Activation Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Phosphorylation

Figure 1: Mini Gastrin I Signaling Pathway via CCKBR.

Experimental Protocols

Cell Culture

A crucial first step is the selection and maintenance of an appropriate cell line. Commonly used cell lines for mini gastrin binding assays include:

  • AR42J: A rat pancreatic acinar cell line that endogenously expresses the CCKBR.[7][10]

  • A431-CCKBR: A human epidermoid carcinoma cell line stably transfected to overexpress the human CCKBR.[2][7][11] A431-mock transfected cells can be used as a negative control.[2][11]

Cells should be cultured in the recommended medium, for example, Dulbecco's modified Eagle's medium (DMEM), supplemented with 10% (v/v) fetal bovine serum and 1% penicillin-streptomycin-glutamine.[2]

Radiolabeling of Mini Gastrin Analogues

For binding assays, mini gastrin analogues are typically radiolabeled. This often involves conjugating a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the peptide, which can then be labeled with a radionuclide such as Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu).[5][11]

General Radiolabeling Protocol:

  • Dissolve the DOTA-conjugated mini gastrin analogue in a suitable buffer (e.g., 0.4 M sodium acetate/0.24 M gentisic acid, pH 5).[8]

  • Add the radionuclide solution (e.g., [¹¹¹In]InCl₃ or [¹⁷⁷Lu]LuCl₃) to the peptide solution.[8]

  • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 15-20 minutes.[11]

  • Assess the radiochemical purity using methods like radio-HPLC.[2]

  • For in vivo studies and some in vitro assays, purification of the radiolabeled peptide using solid-phase extraction (SPE) may be necessary.[2][11]

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A431-CCKBR) Cell_Harvesting 3. Cell Harvesting and Plating Cell_Culture->Cell_Harvesting Radioligand_Prep 2. Radiolabeling of Mini Gastrin Analogue Incubation 4. Incubation - Radioligand - +/- Competitor - Cells Radioligand_Prep->Incubation Cell_Harvesting->Incubation Separation 5. Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Counting 6. Radioactivity Counting (Gamma Counter) Separation->Counting Data_Processing 7. Data Processing and Curve Fitting Counting->Data_Processing Results 8. Determination of Kd, Bmax, IC50 Data_Processing->Results

References

Application Notes and Protocols: Mini Gastrin I for In Vivo Tumor Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I (MG-I) and its analogues are peptide-based radiopharmaceuticals with high potential for targeting cholecystokinin-2 receptor (CCK2R)-expressing tumors.[1] The CCK2R is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), astrocytomas, and certain gastrointestinal stromal tumors, making it an attractive target for diagnostic imaging and targeted radiotherapy.[1][2] This document provides detailed application notes and protocols for the use of radiolabeled mini gastrin I analogues in preclinical in vivo tumor targeting studies.

The native C-terminal sequence of mini gastrin, Trp-Met-Asp-Phe-NH2, is crucial for high-affinity binding to the CCK2R.[1] However, native mini gastrin exhibits limited clinical applicability due to its low enzymatic stability.[1][3] Consequently, various synthetic modifications have been introduced to the peptide sequence to enhance stability and improve pharmacokinetic profiles, leading to the development of numerous analogues.[1][4][5][6] These analogues are typically conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to allow for stable radiolabeling with diagnostic (e.g., Gallium-68, Indium-111) or therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides.[2][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for various DOTA-conjugated and radiolabeled mini gastrin I analogues from preclinical studies. These values are critical for comparing the performance of different analogues and selecting the most promising candidates for further development.

Table 1: In Vitro CCK2R Binding Affinity (IC50)

Compound/AnalogueCell LineIC50 (nM)Reference
DOTA-MG11A431-CCK2R0.9 ± 0.3[1]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[1]
DOTA-Pro-MG Analog 1A431-CCK2R1.4 ± 0.6[1]
DOTA-Pro-MG Analog 2A431-CCK2R0.6 ± 0.3[1]
DOTA-Pro-MG Analog 3A431-CCK2R1.3 ± 0.8[1]
DOTA-PP-F11-0.79 - 1.51[7]
DOTA-MGS1AR42JSimilar to DOTA-MG11[9]
DOTA-MGS4AR42JLower than DOTA-MG11[9]

Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled Mini Gastrin I Analogues in Xenograft Models

RadiopharmaceuticalTumor ModelTime p.i. (h)Tumor Uptake (%IA/g)Kidney Uptake (%IA/g)Stomach Uptake (%IA/g)Reference
[¹⁷⁷Lu]Lu-Pro-MG Analog 1A431-CCK2R434.72 ± 9.40--[1][10]
[¹⁷⁷Lu]Lu-Pro-MG Analog 2A431-CCK2R433.25 ± 6.34--[1][10]
[¹⁷⁷Lu]Lu-Pro-MG Analog 3A431-CCK2R428.60 ± 7.95--[1][10]
[¹¹¹In]In-Pro-MG Analog 1A431-CCK2R442.81 ± 9.25Significantly reduced vs Analog 2-[1][10]
[¹¹¹In]In-Pro-MG Analog 2A431-CCK2R446.29 ± 8.16--[1][10]
[¹¹¹In]In-DOTA-MGS4A431-CCK2R410.40 ± 2.21LowLow[9][11]
[¹¹¹In]In-DOTA-MGS1A431-CCK2R41.23 ± 0.15--[11]
[²²⁵Ac]Ac-PP-F11NA431/CCKBR113 ± 58.1 ± 1.71.5 ± 0.6[8]
[²²⁵Ac]Ac-PP-F11NA431/CCKBR411.2 ± 1.94.2 ± 0.61.3 ± 0.3[8]
[⁶⁷Ga]Ga-DOTA-CCK-66AR42J119.4 ± 3.52.51 ± 0.491.81 ± 0.19[12]

p.i. = post-injection; %IA/g = percentage of injected activity per gram of tissue.

Signaling Pathways and Experimental Workflows

CCK2 Receptor Signaling Pathway

Mini gastrin I and its analogues exert their effects by binding to the CCK2R, a G protein-coupled receptor (GPCR).[13] Upon ligand binding, the CCK2R undergoes a conformational change, leading to the activation of downstream signaling cascades. The receptor is known to couple to multiple G proteins, primarily Gq and G12/13, initiating pathways that regulate cell proliferation, apoptosis, and other cellular processes.[14][15]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG Mini Gastrin I CCK2R CCK2R MG->CCK2R Binds Gq Gq CCK2R->Gq Activates MAPK MAPK Pathway CCK2R->MAPK Activates PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT Activates PLA2 PLA₂ CCK2R->PLA2 Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->MAPK Activates Cell_Effects Cell Proliferation, Inhibition of Apoptosis MAPK->Cell_Effects PI3K_AKT->Cell_Effects AA Arachidonic Acid PLA2->AA Releases

Caption: CCK2R signaling cascade upon mini gastrin binding.

Experimental Workflow for In Vivo Tumor Targeting

The following diagram outlines the typical experimental workflow for evaluating a novel radiolabeled mini gastrin I analogue for in vivo tumor targeting.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis of Mini Gastrin Analogue Chelator_Conjugation Conjugation to Chelator (e.g., DOTA) Peptide_Synthesis->Chelator_Conjugation Radiolabeling Radiolabeling with Isotope (e.g., ¹⁷⁷Lu, ⁶⁸Ga, ¹¹¹In) Chelator_Conjugation->Radiolabeling QC Quality Control (RCP, Purity) Radiolabeling->QC Binding_Assay CCK2R Binding Affinity (IC₅₀) QC->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Binding_Assay->Cell_Uptake Stability Stability in Serum/Plasma Cell_Uptake->Stability Animal_Model Tumor Xenograft Model (e.g., A431-CCK2R) Stability->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Imaging SPECT/PET Imaging Animal_Model->Imaging Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for preclinical evaluation of mini gastrin analogues.

Experimental Protocols

Radiolabeling of DOTA-Conjugated Mini Gastrin I Analogues

This protocol describes a general method for radiolabeling DOTA-conjugated peptides with trivalent radiometals like Lutetium-177, Gallium-68, or Indium-111.

Materials:

  • DOTA-conjugated mini gastrin I analogue

  • Radiometal solution (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃, ¹¹¹InCl₃)

  • Ammonium acetate (B1210297) or sodium acetate buffer (0.1 - 0.4 M, pH 4.5-5.5)

  • Gentisic acid/ascorbic acid solution (optional, as radical scavenger)

  • Heating block or water bath (95°C)

  • Reaction vial (e.g., Eppendorf tube)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Ethanol (B145695)

  • Saline solution

  • Radio-HPLC or radio-TLC for quality control

Procedure:

  • In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 5-20 µg) with the appropriate buffer.

  • Add the radiometal solution to the peptide mixture. The molar ratio of peptide to radiometal should be optimized, but a slight excess of the peptide is common.

  • If necessary, add a radical scavenger to prevent radiolysis.

  • Incubate the reaction mixture at 95°C for 15-30 minutes.[1][10]

  • Allow the reaction to cool to room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC. An RCP of ≥95% is generally desired.[1]

  • Purification (if necessary): If the RCP is below the desired level, purify the radiolabeled peptide using an SPE cartridge.

    • Condition the C18 cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unbound radiometal.

    • Elute the radiolabeled peptide with an ethanol/water mixture.

    • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

In Vitro Cell Uptake and Internalization Assay

This assay measures the specific binding and internalization of the radiolabeled mini gastrin I analogue in CCK2R-expressing cells.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R) and a negative control cell line (e.g., A431-mock).[1][10]

  • Cell culture medium and supplements.

  • Radiolabeled mini gastrin I analogue.

  • Binding buffer (e.g., PBS with 0.5% BSA).

  • Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.

  • Lysis buffer (e.g., 1 M NaOH).

  • Gamma counter.

  • Unlabeled pentagastrin (B549294) or another high-affinity CCK2R ligand for blocking studies.

Procedure:

  • Plate an equal number of CCK2R-positive and control cells in multi-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add the radiolabeled peptide (at a final concentration of ~0.4-1 nM) to the cells.[9]

  • For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled pentagastrin to a subset of wells 15 minutes prior to adding the radiolabeled peptide.[9]

  • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[1][10]

  • At each time point, stop the incubation by removing the medium and washing the cells with ice-cold binding buffer.

  • To measure the internalized fraction, add the acid wash buffer and incubate for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).

  • Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

  • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of cell-associated radioactivity (total) and the percentage of internalized radioactivity.

In Vivo Biodistribution Study

This study determines the distribution and clearance of the radiolabeled mini gastrin I analogue in a tumor-bearing animal model.

Materials:

  • Tumor xenograft model (e.g., BALB/c nude mice bearing A431-CCK2R xenografts).[1][10]

  • Radiolabeled mini gastrin I analogue in a sterile injectable solution.

  • Anesthetic.

  • Syringes and needles for injection.

  • Dissection tools.

  • Gamma counter and tared vials for organ counting.

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled peptide (typically 100-200 µL, containing ~1-5 MBq) via the tail vein.[12]

  • At predetermined time points (e.g., 1, 4, 12, 24 hours post-injection), euthanize a group of mice (n=3-5 per group).[1][10]

  • Collect blood samples via cardiac puncture.

  • Dissect major organs and tissues (tumor, kidneys, liver, spleen, stomach, pancreas, muscle, bone, etc.).

  • Weigh each organ/tissue sample and place it in a tared vial.

  • Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).

  • Calculate tumor-to-organ ratios to assess targeting efficacy.

SPECT/CT or PET/CT Imaging

This protocol provides a non-invasive method to visualize the in vivo distribution of the radiolabeled peptide.

Materials:

  • Tumor xenograft model.

  • Radiolabeled mini gastrin I analogue.

  • Anesthetic.

  • SPECT/CT or PET/CT scanner.

Procedure:

  • Anesthetize a tumor-bearing mouse and position it on the scanner bed.

  • Inject the radiolabeled peptide via the tail vein. The injected activity will depend on the radionuclide and scanner sensitivity (e.g., ~10-15 MBq for PET).[16]

  • Acquire dynamic or static scans at various time points post-injection (e.g., 1, 2, 4, 24 hours).[16][17]

  • Acquire a CT scan for anatomical co-registration.

  • Reconstruct the images and analyze the biodistribution of the radiotracer, paying close attention to the tumor and organs with physiological uptake (e.g., kidneys, stomach).

Conclusion

Radiolabeled mini gastrin I analogues represent a promising class of radiopharmaceuticals for the diagnosis and therapy of CCK2R-expressing tumors. The protocols and data presented here provide a framework for the preclinical evaluation of these agents. Key considerations for the development of new analogues include improving enzymatic stability to enhance tumor uptake and retention while minimizing off-target accumulation, particularly in the kidneys.[1][2][18] Careful in vitro and in vivo characterization is essential to identify lead candidates for clinical translation.

References

Application Notes and Protocols for Animal Models in Mini-Gastrin I Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various animal models utilized in the study of Mini-gastrin I and its role in cancer. The included protocols offer step-by-step guidance for key experimental procedures.

Transgenic Mouse Model: INS-GAS Mice

The INS-GAS transgenic mouse model is a cornerstone for studying the effects of chronic hypergastrinemia on gastric carcinogenesis. These mice overexpress the human gastrin gene under the control of the rat insulin (B600854) promoter, leading to elevated systemic levels of gastrin.[1][2][3][4][5]

Application: This model is particularly useful for investigating the progression from hypergastrinemia-induced preneoplastic lesions to invasive gastric cancer, as well as for testing the efficacy of therapeutic interventions targeting the gastrin pathway.[1][4]

Protocol: Generation and Maintenance of INS-GAS Mice

A transgenic vector containing the human gastrin gene (including intron 1, exon 2, and exon 3) under the regulation of the rat insulin I promoter is constructed.[4] This construct is then microinjected into the fertilized oocytes of a suitable mouse strain, such as FVB/N.[4][6] Founder mice are identified by PCR analysis of tail DNA for the presence of the transgene. The colony is subsequently maintained by breeding transgenic mice with wild-type mice of the same background strain.[4]

Protocol: Induction of Accelerated Gastric Cancer with Helicobacter pylori Infection

Chronic infection with Helicobacter pylori or Helicobacter felis has been shown to significantly accelerate the development of gastric cancer in INS-GAS mice.[1]

Materials:

  • Helicobacter pylori (e.g., Sydney Strain 1) or Helicobacter felis culture

  • Brucella broth or other suitable culture medium

  • Gavage needles

  • INS-GAS mice (6-8 weeks old)

Procedure:

  • Culture H. pylori or H. felis under appropriate microaerophilic conditions to mid-logarithmic phase.

  • Harvest the bacteria and resuspend in Brucella broth to a concentration of ≥10^5 colony-forming units (CFUs) per mL.[7]

  • Inoculate INS-GAS mice via oral gavage with 0.1-0.2 mL of the bacterial suspension.[7]

  • Repeat the inoculation two more times over a period of one week to ensure successful colonization.

  • Monitor the mice for signs of illness. Gastric pathology can be assessed at various time points (e.g., 6 months post-infection) by histology.[8]

Quantitative Data: Tumor Progression in INS-GAS Mice
Condition Time to Tumor Onset Tumor Incidence Key Pathological Features Reference
Uninfected INS-GAS~20 monthsHighGastric atrophy, metaplasia, dysplasia, invasive gastric cancer[1][4][5]
H. felis-infected INS-GAS~7 monthsHighAccelerated gastric atrophy, metaplasia, dysplasia, and cancer[1]
H. pylori-infected male INS-GAS5-7 monthsHigh (in males)In situ and intramucosal carcinoma[9][10]

Carcinogen-Induced Gastric Cancer Model

Chemical carcinogens, such as N-methyl-N-nitrosourea (MNU), can be used to induce gastric tumors in mice, providing a model to study the molecular mechanisms of gastric carcinogenesis.[2][11]

Application: This model is valuable for studying the initiation and promotion stages of gastric cancer and for evaluating the carcinogenic or chemopreventive effects of various compounds in the context of gastrin signaling.

Protocol: N-methyl-N-nitrosourea (MNU) Induced Gastric Tumor Model

Materials:

  • N-methyl-N-nitrosourea (MNU)

  • Citrate-buffered saline (pH 4.5) or drinking water

  • BALB/c mice or other susceptible strains

Procedure:

  • Prepare a fresh solution of MNU in citrate-buffered saline or drinking water. The concentration can be varied (e.g., 30, 60, 120, 240 ppm) to modulate tumor incidence and latency.[12]

  • Administer the MNU solution to the mice. This can be done via drinking water over a period of several weeks or by intraperitoneal injection.[12][13] For example, provide MNU in the drinking water at 120 ppm on alternate weeks for a total of ten weeks.[12]

  • Monitor the mice for tumor development. Tumor incidence and histopathological analysis can be performed at the end of the study period (e.g., 40 weeks).[2]

Quantitative Data: MNU-Induced Gastric Carcinoma in BALB/c Mice
MNU Concentration Administration Schedule Total Exposure Glandular Stomach Carcinoma Incidence Reference
240 ppmAlternate weeks5 weeksHigher incidence[12]
120 ppmAlternate weeks10 weeksLower incidence[12]
60 ppmContinuous20 weeksLower incidence[12]
30 ppmContinuous40 weeksLower incidence[12]

Xenograft Models for Mini-Gastrin I Research

Xenograft models, involving the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice, are essential for studying the direct effects of Mini-gastrin I on human tumors and for the preclinical evaluation of Mini-gastrin I-targeted therapies.

Application: These models are used to investigate the role of the gastrin/CCK2R axis in tumor growth and metastasis and to test the efficacy and biodistribution of novel therapeutic agents, such as radiolabeled minigastrin analogs.[14][15]

Protocol: Subcutaneous and Orthotopic Pancreatic Cancer Xenograft Models

Materials:

  • Human pancreatic cancer cell line (e.g., AsPC-1) labeled with a reporter gene (e.g., Luciferase or RFP)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel™

  • Surgical instruments

Procedure for Subcutaneous Xenograft:

  • Harvest cultured pancreatic cancer cells and resuspend them in a mixture of culture medium and Matrigel™.

  • Inject approximately 1 x 10^7 cells in a volume of 0.2 mL subcutaneously into the flank of each mouse.[16]

  • Monitor tumor growth using calipers or a bioluminescence imaging system.

Procedure for Orthotopic Xenograft:

  • Anesthetize the mouse.

  • Make a small incision in the abdominal wall to expose the pancreas.

  • Implant a small block of solidified Matrigel™ containing cancer cells or a small piece of a subcutaneously grown tumor into the pancreas.

  • Suture the abdominal wall and skin.

  • Monitor tumor growth and metastasis using an in vivo imaging system.[16]

Protocol: Monitoring Tumor Growth with Bioluminescence Imaging (BLI)

Materials:

  • Mice with tumors expressing luciferase

  • D-luciferin

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Administer D-luciferin to the mice via intraperitoneal injection (e.g., 150 mg/kg).[17]

  • Anesthetize the mice (e.g., with isoflurane).[18]

  • Place the mice in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images at a consistent time point after luciferin (B1168401) injection (e.g., 10-15 minutes).[19]

  • Quantify the bioluminescent signal to monitor tumor growth and response to therapy over time.[17]

Quantitative Data: Biodistribution of Radiolabeled Minigastrin Analogs in Xenograft Models

The following table summarizes the biodistribution of a 67Ga-labeled minigastrin analog ([67Ga]Ga-DOTA-CCK-66) in AR42J tumor-bearing CB17-SCID mice at 1 hour post-injection. Data is presented as percentage of injected dose per gram of tissue (%ID/g).

Organ %ID/g (mean ± SD) Reference
Blood0.4 ± 0.1[20][21][22]
Heart0.2 ± 0.0[20][21][22]
Lungs0.6 ± 0.1[20][21][22]
Liver0.5 ± 0.1[20][21][22]
Spleen0.2 ± 0.0[20][21][22]
Pancreas0.3 ± 0.1[20][21][22]
Stomach2.6 ± 0.8[20][21][22]
Intestines0.4 ± 0.1[20][21][22]
Kidneys1.1 ± 0.2[20][21][22]
Muscle0.1 ± 0.0[20][21][22]
Bone0.2 ± 0.0[20][21][22]
Tumor (AR42J)19.4 ± 3.5[20][21][22]

Signaling Pathways and Experimental Workflows

Gastrin/CCKBR Signaling Pathway

The binding of gastrin to its receptor, the cholecystokinin (B1591339) B receptor (CCKBR), activates multiple downstream signaling pathways that promote cell proliferation, migration, and survival.[23][24][25][26][27]

Gastrin_Signaling Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Gq Gq CCKBR->Gq G1213 Gα12/13 CCKBR->G1213 PI3K_AKT PI3K/AKT CCKBR->PI3K_AKT PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ IP3_DAG->Ca2 Migration Cell Migration ROCK->Migration PKC PKC Ca2->PKC ERK ERK PKC->ERK Proliferation Proliferation & Survival ERK->Proliferation PI3K_AKT->Proliferation

Gastrin/CCKBR Signaling Pathway
Experimental Workflow for Preclinical Evaluation of Radiolabeled Minigastrin Analogs

This workflow outlines the key steps in the preclinical assessment of novel radiolabeled minigastrin analogs for cancer imaging and therapy.[15][28][29][30][31]

Preclinical_Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo Synthesis Synthesis & Radiolabeling of Minigastrin Analog InVitro In Vitro Characterization Synthesis->InVitro InVivo In Vivo Evaluation InVitro->InVivo Imaging Imaging Studies InVivo->Imaging Therapy Therapeutic Efficacy InVivo->Therapy ReceptorBinding Receptor Binding Assays CellUptake Cell Uptake & Internalization Stability Stability in Serum Biodistribution Biodistribution Studies in Xenograft Model Pharmacokinetics Pharmacokinetics

References

Application Notes and Protocols for Mini Gastrin I in Receptor Internalization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I, a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), serves as an invaluable tool in the study of receptor pharmacology and drug development. The CCK2R, a G-protein coupled receptor (GPCR), is a significant target in various physiological processes and is notably overexpressed in several cancers, including medullary thyroid carcinoma and small cell lung cancer.[1][2][3] Consequently, assays monitoring the internalization of CCK2R upon binding by ligands like Mini gastrin I are crucial for screening potential therapeutic agents and understanding the underlying cellular mechanisms.[3]

These application notes provide detailed protocols for performing receptor internalization assays using Mini gastrin I and its analogs. The methodologies described herein encompass fluorescence microscopy, flow cytometry, and radioligand binding assays, offering robust platforms for quantifying receptor dynamics.

Signaling Pathway of Mini Gastrin I and CCK2R

Upon binding of Mini gastrin I to the CCK2R, a conformational change in the receptor triggers a cascade of intracellular signaling events. The CCK2R primarily couples to Gq and Gα 12/13 proteins.[4] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These events can lead to the activation of downstream pathways such as the MAPK and PI3K/AKT cascades, ultimately influencing cell proliferation and apoptosis.[4][5] Ligand-induced activation of CCK2R also initiates receptor internalization, a key mechanism for signal desensitization and regulation.[3][6]

CCK2R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MG Mini Gastrin I CCK2R CCK2R MG->CCK2R Binds G_protein Gq/G12/13 CCK2R->G_protein Activates Internalization Receptor Internalization CCK2R->Internalization Initiates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Signaling (MAPK, PI3K/AKT) Ca_release->Downstream PKC->Downstream

CCK2R Signaling Pathway Activation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Mini gastrin I analog-induced CCK2R internalization and binding affinity. These studies typically utilize cell lines engineered to overexpress CCK2R, such as A431-CCK2R, or cell lines with endogenous receptor expression, like AR42J.

Table 1: CCK2R Binding Affinity of Mini Gastrin Analogs

CompoundCell LineIC50 (nM)Reference
Analog 1A431-CCK2R1.4 ± 0.6[1]
Analog 2A431-CCK2R0.6 ± 0.3[1]
Analog 3A431-CCK2R1.3 ± 0.8[1]
PentagastrinA431-CCK2R1.0 ± 0.2[1]
DOTA-MG11A431-CCK2R0.9 ± 0.3[1]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[1]
DOTA-cyclo-MG1A431-CCK2R2.54 ± 0.30[7]
DOTA-cyclo-MG2A431-CCK2R3.23 ± 0.91[7]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2A431-CCK2R0.69 ± 0.09[8]

Table 2: Time-Course of Radiolabeled Mini Gastrin Analog Internalization

RadioligandCell Line15 min30 min1 hour2 hours4 hoursReference
[¹¹¹In]In-Analog 1A431-CCK2R>10%---≥60%[1]
[¹¹¹In]In-Analog 2A431-CCK2R>10%---≥60%[1]
[¹¹¹In]In-Analog 3A431-CCK2R>10%---≥60%[1]
[¹¹¹In]In-DOTA-MG11AR42J---18.2 ± 0.9%-[2]
[¹¹¹In]In-DOTA-MGS1AR42J---29.1 ± 0.3%-[2]
[¹¹¹In]In-DOTA-MGS4AR42J---9.4 ± 0.8%-[2]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG1A431-CCK2R---15.2 ± 2.6%-[7]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG2A431-CCK2R---16.1 ± 1.9%-[7]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R-22.6 ± 6.2%--68.0 ± 3.0%[9]
[¹⁷⁷Lu]Lu-DOTA-MGS5AR42J-21.1 ± 2.8%--48.6 ± 2.2%[9]
[¹⁷⁷Lu]Lu-PP-F11NA431/CCKBR--44.5% ± 3.0--[10]
[²²⁵Ac]Ac-PP-F11NA431/CCKBR---45.9% ± 1.6-[10]

Experimental Protocols

The following are detailed protocols for assessing Mini gastrin I-induced CCK2R internalization.

Protocol 1: Immunofluorescence Microscopy Assay

This method allows for the direct visualization of receptor internalization.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Poly-D-lysine coated coverslips or glass-bottom dishes

  • Mini gastrin I

  • Primary antibody against an extracellular epitope of CCK2R

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed CCK2R-expressing cells onto poly-D-lysine coated coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C and 5% CO₂.

  • Serum Starvation: The next day, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours at 37°C.[11]

  • Ligand Treatment: Treat the cells with the desired concentration of Mini gastrin I (e.g., 100 nM) in serum-free medium. Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.[12] A negative control (vehicle-treated) should be included.

  • Stopping Internalization: To stop the internalization process, place the plate on ice and wash the cells twice with ice-cold PBS.[11]

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[12]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

    • Incubate the cells with the primary antibody against the extracellular domain of CCK2R (diluted in blocking buffer) for 1 hour at room temperature. This step will only label the receptors remaining on the cell surface.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Carefully remove the coverslips from the wells and mount them onto microscope slides using mounting medium containing DAPI.[12]

  • Confocal Microscopy: Acquire images using a confocal microscope. The decrease in surface fluorescence intensity on treated cells compared to control cells indicates receptor internalization.[12]

Protocol 2: Flow Cytometry Assay

This method provides a quantitative measure of the receptor population on the cell surface.[11][13]

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R)

  • Cell culture medium

  • Mini gastrin I

  • Primary antibody against an extracellular epitope of CCK2R

  • Fluorescently labeled secondary antibody (e.g., FITC or PE-conjugated)

  • PBS

  • FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Cell dissociation buffer (enzyme-free)[14]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture CCK2R-expressing cells to confluency. On the day of the experiment, treat the cells with Mini gastrin I at various concentrations or for different time points at 37°C.[14] Include an untreated control group kept at 4°C to represent total surface receptor levels.[14]

  • Cell Harvesting: After treatment, place the plates on ice to stop internalization.[14] Wash the cells with ice-cold PBS.

  • Gently lift the cells using an enzyme-free cell dissociation buffer.[14]

  • Transfer the cells to microcentrifuge tubes and pellet them by centrifugation at 4°C.

  • Immunostaining:

    • Wash the cell pellet once with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer containing the primary antibody against the CCK2R extracellular domain.

    • Incubate for 1 hour on ice, with occasional agitation.[11]

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.

    • Incubate for 45-60 minutes on ice, protected from light.[11][14]

    • Wash the cells twice with ice-cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer. Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. A decrease in MFI in the Mini gastrin I-treated samples compared to the untreated control indicates receptor internalization.[14]

Protocol 3: Cell-Surface ELISA

This assay quantifies the number of receptors on the surface of adherent cells.

Materials:

  • CCK2R-expressing cells

  • 96-well cell culture plates

  • Mini gastrin I

  • Primary antibody against an extracellular epitope of CCK2R

  • HRP-conjugated secondary antibody

  • PFA

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed CCK2R-expressing cells into a 96-well plate and grow to confluency.

  • Ligand Treatment: Treat cells with Mini gastrin I as described in the previous protocols.

  • Fixation: After treatment, place the plate on ice and wash with ice-cold PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.

  • ELISA:

    • Wash the wells three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour.

    • Wash five times with PBS.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A decrease in absorbance in the treated wells compared to the control wells indicates a reduction in surface receptor number due to internalization.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a Mini gastrin I induced receptor internalization assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed CCK2R-expressing cells Serum_Starve 2. Serum starve cells Cell_Culture->Serum_Starve Ligand_Treatment 3. Treat with Mini Gastrin I (Time course / Dose response) Serum_Starve->Ligand_Treatment Stop_Internalization 4. Stop reaction on ice Ligand_Treatment->Stop_Internalization Method_Choice 5. Choose Detection Method Stop_Internalization->Method_Choice Microscopy Fluorescence Microscopy Method_Choice->Microscopy Qualitative Flow_Cytometry Flow Cytometry Method_Choice->Flow_Cytometry Quantitative ELISA Cell-Surface ELISA Method_Choice->ELISA Quantitative Data_Acquisition 6. Data Acquisition Microscopy->Data_Acquisition Flow_Cytometry->Data_Acquisition ELISA->Data_Acquisition Data_Analysis 7. Quantify & Analyze Results Data_Acquisition->Data_Analysis

Generalized Internalization Assay Workflow.

References

Application Notes and Protocols for Studying Mini Gastrin I Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I, a shorter, biologically active form of human gastrin, plays a significant role in various physiological and pathological processes through its interaction with the cholecystokinin-2 receptor (CCK2R).[1][2] The gastrin/CCK2R signaling axis has been implicated in the proliferation, migration, and survival of various cancer cells, making it a promising target for cancer therapy.[3][4][5][6] These application notes provide a comprehensive guide to utilizing cell culture models for investigating the multifaceted effects of Mini gastrin I. Detailed protocols for key experiments and a summary of quantitative data from relevant studies are included to facilitate reproducible and robust research in this area.

Recommended Cell Culture Models

The choice of a suitable cell line is critical for studying the effects of Mini gastrin I and is primarily dependent on the expression of the CCK2R. Several cell lines, both endogenously expressing and genetically engineered to express the receptor, have been successfully used.

Cell Lines Endogenously Expressing CCK2R:

  • AR42J: A rat pancreatic tumor cell line that is widely used for studying gastrin signaling.[3][7][8]

  • Human Pancreatic Cancer Cell Lines: PANC-1, BxPC-3, MIAPaCa-2, and AsPC-1 have been shown to express CCK2R.[3][9]

  • Human Colon Cancer Cell Line: HT-29 is another suitable model.[3]

  • Leukemia Cell Lines: KU812, ML-1, MOLT-4, and U937 have been shown to possess immunoreactive CCK2R.[4]

Cell Lines Transfected with CCK2R:

  • AGS and MKN-45: Human gastric adenocarcinoma cell lines that can be stably transfected with CCK2R.[3][10]

  • A431: A human epidermoid carcinoma cell line that, when transfected with the human CCK2R (A431-CCK2R), serves as a robust model for studying receptor binding and internalization.[7][8][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Mini gastrin I and its analogs, providing a comparative overview of their receptor affinity, signaling potency, and cellular uptake.

Table 1: Receptor Binding Affinity (IC50) of Mini Gastrin Analogs

Compound/AnalogCell LineIC50 (nM)Reference
Unlabeled Analog 1A431-CCK2R1.4 ± 0.6[7]
Unlabeled Analog 2A431-CCK2R0.6 ± 0.3[7]
Unlabeled Analog 3A431-CCK2R1.3 ± 0.8[7]
PentagastrinA431-CCK2R1.0 ± 0.2[7]
DOTA-MGS5A431-CCK2RLow nanomolar range[12]
DOTA-MGS5[NHCH3]A431-CCK2R~10-fold lower affinity than DOTA-MGS5[12]

Table 2: Signaling Potency (EC50) of Mini Gastrin Analogs in Calcium Mobilization Assays

Compound/AnalogCell LineEC50 (nM)Reference
Analog 1A431-CCK2R12.3 - 14.2[7][8]
Analog 2A431-CCK2R12.3 - 14.2[7][8]
Analog 3A431-CCK2R12.3 - 14.2[7][8]
PentagastrinA431-CCK2R2.80 ± 0.52[7][8]
Analog 1AR42J1.3 - 1.9[7][8]
Analog 2AR42J1.3 - 1.9[7][8]
Analog 3AR42J1.3 - 1.9[7][8]
PentagastrinAR42J0.43 ± 0.19[7][8]

Table 3: Cellular Uptake of Radiolabeled Mini Gastrin Analogs in A431-CCK2R Cells

RadioligandIncubation Time% InternalizedReference
[111In]In-Analog 14 h≥60%[7][8]
[111In]In-Analog 24 h≥60%[7][8]
[111In]In-Analog 34 h≥60%[7][8]
177Lu-DOTA-cyclo-MG12 h15.2 ± 2.6%[11]
177Lu-DOTA-cyclo-MG22 h16.1 ± 1.9%[11]
[111In]In-DOTA-MGS5 Analogs4 h35.3–47.3%[12]
[111In]In-DOTA-MGS5[NHCH3]4 h6.6 ± 2.8%[12]

Signaling Pathways and Experimental Workflows

Mini Gastrin I Signaling Pathways

Mini gastrin I binding to the CCK2R activates a cascade of intracellular signaling pathways that regulate key cellular processes. The diagram below illustrates the major signaling cascades initiated by Mini gastrin I.

Mini_Gastrin_I_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Mini_Gastrin_I Mini Gastrin I CCK2R CCK2R Mini_Gastrin_I->CCK2R G_Protein Gq / G12/13 CCK2R->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RhoA RhoA G_Protein->RhoA PKC PKC PLC->PKC Ca2 Ca²⁺ PLC->Ca2 MAPK MAPK (ERK) PKC->MAPK Ca2->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, β-catenin) MAPK->Transcription_Factors AKT Akt PI3K->AKT AKT->Transcription_Factors Apoptosis_Modulation Apoptosis Modulation AKT->Apoptosis_Modulation ROCK ROCK RhoA->ROCK Migration Migration & Invasion ROCK->Migration Proliferation Proliferation Transcription_Factors->Proliferation Transcription_Factors->Migration Transcription_Factors->Apoptosis_Modulation

Caption: Signaling pathways activated by Mini Gastrin I binding to CCK2R.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of Mini gastrin I on a chosen cell line.

Experimental_Workflow Start Select CCK2R-expressing cell line Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Treatment Treat cells with Mini Gastrin I Cell_Culture->Treatment Assays Perform Cellular Assays Treatment->Assays Proliferation Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation Migration Migration/Invasion Assay (e.g., Transwell) Assays->Migration Apoptosis Apoptosis Assay (e.g., Annexin V) Assays->Apoptosis Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying Mini Gastrin I effects.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Objective: To maintain healthy and viable CCK2R-expressing cells for subsequent experiments.

Materials:

  • Selected cell line (e.g., AR42J, A431-CCK2R)

  • Complete growth medium (e.g., DMEM for PANC-1, RPMI-1640 for others, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of Mini gastrin I on cell viability and proliferation.

Materials:

  • CCK2R-expressing cells

  • Complete growth medium

  • Serum-free medium

  • Mini gastrin I

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of Mini gastrin I (e.g., 0.1 nM to 1 µM) in serum-free medium. Include a vehicle control (medium alone). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control and plot a dose-response curve to determine the EC50 value.

Protocol 3: Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of Mini gastrin I on cell migration.

Materials:

  • CCK2R-expressing cells

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • Mini gastrin I

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Crystal violet staining solution (0.1% crystal violet in 20% methanol)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete growth medium (chemoattractant) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of Mini gastrin I. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain with crystal violet solution for 20 minutes.

  • Washing and Imaging: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Quantify the results by counting the number of migrated cells per field. Compare the different treatment groups to the control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if Mini gastrin I modulates apoptosis.

Materials:

  • CCK2R-expressing cells

  • Mini gastrin I

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Mini gastrin I for a specified period (e.g., 24-48 hours). A known apoptosis-inducing agent can be used as a positive control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of cells in each quadrant.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular effects of Mini gastrin I. By utilizing the appropriate cell models and standardized experimental procedures, researchers can elucidate the role of the Mini gastrin I/CCK2R signaling axis in both normal physiology and disease states, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for SPECT/CT Imaging with Radiolabeled Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled minigastrin analogs in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for the imaging of cholecystokinin-2 receptor (CCK2R)-expressing tumors.

Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for nuclear medicine applications due to its high expression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors (NETs)[1][2][3][4][5]. Minigastrin, a natural ligand for this receptor, and its analogs can be labeled with gamma-emitting radionuclides for SPECT imaging, enabling non-invasive visualization and characterization of CCK2R-positive tumors[1][6]. The combination of SPECT with CT provides both functional and anatomical information, improving the localization and diagnosis of tumor lesions[7][8].

This document outlines the properties of various radiolabeled minigastrin analogs, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for their radiolabeling, in vitro evaluation, and in vivo SPECT/CT imaging.

Radiolabeled Minigastrin Analogs and Their Properties

Several minigastrin analogs have been developed and radiolabeled for SPECT imaging. The choice of the peptide, chelator, and radionuclide significantly impacts the imaging characteristics, including tumor uptake, clearance kinetics, and metabolic stability.

Commonly Used Radionuclides for SPECT:

  • Indium-111 (¹¹¹In): A widely used radionuclide for SPECT imaging with favorable decay characteristics.

  • Technetium-99m (⁹⁹mTc): The most common medical radioisotope, readily available from ⁹⁹Mo/⁹⁹mTc generators, offering excellent imaging properties and low radiation dose to the patient[1][9][10].

Key Minigastrin Analogs and Chelators:

  • PP-F11: A promising minigastrin analog that has been conjugated with various chelators like DOTA, NOTA, and NODAGA for labeling with different radiometals[2][11].

  • Demogastrin Analogs: Modified at the N-terminus with tetraamine (B13775644) chelators for efficient labeling with ⁹⁹mTc[9][10].

  • CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂): An analog selected for clinical evaluation due to its high stability, receptor affinity, and favorable in vivo biodistribution with low kidney retention[12][13][14].

  • MGS Analogs (e.g., MGS5, MGS11): Analogs with specific amino acid substitutions to improve stability and tumor targeting when labeled with ⁹⁹mTc via a HYNIC chelator[3].

  • Peptidomimetic Analogs: Novel minigastrins with amide bonds substituted by 1,2,3-triazoles to improve pharmacokinetic properties[15][16][17].

The binding of these radiolabeled minigastrin analogs to the CCK2R triggers a signaling cascade, leading to cellular responses and internalization of the receptor-ligand complex, which is crucial for tumor visualization.

CCK2R_Signaling_Pathway cluster_cell CCK2R-Expressing Tumor Cell MG Radiolabeled Minigastrin Analog CCK2R CCK2 Receptor MG->CCK2R Binding Gq Gq Protein CCK2R->Gq Activation Internalization Receptor Internalization CCK2R->Internalization Agonist-induced PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

CCK2R signaling pathway upon minigastrin analog binding.

Quantitative Data Summary

The following tables summarize key quantitative data for various radiolabeled minigastrin analogs from preclinical studies.

Table 1: In Vitro CCK2R Binding Affinity (IC₅₀)

CompoundRadionuclide/MetalCell LineIC₅₀ (nM)Reference
DOTA-PP-F11⁶⁸Ga-0.81 ± 0.13[11]
NOTA-PP-F11⁶⁸Ga-0.79 ± 0.08[11]
NODAGA-PP-F11⁶⁸Ga-1.51 ± 0.29[11]
[⁹⁹gTc]Demogastrin 1-3⁹⁹gTcAR4-2J~1[10]
DOTA-MGS5⁶⁸GaA431-CCK2R2.3 ± 0.4[12]
DOTA-CCK-66⁶⁷GaAR42J1.1 ± 0.2[18]

Table 2: In Vivo Tumor Uptake in Animal Models (%ID/g)

CompoundRadionuclideAnimal Model (Tumor)Time p.i.Tumor Uptake (%ID/g)Reference
[⁹⁹mTc]Demogastrin 1⁹⁹mTcNude Mice (AR4-2J)4h~10[9]
[⁹⁹mTc]Demogastrin 2⁹⁹mTcNude Mice (AR4-2J)4h~12[9]
[⁹⁹mTc]Demogastrin 3⁹⁹mTcNude Mice (AR4-2J)4h~8[9]
[⁹⁹mTc]Tc-HYNIC-MGS5⁹⁹mTcNude Mice (A431-CCK2R)4h24.75 ± 4.38[3]
[⁹⁹mTc]Tc-HYNIC-MGS11⁹⁹mTcNude Mice (A431-CCK2R)4h42.48 ± 6.99[3]
[¹¹¹In]In-DOTA-PP-F11¹¹¹InNude Mice (A431-CCK2R)1h13.5 ± 2.1[11]
[¹⁷⁷Lu]Lu-DOTA-MGS5¹⁷⁷LuCB17-SCID Mice (AR42J)24h1.4 ± 0.4[18]
[¹⁷⁷Lu]Lu-DOTA-CCK-66¹⁷⁷LuCB17-SCID Mice (AR42J)24h1.6 ± 0.4[18]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving radiolabeled minigastrin analogs.

Experimental_Workflow cluster_prep Radiopharmaceutical Preparation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Application Peptide Minigastrin Analog (e.g., CP04, PP-F11) Chelator Chelator Conjugation (e.g., DOTA, HYNIC) Peptide->Chelator Radiolabeling Radiolabeling with SPECT Isotope (¹¹¹In, ⁹⁹mTc) Chelator->Radiolabeling QC Quality Control (HPLC) Radiolabeling->QC InVitro In Vitro Studies (Affinity, Internalization) QC->InVitro AnimalModel Animal Model (Tumor Xenograft) QC->AnimalModel Injection Radiotracer Injection (i.v.) AnimalModel->Injection Imaging SPECT/CT Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Patient Patient with CCK2R+ Tumor (e.g., MTC) Biodistribution->Patient Translational Step ClinicalInjection Radiotracer Administration Patient->ClinicalInjection ClinicalImaging Clinical SPECT/CT Scan ClinicalInjection->ClinicalImaging Diagnosis Diagnosis & Staging ClinicalImaging->Diagnosis

General workflow for development and application of radiolabeled minigastrin analogs.
Protocol: Radiolabeling of DOTA-conjugated Minigastrin Analogs with Indium-111

This protocol is a generalized procedure based on methods for analogs like ¹¹¹In-CP04 and ¹¹¹In-DOTA-PP-F11[13][14].

Materials:

  • DOTA-conjugated minigastrin analog (e.g., CP04)

  • Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

  • Ascorbic acid buffer (e.g., 25 mg/mL, pH 4.5)

  • Gentisic acid and L-methionine (as stabilizers/radical scavengers)

  • Heating block or water bath (90-95°C)

  • Sterile, pyrogen-free vials

  • HPLC system for quality control

Procedure:

  • Reconstitute a lyophilized kit containing the DOTA-peptide (e.g., 10-50 µg) and stabilizers with a defined volume of sterile water or saline.

  • Add the required activity of ¹¹¹InCl₃ (e.g., 200-250 MBq) to the vial.

  • Gently mix the contents.

  • Incubate the reaction vial at 90-95°C for 15-20 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-HPLC to determine the radiochemical purity (RCP). A typical mobile phase system would be a gradient of water/TFA and acetonitrile/TFA with a C18 column.

  • The final product should have an RCP of >95% before injection. The radiolabeled product is typically stable for several hours at room temperature[14].

Protocol: Radiolabeling of HYNIC-conjugated Minigastrin Analogs with Technetium-99m

This protocol is a generalized procedure for labeling analogs like ⁹⁹mTc-HYNIC-MGS5[3].

Materials:

  • HYNIC-conjugated minigastrin analog

  • Sodium pertechnetate (B1241340) (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

  • Stannous chloride (SnCl₂) as a reducing agent

  • Co-ligands (e.g., Tricine, EDDA)

  • Reaction buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5-7)

  • Heating block or water bath (90-100°C)

  • Sterile, pyrogen-free vials

  • ITLC or HPLC system for quality control

Procedure:

  • In a sterile vial, combine the HYNIC-peptide conjugate, the co-ligand(s), and the stannous chloride solution.

  • Add the required activity of Na⁹⁹mTcO₄ to the vial.

  • Adjust the final volume with buffer and gently mix.

  • Incubate the reaction vial at 90-100°C for 10-20 minutes.

  • Allow the vial to cool to room temperature.

  • Determine the radiochemical purity using radio-ITLC (to separate free pertechnetate and colloid) and/or radio-HPLC.

  • A radiochemical purity of >95% is required for clinical use.

Protocol: In Vitro Cell Uptake and Internalization Assay

This assay measures the specific binding and internalization of the radiotracer in CCK2R-expressing cells.

Materials:

  • CCK2R-positive cells (e.g., rat pancreatic acinar AR4-2J or transfected A431-CCK2R cells) and control cells (CCK2R-negative)[3][9][10].

  • Cell culture medium and supplements

  • Radiolabeled minigastrin analog

  • Unlabeled minigastrin analog (for blocking studies)

  • Acid buffer (e.g., Glycine-HCl, pH 2.5) to differentiate surface-bound from internalized radioactivity

  • Gamma counter

Procedure:

  • Plate cells in 24-well plates and allow them to attach overnight.

  • Wash the cells with binding medium (e.g., serum-free medium).

  • Add the radiolabeled minigastrin analog (e.g., 0.1-1 nM) to the wells. For blocking studies, co-incubate with a high concentration (e.g., 1 µM) of the unlabeled analog.

  • Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to assess uptake kinetics[9].

  • After incubation, remove the radioactive medium and wash the cells with ice-cold PBS.

  • To measure internalization, first treat the cells with an acid buffer for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this supernatant (surface-bound fraction).

  • Lyse the cells with NaOH or another lysis buffer to collect the internalized radioactivity.

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity.

Protocol: Preclinical SPECT/CT Imaging in Tumor-Bearing Mice

This protocol describes a typical in vivo imaging study in an animal model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude or SCID mice xenografted with AR42J or A431-CCK2R cells)[3][9][18].

  • Radiolabeled minigastrin analog, sterile-filtered

  • Anesthesia (e.g., isoflurane)

  • Small animal SPECT/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Administer a defined activity of the radiolabeled minigastrin analog (e.g., 2-15 MBq) via tail vein injection[18][19]. The injected peptide mass is typically in the range of 10-100 pmol[18].

  • Allow the radiotracer to distribute in the body for a predetermined time (e.g., 1, 4, and/or 24 hours post-injection)[3][18].

  • Position the anesthetized animal in the SPECT/CT scanner. Maintain anesthesia throughout the scan.

  • Acquire SPECT images using appropriate collimators and energy windows for the radionuclide (e.g., for ¹¹¹In: 171 keV and 245 keV photopeaks). Acquisition time can range from 30-60 minutes[18].

  • Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the SPECT and CT images and fuse them for analysis.

  • Following the final imaging time point, animals are typically euthanized for ex vivo biodistribution studies to quantify tracer uptake in tumors and various organs[18].

Theranostic Applications

The principles of targeting CCK2R with minigastrin analogs extend beyond diagnostics. By replacing the SPECT radionuclide with a therapeutic beta- or alpha-emitter (e.g., ¹⁷⁷Lu, ²²⁵Ac), these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT)[15][19][20]. The SPECT imaging data is crucial for patient selection, dosimetry calculations, and monitoring treatment response in a theranostic approach.

Theranostics_Concept cluster_main Theranostic Cycle for CCK2R-Positive Tumors cluster_diag Diagnosis & Dosimetry cluster_ther Therapy cluster_mon Monitoring Peptide Minigastrin Analog (e.g., DOTA-PP-F11N) SPECT Label with SPECT Isotope (e.g., ¹¹¹In) Peptide->SPECT PRRT Label with Therapeutic Isotope (e.g., ¹⁷⁷Lu) Peptide->PRRT Imaging SPECT/CT Imaging SPECT->Imaging Patient Selection & Dosimetry Treatment PRRT Treatment Imaging->Treatment PRRT->Treatment Deliver Cytotoxic Radiation to Tumor Monitoring Follow-up SPECT/CT Imaging Treatment->Monitoring Response Assess Treatment Response Monitoring->Response Response->Imaging Repeat Cycle

The theranostic concept using minigastrin analogs.

Conclusion

Radiolabeled minigastrin analogs are highly valuable tools for the SPECT/CT imaging of CCK2R-expressing tumors. Analogs such as ¹¹¹In-CP04 and various ⁹⁹mTc-labeled peptides have demonstrated promising preclinical and initial clinical results, showing high and specific tumor uptake[10][12][13]. Continued development focuses on improving in vivo stability and optimizing the pharmacokinetic profile to enhance tumor-to-background ratios, particularly reducing kidney retention[1][15][16]. The detailed protocols provided herein serve as a guide for researchers to utilize these powerful imaging agents in their studies, from basic preclinical evaluation to translational clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of Minigastrin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Minigastrin I and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving peptide stability.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo stability of Minigastrin I a concern for my experiments?

Minigastrin I, like many peptides, is susceptible to rapid degradation in the body by various enzymes, particularly proteases. This enzymatic breakdown leads to a short in vivo half-life, which can limit its therapeutic and diagnostic potential. Improving stability is crucial for achieving sustained receptor engagement and desired biological effects.

Q2: What are the primary mechanisms of Minigastrin I degradation in vivo?

The primary mechanism of in vivo degradation for Minigastrin I and its analogs is enzymatic cleavage by peptidases present in blood, plasma, and tissues. The peptide bonds within the Minigastrin I sequence are susceptible to hydrolysis, leading to inactive fragments.

Q3: What are the most effective strategies to improve the in vivo stability of Minigastrin I?

Several strategies have been successfully employed to enhance the in vivo stability of Minigastrin analogs. These can be broadly categorized as:

  • Amino Acid Substitution: Replacing specific amino acids with modified or unnatural ones can hinder protease recognition and cleavage.

  • N-terminal and C-terminal Modifications: Capping the ends of the peptide can protect against exopeptidases.

  • Backbone Modification: Introducing non-natural linkages can increase resistance to proteolysis.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which can shield it from enzymes and reduce renal clearance.[1]

  • Fatty Acid Acylation: Conjugating a fatty acid moiety can promote binding to serum albumin, extending the peptide's circulation time.[1]

Troubleshooting Guide

Issue: My Minigastrin I analog shows poor stability in preliminary in vivo studies.

Possible Cause & Solution:

  • Enzymatic Degradation: This is the most common cause.

    • Troubleshooting Step 1: Analyze Degradation Products. Use techniques like mass spectrometry to identify the cleavage sites in your peptide. This will inform a more targeted modification strategy.

    • Troubleshooting Step 2: Implement Stabilization Strategies. Based on the cleavage sites, consider the following modifications:

      • Introduce D-amino acids: Replacing L-amino acids at or near the cleavage sites with their D-enantiomers can significantly increase resistance to proteolytic degradation.[2]

      • N-methylation: N-methylating the peptide bond at susceptible sites can provide steric hindrance and prevent enzymatic cleavage.[3][4]

      • Proline Substitution: Incorporating proline residues can introduce kinks in the peptide backbone, making it a less favorable substrate for proteases.[3][4][5][6][7][8]

      • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against aminopeptidases and carboxypeptidases, respectively.[9]

Issue: I am observing inconsistent results in my in vivo stability assays.

Possible Cause & Solution:

  • Pre-analytical Variability: Inconsistent sample handling can lead to variable degradation.

    • Troubleshooting Step 1: Standardize Blood Collection. Use consistent anticoagulants and immediately process blood samples to obtain plasma or serum. Keep samples on ice to minimize ex vivo degradation.

    • Troubleshooting Step 2: Proper Storage. Store plasma/serum samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Analytical Variability: Issues with the analytical method can cause inconsistencies.

    • Troubleshooting Step 1: Optimize Sample Preparation. Ensure complete protein precipitation to remove interfering plasma proteins.

    • Troubleshooting Step 2: Use an Internal Standard. Incorporate a stable, non-endogenous peptide as an internal standard to account for variations in sample processing and instrument response.

Data Presentation: Comparison of Minigastrin I Stabilization Strategies

The following tables summarize quantitative data from studies on modified Minigastrin analogs, providing a comparison of their in vivo stability.

Table 1: In Vivo Stability of Proline-Substituted Minigastrin Analogs in BALB/c Mice [5][6]

AnalogModification% Intact Peptide in Blood (1 h p.i.)
[¹¹¹In]In-DOTA-MG-Pro¹Proline substitution at position 757%
[¹¹¹In]In-DOTA-MG-Pro²Proline substitution at position 879%
[¹¹¹In]In-DOTA-MG-Pro³Proline substitution at position 965%

Table 2: In Vivo Stability of N-methylated and other C-terminally Modified Minigastrin Analogs in BALB/c Mice [10]

AnalogModification% Intact Peptide in Blood (10 min p.i.)
[¹¹¹In]In-DOTA-MGS5(N-Me)Nle⁶, 1Nal⁸82.7 ± 3.3%
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5(N-Me)Nle⁶, (N-Me)1Nal⁸98.4 ± 0.1%
[¹¹¹In]In-DOTA-[2Nal⁸]MGS5(N-Me)Nle⁶, 2Nal⁸88.4 ± 0.4%
[¹¹¹In]In-DOTA-MGS5[NHCH₃]C-terminal N-methylation71.7 ± 6.2%

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a Minigastrin I analog in plasma.

1. Materials:

  • Test Minigastrin I analog

  • Human or mouse plasma (with anticoagulant, e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable peptide not present in plasma)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test peptide and internal standard in an appropriate solvent (e.g., DMSO or water).

  • Thaw plasma at 37°C and centrifuge to remove any precipitates.

  • In a microcentrifuge tube, add the test peptide stock solution to pre-warmed plasma to achieve the desired final concentration.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding 2-3 volumes of cold ACN containing 0.1% TFA and the internal standard.

  • Vortex vigorously and incubate on ice for at least 20 minutes to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the amount of intact peptide remaining.

3. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in plasma.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for evaluating the pharmacokinetic profile of a Minigastrin I analog in mice.

1. Materials:

  • Test Minigastrin I analog formulated in a sterile, biocompatible vehicle

  • Male or female BALB/c mice (or other appropriate strain)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for peptide quantification

2. Procedure:

  • Acclimate animals to the housing conditions for at least one week before the study.

  • Administer the Minigastrin I analog to the mice via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection).

  • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-injection), collect blood samples from a designated site (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood samples immediately to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the Minigastrin I analog in the plasma samples using a validated analytical method, such as LC-MS/MS.

3. Data Analysis:

  • Plot the plasma concentration of the peptide versus time.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Half-life (t½)

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

Cholecystokinin-2 Receptor (CCK2R) Signaling Pathway

Minigastrin I exerts its biological effects by binding to and activating the Cholecystokinin-2 Receptor (CCK2R), a G-protein coupled receptor. The diagram below illustrates the major signaling cascades initiated upon receptor activation.[1][3][11][12]

CCK2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Minigastrin Minigastrin I CCK2R CCK2R Minigastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK) PKC->MAPK PI3K PI3K PKC->PI3K Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: CCK2R signaling cascade initiated by Minigastrin I.

Experimental Workflow for In Vivo Stability Assessment

The following diagram outlines the key steps in assessing the in vivo stability of a novel Minigastrin I analog.

in_vivo_workflow Peptide_Synthesis 1. Synthesize & Purify Modified Minigastrin Analog Formulation 2. Formulate for In Vivo Administration Peptide_Synthesis->Formulation Animal_Dosing 3. Administer to Mice (e.g., IV, SC, IP) Formulation->Animal_Dosing Blood_Sampling 4. Collect Blood Samples at Timed Intervals Animal_Dosing->Blood_Sampling Plasma_Isolation 5. Isolate Plasma Blood_Sampling->Plasma_Isolation Sample_Prep 6. Protein Precipitation & Extraction Plasma_Isolation->Sample_Prep LCMS_Analysis 7. Quantify Intact Peptide by LC-MS/MS Sample_Prep->LCMS_Analysis PK_Analysis 8. Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

References

Technical Support Center: Preventing Enzymatic Degradation of Minigastrin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic degradation of minigastrin peptides during experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of Minigastrin Analog in Serum or Plasma

Q: My minigastrin analog is degrading almost immediately after incubation in serum/plasma. What are the likely causes and how can I prevent this?

A: Rapid degradation is a common issue due to the presence of various proteases in serum and plasma. The primary enzyme responsible for minigastrin degradation is Neutral Endopeptidase (NEP).

Possible Causes & Solutions:

  • Enzymatic Activity of Neutral Endopeptidase (NEP): NEP is a key enzyme that cleaves minigastrin at specific sites, significantly reducing its biological activity.

    • Solution 1: Co-incubation with an NEP Inhibitor: The co-injection or co-incubation of a specific NEP inhibitor, such as Phosphoramidon, can significantly increase the stability of minigastrin analogs.[1]

    • Solution 2: Peptide Modification: Modifying the peptide sequence at known cleavage sites can enhance stability. Major cleavage sites for NEP in minigastrin analogs include Tyr-Gly, Gly-Trp, and Asp-Phe.[2]

  • Other Proteolytic Enzymes: While NEP is a major contributor, other peptidases in serum may also play a role.

    • Solution: Use of a Protease Inhibitor Cocktail: If degradation persists even with an NEP inhibitor, consider using a broad-spectrum protease inhibitor cocktail. However, be aware that this may interfere with downstream applications.

Issue 2: Inconsistent Stability Results Between Experiments

Q: I am observing significant variability in the stability of my minigastrin peptide between different experimental runs. What could be causing this?

A: Inconsistent results can stem from variations in experimental conditions and sample handling.

Possible Causes & Solutions:

  • Variability in Serum/Plasma Batches: Different donor batches of serum or plasma can have varying levels of enzymatic activity.

    • Solution: Pool and Aliquot Serum/Plasma: To ensure consistency, pool serum or plasma from multiple donors, and create single-use aliquots stored at -80°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing serum/plasma or peptide stock solutions can lead to degradation of both the enzymes and the peptide, paradoxically sometimes even increasing enzymatic activity.

    • Solution: Single-Use Aliquots: Prepare single-use aliquots of both your peptide stock solution and the serum/plasma.

  • Inconsistent Incubation Conditions: Variations in temperature and incubation time will directly impact the rate of enzymatic degradation.

    • Solution: Precise Control of Experimental Parameters: Ensure that the incubation temperature (typically 37°C) and time points are strictly controlled in all experiments.

Issue 3: Artifactual Peaks in RP-HPLC Analysis

Q: My RP-HPLC chromatogram shows unexpected peaks that do not correspond to the intact peptide or expected degradation products. What could be the origin of these peaks?

A: Artifactual peaks can arise from various sources, including the sample preparation process and the analytical method itself.

Possible Causes & Solutions:

  • Peptide Aggregation: Hydrophobic minigastrin analogs can be prone to aggregation, which may appear as broad or unexpected peaks in the chromatogram.

    • Solution: Optimization of Sample Solvent: Ensure the peptide is fully dissolved in an appropriate solvent before adding it to the serum/plasma. A small amount of organic solvent like DMSO may be necessary.

  • Contamination: Contamination from lab equipment or reagents can introduce extraneous peaks.

    • Solution: Use High-Purity Reagents and Clean Equipment: Always use HPLC-grade solvents and meticulously clean all labware.

  • Oxidation of Methionine Residues: If your minigastrin analog contains methionine, it can be susceptible to oxidation, leading to the appearance of new peaks.

    • Solution: Use of Methionine Analogs and Antioxidants: Consider synthesizing analogs with methionine substituted for a non-oxidizable residue like Norleucine (Nle). Alternatively, degassing buffers and adding antioxidants may help.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for minigastrin degradation?

A1: The primary enzyme identified as being responsible for the degradation of minigastrin and its analogs is Neutral Endopeptidase (NEP), also known as Neprilysin or CD10.[2] This enzyme is widely distributed in the body and is a major factor in the catabolism of gastrin-based peptides.[2]

Q2: What are the common strategies to improve the stability of minigastrin peptides?

A2: Several strategies have been successfully employed to enhance the stability of minigastrin peptides:

  • N-methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone sterically hinders protease binding and cleavage.[1]

  • Proline Substitution: Replacing an amino acid with proline introduces conformational rigidity to the peptide backbone, which can make it less accessible to proteases.[3]

  • Amino Acid Substitution: Replacing susceptible amino acids at cleavage sites with unnatural amino acids (e.g., 1-Naphthylalanine instead of Phenylalanine) or D-amino acids can prevent enzyme recognition.

  • Backbone Modifications: Inserting bioisosteres of the amide bond, such as 1,2,3-triazoles, can create a non-cleavable linkage.

Q3: How does N-methylation increase the stability of minigastrin peptides?

A3: N-methylation enhances proteolytic stability through two main mechanisms. Firstly, the removal of the amide proton disrupts the hydrogen bonding interactions that are crucial for the recognition and binding of the peptide by the protease. Secondly, the added methyl group can create steric hindrance, physically blocking the protease from accessing the cleavage site.

Q4: What is a standard protocol for assessing the in vitro stability of a minigastrin analog?

A4: A typical in vitro stability assay involves incubating the minigastrin analog in human serum or plasma at 37°C. At various time points, aliquots are taken, and the enzymatic reaction is stopped by protein precipitation (e.g., with acetonitrile (B52724) containing trifluoroacetic acid). The amount of intact peptide remaining is then quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q5: Should I be concerned about degradation by Aminopeptidase N (APN)?

A5: While aminopeptidases can degrade peptides from the N-terminus, the primary focus in minigastrin stability studies has been on Neutral Endopeptidase (NEP) due to its specific cleavage within the peptide chain. For many minigastrin analogs, the N-terminus is modified with a chelator like DOTA, which may offer some protection against aminopeptidases. However, if N-terminal degradation is suspected, specific inhibitors for aminopeptidases can be used in stability assays.

Data Presentation

Table 1: Stability of Proline-Substituted Minigastrin Analogs in BALB/c Mice

Radiotracer% Intact in Blood (60 min p.i.)% Intact in Liver (60 min p.i.)% Intact in Kidneys (60 min p.i.)% Intact in Urine (60 min p.i.)
[¹⁷⁷Lu]Lu-156.630.88.123.0
[¹⁷⁷Lu]Lu-279.174.511.018.8
[¹⁷⁷Lu]Lu-363.535.67.220.6

*p.i. = post-injection. Data are presented as the percentage of intact radiopeptide.[4]

Table 2: In Vitro Stability of N-Methylated Minigastrin Analogs in Human Serum

Radiotracer% Intact after 24h in Human Serum
¹¹¹In-DOTA-MG11~16
¹¹¹In-DOTA-MGS1~60
¹¹¹In-DOTA-MGS287
¹¹¹In-DOTA-MGS394
¹¹¹In-DOTA-MGS497

Data are presented as the percentage of intact radiopeptide after 24 hours of incubation at 37°C.[5]

Experimental Protocols

Protocol: In Vitro Stability Assay of Minigastrin Peptides in Human Serum using RP-HPLC

  • Materials:

    • Minigastrin peptide stock solution (1 mg/mL in an appropriate solvent, e.g., DMSO or water).

    • Pooled human serum (stored in single-use aliquots at -80°C).

    • Precipitation solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).

    • HPLC mobile phase A: 0.1% TFA in water.

    • HPLC mobile phase B: 0.1% TFA in ACN.

    • Low-binding microcentrifuge tubes.

    • Incubator or water bath set to 37°C.

    • RP-HPLC system with a C18 column and UV detector.

  • Procedure:

    • Thaw a single-use aliquot of human serum at 37°C.

    • Pre-warm the serum to 37°C in the incubator.

    • Spike the serum with the minigastrin peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the stock solvent is minimal (e.g., <1% for DMSO).

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture (e.g., 50 µL).

    • Immediately add the aliquot to a microcentrifuge tube containing the precipitation solution (e.g., 150 µL of ACN with 1% TFA) to stop the enzymatic reaction.

    • Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes to facilitate protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by RP-HPLC. The percentage of intact peptide is determined by integrating the peak area corresponding to the intact peptide at each time point and comparing it to the peak area at time zero.

Visualizations

Enzymatic_Degradation_Pathway Minigastrin Intact Minigastrin Peptide NEP Neutral Endopeptidase (NEP) Minigastrin->NEP Cleavage at Tyr-Gly, Gly-Trp, Asp-Phe Fragments Inactive Peptide Fragments NEP->Fragments Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Spike Spike Peptide into Serum Peptide_Stock->Spike Serum_Aliquot Thaw Serum Aliquot Serum_Aliquot->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Take Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data Quantify Intact Peptide HPLC->Data Troubleshooting_Guide Start Problem with Minigastrin Stability Assay Rapid_Degradation Rapid Degradation? Start->Rapid_Degradation Inconsistent_Results Inconsistent Results? Rapid_Degradation->Inconsistent_Results No Solution_NEP Use NEP Inhibitor Modify Peptide Sequence Rapid_Degradation->Solution_NEP Yes Artifactual_Peaks Artifactual Peaks? Inconsistent_Results->Artifactual_Peaks No Solution_Variability Pool Serum Use Single-Use Aliquots Control Conditions Inconsistent_Results->Solution_Variability Yes Solution_Artifacts Optimize Solvent Use Pure Reagents Consider Oxidation Artifactual_Peaks->Solution_Artifacts Yes End Re-run Experiment Artifactual_Peaks->End No Solution_NEP->End Solution_Variability->End Solution_Artifacts->End

References

Technical Support Center: Optimizing Mini Gastrin I Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of Mini gastrin I and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the radiolabeling efficiency of Mini gastrin I?

The key parameters that significantly influence the radiolabeling efficiency of DOTA-conjugated Mini gastrin analogues include pH, reaction temperature, incubation time, the concentration of the peptide precursor, and the purity of the radionuclide eluate.[1][2] The chemical characteristics of each specific Mini gastrin analogue will dictate the precise optimal conditions for achieving high radiochemical purity and specific activity.[1]

Q2: What is the optimal pH for radiolabeling DOTA-conjugated peptides like Mini gastrin I?

For many DOTA-conjugated peptides labeled with Gallium-68 (⁶⁸Ga), a pH range of 3.5 to 4.5 is often optimal.[2][3] For instance, studies with other DOTA-conjugated molecules have shown the best radiolabeling efficiency at a pH of 4.0, with a significant drop in efficiency at a pH of 5.0.[2] When using Lutetium-177 (¹⁷⁷Lu) or Indium-111 (¹¹¹In), a slightly higher pH of around 4.5 to 5.0 might be required.[3][4]

Q3: My Mini gastrin analogue contains a methionine residue, and I'm observing oxidation. How can I prevent this?

Oxidation of methionine residues is a common issue that can lead to a loss of receptor affinity.[3] To mitigate this, consider the following strategies:

  • Addition of Antioxidants: The use of antioxidants like L-methionine or gentisic acid in the labeling buffer can significantly reduce the formation of oxidized side products.[3][5][6]

  • Optimization of Reaction Time and Temperature: Reducing the incubation time and carefully selecting the radiolabeling temperature can help minimize oxidation.[3][5] For example, for a methionine-containing analogue, reducing the incubation time at 80°C from 25 to 15 minutes decreased the formation of oxidized products.[5]

Q4: I am seeing low radiochemical yield. What are the potential causes and solutions?

Low radiochemical yield can stem from several factors:

  • Metallic Impurities: Trace metal contaminants, particularly from the ⁶⁸Ge/⁶⁸Ga generator eluate (e.g., Zn²⁺, Fe³⁺, Cu²⁺), can compete with the desired radionuclide for the chelator, reducing labeling efficiency.[3][7] Using a GMP-grade generator or purifying the eluate with a cation-exchange cartridge can resolve this.[8][9][10]

  • Suboptimal pH: Ensure the pH of the reaction mixture is within the optimal range for the specific radionuclide and peptide.

  • Incorrect Precursor Concentration: An insufficient amount of the Mini gastrin I precursor can lead to a lower yield.

  • Radiolysis: Especially with high activities of radionuclides, radiolysis can degrade the peptide. The addition of radical scavengers like ethanol (B145695) or ascorbic acid can help prevent this.[1][6]

Q5: How can I perform quality control on my radiolabeled Mini gastrin I?

Quality control is crucial to ensure the purity and identity of the radiolabeled product. The most common method is High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity.[3] Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid quality control check.[2][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Radiolabeling Efficiency (<95%) Metallic impurities in the radionuclide eluate.Purify the generator eluate using a cation-exchange column.[8][10] Use a GMP-grade generator.[8][9]
Suboptimal pH of the reaction mixture.Verify and adjust the pH to the optimal range (typically 3.5-4.5 for ⁶⁸Ga, 4.5-5.0 for ¹⁷⁷Lu/¹¹¹In).[2][3]
Incorrect reaction temperature.Optimize the heating temperature. Many DOTA-peptides label efficiently between 90-100°C.[2][13] However, for some analogues, a lower temperature (e.g., 80°C) may be necessary to prevent degradation.[5]
Insufficient incubation time.Increase the incubation time. Typical times range from 15 to 30 minutes.[2][5][13]
Presence of Multiple Peaks in HPLC Chromatogram Oxidation of sensitive amino acids (e.g., methionine).Add antioxidants like L-methionine or gentisic acid to the labeling buffer.[3][5] Reduce incubation time and/or temperature.[5]
Radiolysis of the peptide.Add a radical scavenger such as ethanol or ascorbic acid to the reaction mixture.[1]
Peptide degradation due to harsh conditions.Re-evaluate the labeling temperature and pH to ensure they are not causing the peptide to break down.
High Kidney Uptake in Preclinical Models Inherent properties of the Mini gastrin analogue.Modifications to the peptide sequence, such as the inclusion of stabilizing motifs or linkers, may be necessary to improve pharmacokinetic properties.[14][15]
Variability Between Batches Inconsistent quality of the radionuclide eluate.Consistently use a purification step for the eluate or a reliable GMP-grade generator.[8][10]
Inaccurate measurement of reagents.Ensure precise and consistent measurement of the peptide precursor, buffer, and other reagents.

Data Presentation: Optimized Radiolabeling Parameters

Table 1: Optimized Parameters for ⁶⁸Ga Radiolabeling of DOTA-Peptides

ParameterOptimized ValueReference
pH 4.0[2][13]
Temperature 90-100 °C[2][13]
Incubation Time 15-30 minutes[2]
Precursor Concentration ~11.69 µM[2][13]
Buffer 0.2 M Sodium Acetate (B1210297)[2]

Table 2: Optimized Parameters for ¹⁷⁷Lu Radiolabeling of DOTA-Mini Gastrin Analogues

ParameterOptimized ValueReference
pH ~5.0[4]
Temperature 80-95 °C[4][5][16]
Incubation Time 15-25 minutes[5][16]
Additives L-methionine, Gentisic Acid[4][5]
Buffer Sodium Acetate / Gentisic Acid[4]

Experimental Protocols

Protocol 1: General Radiolabeling of DOTA-Mini Gastrin I with ⁶⁸Ga

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.[2] For non-GMP generators, pass the eluate through a cation-exchange cartridge to remove metallic impurities.[8]

  • Buffering: In a reaction vial, add 500 µL of 0.2 M sodium acetate buffer to achieve a pH of 4.0.[2]

  • Precursor Addition: Add the desired amount of DOTA-Mini gastrin I precursor (e.g., to a final concentration of ~11.69 µM) to the buffered solution.[2]

  • Radionuclide Addition: Add 20-25 MBq of the purified ⁶⁸Ga eluate to the reaction vial.[2]

  • Incubation: Securely cap the vial and incubate the reaction mixture at 90-100 °C for 15-30 minutes.[2]

  • Quality Control: After cooling, perform quality control using HPLC or TLC to determine the radiochemical purity.[2]

Protocol 2: Radiolabeling of Methionine-Containing DOTA-Mini Gastrin Analogue with ¹⁷⁷Lu

  • Buffer Preparation: Prepare a labeling buffer of 0.4 M sodium acetate/0.24 M gentisic acid adjusted to pH 5.[4] For methionine-containing peptides, consider adding L-methionine to the buffer.[5]

  • Reagent Mixing: In a reaction vial, combine 10-20 µg of the DOTA-Mini gastrin analogue with the ¹⁷⁷LuCl₃ solution (in 0.04-0.05 M HCl).[4]

  • Buffering: Add a 1.2-fold volume of the prepared labeling buffer to the vial.[4]

  • Incubation: Heat the reaction mixture at 80-95 °C for 15-20 minutes.[4][5]

  • Purification (Optional for in vivo studies): For in vivo applications, purify the radiolabeled peptide using solid-phase extraction (SPE) to remove any free ¹⁷⁷Lu.[4][16]

  • Quality Control: Analyze the radiochemical purity of the final product using analytical HPLC.[4]

Visualizations

Radiolabeling_Workflow General Radiolabeling and Quality Control Workflow cluster_preparation Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Generator 68Ge/68Ga Generator Elution Elute 68GaCl3 (0.05 M HCl) Generator->Elution Purification Cation-Exchange Purification (Optional) Elution->Purification Reaction_Vial Combine in Reaction Vial: - Purified 68Ga - Buffer - Precursor Purification->Reaction_Vial Buffer Prepare Labeling Buffer (e.g., 0.2 M NaOAc, pH 4.0) Buffer->Reaction_Vial Precursor Mini Gastrin I Precursor Precursor->Reaction_Vial Heating Incubate at 90-100°C for 15-30 min Reaction_Vial->Heating Cooling Cool to Room Temp. Heating->Cooling QC_Analysis Analyze Radiochemical Purity (HPLC or TLC) Cooling->QC_Analysis Final_Product Radiolabeled Mini Gastrin I QC_Analysis->Final_Product

Caption: Workflow for ⁶⁸Ga-labeling of Mini gastrin I.

Troubleshooting_Logic Troubleshooting Low Radiolabeling Efficiency Start Low Radiolabeling Efficiency (<95%) Check_pH Is pH optimal? (e.g., 4.0 for 68Ga) Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Impurities Are metallic impurities a concern? Check_pH->Check_Impurities Yes Adjust_pH->Check_Impurities Purify_Eluate Purify generator eluate (Cation-exchange) Check_Impurities->Purify_Eluate Yes Check_Temp_Time Are temperature and time optimal? Check_Impurities->Check_Temp_Time No Purify_Eluate->Check_Temp_Time Adjust_Temp_Time Optimize incubation temperature and time Check_Temp_Time->Adjust_Temp_Time No Check_Oxidation Is peptide oxidation suspected? Check_Temp_Time->Check_Oxidation Yes Adjust_Temp_Time->Check_Oxidation Add_Antioxidant Add antioxidant (e.g., L-methionine) Check_Oxidation->Add_Antioxidant Yes Success Radiolabeling Optimized Check_Oxidation->Success No Add_Antioxidant->Success

References

Technical Support Center: Reducing Kidney Uptake of Radiolabeled Minigastrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the renal uptake of radiolabeled minigastrin analogs.

Frequently Asked Questions (FAQs)

Q1: Why is reducing kidney uptake of radiolabeled minigastrin important?

High kidney uptake of radiolabeled peptides like minigastrin is a significant concern in peptide receptor radionuclide therapy (PRRT). The kidneys are primary organs for the filtration and excretion of these peptides. However, reabsorption in the proximal tubules can lead to prolonged retention of radioactivity, potentially causing radiation-induced nephrotoxicity. This toxicity is a dose-limiting factor in PRRT, restricting the maximum therapeutic dose that can be administered to a patient. By reducing renal uptake, we can minimize kidney damage, allowing for higher and more effective therapeutic doses to be delivered to the target tumor tissue.[1][2][3]

Q2: What are the primary mechanisms responsible for the renal uptake of radiolabeled peptides?

The primary mechanism for renal uptake of radiolabeled peptides, including minigastrin, is receptor-mediated endocytosis in the proximal tubules of the kidneys.[4][5] Two key receptors, megalin and cubilin, are highly expressed on the apical membrane of proximal tubule cells and are responsible for binding and internalizing a wide range of filtered proteins and peptides from the glomerular filtrate.[4][5][6] Once internalized, the radiolabeled peptides are transported to lysosomes for degradation, but the radiometabolites can be trapped within the tubular cells, leading to a high radiation dose to the kidneys.[1] Studies in megalin-deficient mice have confirmed the essential role of this receptor in the renal reabsorption of various radiolabeled peptides, including minigastrin.[7]

Q3: What are the main strategies to reduce kidney uptake of radiolabeled minigastrin?

There are several strategies employed to reduce the renal accumulation of radiolabeled minigastrin:

  • Co-infusion of Competitive Inhibitors: This involves the simultaneous administration of agents that compete with the radiolabeled minigastrin for binding to the megalin and cubilin receptors in the kidney tubules.[8][9]

  • Structural Modification of the Peptide: Altering the chemical structure of the minigastrin analog can change its pharmacokinetic properties and reduce its affinity for the renal uptake receptors.[10][11]

  • Use of Radioprotective Agents: Certain compounds can be administered to protect the kidney tissue from the damaging effects of radiation, without necessarily reducing the uptake of the radiopharmaceutical.[12][13]

Troubleshooting Guides

Issue: High and persistent kidney uptake observed in preclinical biodistribution studies.

Possible Cause 1: Ineffective competitive inhibition.

  • Troubleshooting:

    • Verify the type and dose of the inhibitor: Different inhibitors have varying effectiveness for different peptides. For negatively charged peptides like minigastrin, polyglutamic acids are more effective than positively charged amino acids like lysine.[8][14][15] Ensure the administered dose is sufficient, as the inhibitory effect is often dose-dependent.[16]

    • Optimize the timing of inhibitor administration: The inhibitor should be administered shortly before or simultaneously with the radiolabeled peptide to ensure it is present at a sufficient concentration in the renal tubules to compete for receptor binding.[15]

Possible Cause 2: Intrinsic properties of the radiolabeled minigastrin analog.

  • Troubleshooting:

    • Modify the peptide's charge: The high negative charge of the native minigastrin sequence contributes to its high renal uptake. Reducing the number of negatively charged residues (e.g., glutamic acid) or introducing neutral linkers like polyethylene (B3416737) glycol (PEG) can significantly decrease kidney accumulation.[10][11][17]

    • Alter the overall lipophilicity: While not the primary driver of renal uptake, lipophilicity can influence the biodistribution profile. Modifications to the linker or chelator can impact lipophilicity and should be considered.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the reduction of kidney uptake of radiolabeled minigastrin and other peptides using various interventive strategies.

Table 1: Effect of Co-infused Agents on Kidney Uptake of Radiolabeled Peptides

Co-infused AgentRadiolabeled PeptideAnimal ModelReduction in Kidney Uptake (%)Reference
Polyglutamic Acid (Glu5)111In-DTPA-dGlu1-minigastrinMiceUp to 90%[14][15]
Albumin-derived peptide #6111In-minigastrinRats88%[18]
Gelofusine111In-minigastrinRatsNot specified, but effective[8][16]
Lysine111In-minigastrinRatsNot significant[16]
FRALB-C (100 µg)111In-minigastrinIn vitro (BN16 cells)95%[18]
Gelofusine (20 mg)111In-octreotideRats46%[19][20]
Lysine (80 mg)111In-octreotideRatsComparable to 20 mg Gelofusine[19][20]

Table 2: Effect of Structural Modification on Kidney Uptake of Radiolabeled Minigastrin Analogs

Minigastrin Analog ModificationAnimal ModelReduction in Kidney Uptake (%ID/g)Reference
Substitution of (D-γ-Glu)8 with PEG linkersMiceFrom 134 ± 18 to 6.6 ± 0.5[10]
Truncation of penta-Glu sequence (MG11)-Clearly reduced[17]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study to Assess Kidney Uptake

This protocol outlines a typical biodistribution study in a rodent model to determine the kidney uptake of a radiolabeled minigastrin analog.

  • Animal Model: Use appropriate tumor-bearing xenograft mice (e.g., nu/nu mice with human medullary thyroid carcinoma cell line xenografts) or healthy rodents (e.g., Wistar rats).[14][21]

  • Radiolabeling: Prepare the radiolabeled minigastrin analog (e.g., with 111In or 177Lu) with high radiochemical purity (>95%).[22]

  • Injection:

    • Anesthetize the animals (e.g., with isoflurane).

    • For the control group, intravenously inject a defined amount of the radiolabeled minigastrin analog (e.g., 555 kBq).[15]

    • For the experimental group, co-administer the potential renal uptake blocking agent (e.g., polyglutamic acid, 2 mg/g body weight, intraperitoneally 10 minutes before the radiotracer).[15]

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24 hours).[15][21]

  • Organ Harvesting and Measurement:

    • Dissect major organs and tissues, including the kidneys, tumor, blood, liver, spleen, and muscle.

    • Weigh each organ/tissue.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g in the kidneys between the control and experimental groups to determine the percentage reduction in renal uptake.

Protocol 2: In Vitro Uptake Assay Using Megalin-Expressing Cells

This protocol describes an in vitro assay to screen for agents that inhibit the megalin-mediated uptake of radiolabeled minigastrin.

  • Cell Line: Use a cell line that expresses megalin, such as rat yolk sac epithelial (BN16) cells.[9][16][18]

  • Cell Culture: Culture the cells to confluence in appropriate multi-well plates.

  • Incubation:

    • Wash the cells with a suitable buffer.

    • Add the radiolabeled minigastrin analog (e.g., 111In-minigastrin) to the cells.

    • For the experimental wells, co-incubate with various concentrations of the potential inhibitory agent (e.g., albumin fragments).[9][18]

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells thoroughly with cold buffer to remove unbound radioactivity.

  • Cell Lysis and Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis:

    • Determine the amount of internalized radioactivity per well.

    • Compare the uptake in the presence and absence of the inhibitory agent to calculate the percentage of inhibition.[18]

Visualizations

Experimental_Workflow_for_Reducing_Kidney_Uptake cluster_preclinical Preclinical Evaluation radiolabeling Radiolabeling of Minigastrin Analog animal_model Animal Model (e.g., Tumor-bearing mice) radiolabeling->animal_model control_group Control Group: Radiotracer only animal_model->control_group experimental_group Experimental Group: Radiotracer + Inhibitor animal_model->experimental_group biodistribution Biodistribution Study (Organ Harvesting) control_group->biodistribution experimental_group->biodistribution gamma_counting Gamma Counting (%ID/g Calculation) biodistribution->gamma_counting data_analysis Data Analysis: Compare Kidney Uptake gamma_counting->data_analysis

Caption: Workflow for in vivo evaluation of agents to reduce kidney uptake.

Renal_Uptake_Pathway cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell peptide Radiolabeled Minigastrin receptors Megalin Cubilin peptide->receptors:f0 Binding inhibitor Competitive Inhibitor (e.g., Polyglutamic Acid) inhibitor->receptors:f0 Competitive Binding endosome Endosome receptors->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking retention Radiometabolite Retention lysosome->retention Degradation

Caption: Mechanism of renal uptake and competitive inhibition.

References

troubleshooting low binding affinity in Mini gastrin assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low binding affinity in minigastrin assays targeting the cholecystokinin-2 receptor (CCK2R).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no specific binding in my minigastrin assay?

Low specific binding can stem from several factors, making it difficult to obtain reliable data. The issue can generally be traced back to three main areas: the quality of your reagents, the integrity of your biological preparation, or suboptimal assay conditions.[1]

  • Reagent Quality:

    • Radioligand Degradation: Radiolabeled minigastrin analogs can degrade over time, leading to decreased specific activity and purity.[1] Always check the age and storage conditions of your radioligand.

    • Minigastrin Analog Instability: Minigastrin and its analogs are peptides susceptible to enzymatic degradation, which can be a significant issue in both in vitro and in vivo studies.[2][3][4][5][6]

    • Incorrect Concentration: Errors in calculating or diluting the ligand concentrations will directly impact binding results.

  • Biological Preparation:

    • Poor Membrane Quality: Low expression of the CCK2R in your cell line or degradation of receptors during membrane preparation can severely reduce the available binding sites. High-quality membrane preparations are essential for reproducible results.

    • Low Receptor Density: The cell line or tissue used may naturally have a low density of the target receptor.[1]

    • Endogenous Ligands: Residual endogenous ligands in the membrane preparation can compete with your test compounds.[1]

  • Assay Conditions:

    • Non-Equilibrium State: Incubation times that are too short will not allow the binding reaction to reach equilibrium, resulting in an underestimation of affinity.[1][7]

    • Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of specific ions and additives can significantly influence binding.[1][8]

    • Incorrect Temperature: Assays are often performed at 4°C or room temperature to minimize degradation, but the optimal temperature should be determined for your specific system.[7][9]

Q2: My assay shows high non-specific binding (NSB), which is masking the specific signal. How can I reduce it?

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination.[1] Ideally, NSB should be less than 50% of the total binding.[1]

  • Radioligand Properties: Hydrophobic ligands tend to exhibit higher NSB.[1][10]

  • Assay Components:

    • Reduce the amount of membrane protein used in the assay; a typical range is 100-500 µg per well, but this may require optimization.[1]

    • Include blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to tube walls and filters.[1][11]

    • Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce the radioligand binding directly to the filter material.[1]

  • Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]

Q3: How can I confirm the quality and activity of my reagents and membrane preparation?

Verifying the integrity of your assay components is a critical first step in troubleshooting.

  • Radioligand: Check the radiochemical purity, which should typically be >90%.[1][10] Also, ensure the specific activity is high enough for detecting low-density receptors; for tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[10]

  • Minigastrin Analogs: Confirm the peptide's purity and concentration. Peptide stability can be an issue; consider using analogs with modifications designed to increase resistance to enzymatic degradation.[3][12]

  • Membrane Preparation: The quality of membrane preparations is crucial for generating reliable and reproducible data.

    • Confirm Receptor Expression: Ensure your cell line has a high level of functional CCK2R expression.[13] This can be verified by a saturation binding experiment using a known high-affinity radioligand to determine the Bmax (receptor density).

    • Proper Preparation: Use validated protocols for cell lysis and differential centrifugation to isolate membrane fractions.[14][15] Ensure thorough washing to remove endogenous ligands.[1]

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting low binding affinity in your minigastrin assay.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_membrane Membrane Prep Checks cluster_assay Assay Condition Checks Start Low Binding Affinity Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents LigandAge Radioligand Age & Purity? CheckReagents->LigandAge Check CheckMembrane Step 2: Assess Membrane Prep Integrity ReceptorExpression Sufficient Receptor (Bmax)? CheckMembrane->ReceptorExpression Check OptimizeAssay Step 3: Optimize Assay Conditions BufferComp Optimal Buffer Composition? OptimizeAssay->BufferComp Check ProblemSolved Problem Resolved LigandAge->CheckReagents Issue Found LigandConc Correct Ligand Concentration? LigandAge->LigandConc OK LigandConc->CheckReagents Issue Found PeptideStability Peptide Analog Stability? LigandConc->PeptideStability OK PeptideStability->CheckReagents PeptideStability->CheckMembrane OK ReceptorExpression->CheckMembrane Issue Found PrepProtocol Validated Prep Protocol? ReceptorExpression->PrepProtocol OK PrepProtocol->CheckMembrane PrepProtocol->OptimizeAssay OK BufferComp->OptimizeAssay Issue Found Incubation Equilibrium Reached? BufferComp->Incubation OK Incubation->OptimizeAssay Issue Found NSB High Non-Specific Binding? Incubation->NSB OK NSB->OptimizeAssay NSB->ProblemSolved OK

Caption: A step-by-step workflow for troubleshooting low binding affinity.

Data Presentation: Assay Buffer Optimization

The composition of your assay buffer is critical. The following table provides a starting point for optimizing buffer conditions for CCK2R binding assays.

ComponentRecommended ConcentrationPurpose & Notes
Buffer 25-50 mM HEPES or Tris-HClMaintains stable pH (typically 7.4).
Divalent Cations 5-10 mM MgCl₂Often required for GPCR binding and G-protein coupling.
Protease Inhibitors Varies (e.g., Bacitracin 14 µM)Prevents degradation of peptide ligands like minigastrin.[16]
Blocking Agent 0.1 - 0.5% BSAReduces non-specific binding to assay tubes and filters.[1][3]
NaCl 120-150 mMCan influence ligand affinity; mimics physiological ionic strength.[7]

Experimental Protocols

Protocol 1: Cell Membrane Preparation for CCK2R Assays

This protocol describes a general method for preparing membranes from cultured cells overexpressing the CCK2R.[14][15]

  • Cell Culture: Grow cells (e.g., A431-CCK2R) to confluency.[16]

  • Harvesting: Scrape cells into ice-cold PBS and centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step to wash away endogenous factors.

  • Final Preparation: Resuspend the final pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a minigastrin analog) by measuring its ability to compete with a radioligand for binding to the CCK2R.[3]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:

    • Assay Buffer

    • Increasing concentrations of the unlabeled test compound (e.g., 0.001-1,000 nM).[3]

    • For non-specific binding (NSB) control wells, add a high concentration of a known CCK2R ligand (e.g., pentagastrin).

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]Tyr¹²-gastrin I), typically at or below its Kd value.[3][7][10]

  • Initiate Reaction: Add the cell membrane preparation (e.g., 5-20 µg protein) to each well to start the binding reaction. The total assay volume is typically 100-250 µL.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.[3] This time should be determined from prior kinetic experiments.[1]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a blocking agent) using a cell harvester.[1]

  • Washing: Quickly wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value.

Signaling Pathway and Assay Principle

CCK2R Signaling

Minigastrin binding to the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 pathway, leading to the mobilization of intracellular calcium.

CCK2R_Signaling MG Minigastrin CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq/11 Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca

Caption: Simplified CCK2R signaling pathway via Gq activation.

Principle of Competitive Binding Assay

This diagram illustrates how an unlabeled ligand competes with a radiolabeled ligand for the same binding site on the receptor.

Caption: Competition between labeled and unlabeled ligands.

References

Mini gastrin I, human tfa solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Mini gastrin I, human TFA salt.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound, difficult to dissolve in aqueous buffers like PBS?

Mini gastrin I is a peptide with hydrophobic residues, which can lead to poor solubility in neutral aqueous solutions. The presence of trifluoroacetic acid (TFA) as a counter-ion, a remnant from the peptide synthesis and purification process, can also influence its solubility characteristics and may lead to aggregation.

Q2: What is the recommended initial solvent for dissolving this compound?

It is highly recommended to first dissolve the lyophilized peptide in a small volume of a polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution.

Q3: What should I do if the peptide precipitates when I dilute my stock solution into an aqueous buffer?

Precipitation upon dilution into an aqueous buffer is a common issue. To mitigate this, add the stock solution dropwise into the vortexing aqueous buffer. This gradual introduction can help prevent localized high concentrations that lead to precipitation. If precipitation persists, consider adjusting the pH of the final buffer or incorporating a small percentage of the organic solvent in the final solution, ensuring it is compatible with your downstream experiments.

Q4: How does the TFA salt form affect my experiments?

Trifluoroacetic acid can be toxic to cells, even at low concentrations, and may interfere with biological assays. It is crucial to keep the final concentration of TFA in your experiments as low as possible. If TFA interference is a concern, consider exchanging the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride, through methods like ion-exchange chromatography or repeated lyophilization from an appropriate acid solution.

Q5: What are the optimal storage conditions for Mini gastrin I solutions?

Lyophilized peptide should be stored at -20°C or -80°C. Once dissolved in an organic solvent to create a stock solution, it should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Peptide will not dissolve in the initial solvent. The chosen solvent is not appropriate for the peptide's properties.Try a different polar organic solvent such as N,N-dimethylformamide (DMF) or isopropanol (B130326) for the initial stock solution.
Solution is cloudy or contains visible particulates. The peptide has aggregated or not fully dissolved.Gentle warming (to no more than 40°C) or sonication of the solution can help to break up aggregates and improve solubility. Always check for peptide stability at elevated temperatures.
Inconsistent or unexpected experimental results. Peptide degradation, aggregation, or interference from TFA.Prepare fresh stock solutions from the lyophilized powder. If TFA is suspected to be the issue, perform a salt exchange. Ensure the final pH of the working solution is appropriate for the peptide's stability.

Experimental Protocols

Protocol 1: Solubilization of this compound

  • Preparation: Allow the vial of lyophilized Mini gastrin I to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Complete Solubilization: Gently vortex or sonicate the vial until the peptide is completely dissolved. A brief, gentle warming step can be included if necessary.

  • Dilution: While gently vortexing your desired aqueous buffer, slowly and dropwise add the required volume of the DMSO stock solution to achieve the final working concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

G cluster_workflow Solubilization Workflow cluster_troubleshooting Troubleshooting Logic start Lyophilized Mini Gastrin I, TFA add_dmso Add 100% DMSO start->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute final Final Working Solution dilute->final check_solubility Precipitation? final->check_solubility adjust_ph Adjust pH check_solubility->adjust_ph Yes change_buffer Change Buffer check_solubility->change_buffer Yes use_solution Use Solution check_solubility->use_solution No adjust_ph->final change_buffer->final

Caption: Recommended workflow for dissolving this compound.

Technical Support Center: Minigastrin Analogue Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with minigastrin analogues in animal experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed in animal experiments with radiolabeled minigastrin analogues?

The most significant challenges include high kidney uptake leading to potential nephrotoxicity, low enzymatic stability of the peptides in vivo, and suboptimal tumor-to-background ratios for imaging and therapy.[1][2][3] Modifications to the peptide sequence, such as removing the N-terminal penta-glutamate chain, have been explored to mitigate high renal retention.[1] Furthermore, stabilizing the C-terminal region of minigastrin analogues is crucial for preventing enzymatic degradation and improving tumor uptake.[2][4]

Q2: Which animal models are typically used for studying minigastrin analogues?

Animal models commonly involve xenografts of tumors that overexpress the cholecystokinin-2 receptor (CCK2R).[5] Frequently used cell lines for generating these xenografts include the human epidermoid carcinoma A431 cells transfected with the human CCK2R and the rat pancreatic cancer cell line AR42J, which endogenously expresses the rat CCK2R.[5][6] The choice of animal model is critical, as there can be differences in binding affinities and pharmacokinetics between rat and human CCK2R.[5] BALB/c nude mice are often the rodent model of choice for these xenograft studies.[4][7]

Q3: What are the key considerations for radiolabeling minigastrin analogues?

Successful radiolabeling requires careful optimization of conditions to ensure high radiochemical purity and stability.[8] Key considerations include the choice of chelator (e.g., DOTA), the radiometal (e.g., 111In, 177Lu, 68Ga), and the reaction conditions (pH, temperature, and incubation time).[8][9] A common pitfall is the oxidation of methionine residues within the peptide sequence, which can be minimized by adding antioxidants like methionine and gentisic acid to the formulation.[8] Trace metal contamination, particularly with zinc, can also interfere with the radiolabeling process and must be carefully controlled.[8]

Troubleshooting Guides

Issue 1: High Kidney Uptake and Potential Nephrotoxicity

Problem: You are observing excessively high radioactivity levels in the kidneys of your experimental animals, which may lead to nephrotoxicity and compromise the therapeutic window of your radiolabeled minigastrin analogue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Presence of N-terminal penta-Glu sequence Synthesize and test minigastrin analogues lacking the penta-glutamate chain (e.g., DOTA-MG11).[1]The highly acidic penta-Glu motif has been strongly associated with high renal retention.[1]
Inadequate blocking agents Co-inject with plasma expanders like Gelofusine.This has been shown to reduce renal uptake of some minigastrin analogues by up to 50%.[10]
Suboptimal peptide design Modify the N-terminal part of the peptide with different charged or neutral linkers.Altering the overall charge and structure of the peptide can influence its interaction with renal clearance mechanisms.[11]

Quantitative Data Summary: Kidney Uptake of Different Minigastrin Analogues

Analogue Animal Model Kidney Uptake (%ID/g at 4h p.i.) Reference
111In-DOTA-MG0Rats with AR42J tumors~10% (at 24h p.i.)[5]
111In-DOTA-MG11Rats with AR42J tumors<0.4% (at 24h p.i.)[5]
111In-CP04Mice with A431-CCK2R xenograftsLow (advantageous tumor-to-kidney ratio)[3]
177Lu-Lu-1Mice with A431-CCK2R xenograftsSignificantly lower than [111In]-2[4]
Issue 2: Low In Vivo Stability and Poor Tumor Uptake

Problem: Your radiolabeled minigastrin analogue shows rapid degradation in the bloodstream and low accumulation in the target tumor, leading to poor imaging contrast or therapeutic efficacy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Enzymatic degradation of the C-terminal sequence Introduce site-specific modifications in the C-terminal region, such as N-methylation of amino acids or substitution with unnatural amino acids.[2][4]The C-terminal part of minigastrin is crucial for receptor binding but is also susceptible to enzymatic cleavage.[4]
Suboptimal peptide structure Synthesize and evaluate analogues with proline substitutions in the N-terminal sequence.[4][12]Proline introduction can enhance enzymatic stability without negatively affecting receptor affinity.[12]
Rapid clearance Co-administer with protease inhibitors.This can increase the bioavailability of the radioligand and enhance tumor uptake, especially for less stable analogues.[13]

Quantitative Data Summary: Tumor Uptake and Stability of Minigastrin Analogues

Analogue Animal Model Tumor Uptake (%ID/g at 4h p.i.) In Vivo Stability (intact in blood at 10 min p.i.) Reference
111In-DOTA-MGS1Mice with A431-CCK2R xenografts1.23 ± 0.15Not detected[2]
111In-DOTA-MGS4Mice with A431-CCK2R xenografts10.40 ± 2.21>75%[2]
177Lu-labeled Pro-containing analoguesMice with xenografts29-46%57-79% (at 1h p.i.)[12]
99mTc-HYNIC-MGS5Mice with A431-CCK2R xenografts24.75 ± 4.38High resistance to degradation[14]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study
  • Animal Model: Use female BALB/c nude mice (5-6 weeks old) with subcutaneously xenografted A431-CCK2R tumors on one flank and A431-mock tumors on the contralateral flank.[4][10]

  • Radioligand Administration: Inject approximately 2-4 MBq (100 pmol) of the radiolabeled minigastrin analogue in 150 µL of saline via the tail vein.[9]

  • Time Points: Euthanize groups of animals (n=4 per group) at various time points post-injection (p.i.), typically 1, 4, and 24 hours.[15]

  • Organ Harvesting: Dissect and collect blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, pancreas, intestines), and tumors.

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.

Protocol 2: In Vivo Stability Analysis
  • Animal Model: Use healthy BALB/c mice.[4]

  • Radioligand Administration: Inject a higher activity of the radiolabeled minigastrin analogue (e.g., 30-40 MBq) to facilitate metabolite analysis.[9]

  • Sample Collection: Collect blood samples at early time points (e.g., 10, 30, and 60 minutes p.i.).[4][7] Urine can also be collected.

  • Sample Preparation: Process the blood to separate the plasma. Precipitate proteins (e.g., with ethanol) and centrifuge to obtain the supernatant containing the radioligand and its metabolites.

  • Chromatographic Analysis: Analyze the supernatant using radio-HPLC to separate the intact radioligand from its radiometabolites.

  • Data Analysis: Quantify the percentage of intact radioligand at each time point by integrating the respective peak areas in the radiochromatogram.

Visualizations

Signaling Pathway and Therapeutic Action

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Radiolabeled Minigastrin Analogue Radiolabeled Minigastrin Analogue CCK2R CCK2R Radiolabeled Minigastrin Analogue->CCK2R Binding Internalization Internalization CCK2R->Internalization Receptor-mediated endocytosis DNA_Damage DNA Damage Internalization->DNA_Damage Radionuclide Emission (β-, α, Auger e-) Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: CCK2R-mediated uptake and therapeutic action of radiolabeled minigastrin.

Experimental Workflow for Preclinical Evaluation

A Peptide Synthesis & Modification B Radiolabeling (e.g., with 177Lu) A->B C In Vitro Studies (Affinity, Stability, Cell Uptake) B->C E In Vivo Biodistribution & Stability Analysis C->E D Animal Model Development (Tumor Xenografts) D->E F SPECT/CT or PET/CT Imaging E->F G Therapeutic Efficacy & Toxicity Studies E->G H Data Analysis & Candidate Selection F->H G->H

Caption: Workflow for preclinical evaluation of minigastrin analogues.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of Minigastrin

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in minigastrin assays?

A1: Non-specific binding refers to the binding of minigastrin or its labeled analogs to entities other than its intended target, the cholecystokinin-2 receptor (CCK2R).[1] This can include binding to other proteins, lipids, plastic surfaces of assay plates, and filter membranes.[2] High NSB is problematic because it increases the background signal, which in turn reduces the signal-to-noise ratio, making it difficult to detect the true specific binding signal.[3][4] This can lead to decreased assay sensitivity, inaccurate quantification of receptor binding, and potentially misleading results.[3]

Q2: What are the primary causes of high non-specific binding with minigastrin?

A2: High non-specific binding with minigastrin can stem from several factors:

  • Hydrophobic Interactions: The peptide sequence of minigastrin may contain hydrophobic residues that can interact non-specifically with plastic surfaces and other proteins.[1][5]

  • Electrostatic Interactions: Charged residues in the minigastrin sequence can lead to electrostatic interactions with charged surfaces or molecules in the assay.[6]

  • Poor Quality of Reagents: Degraded or impure minigastrin analogs can lead to "sticky" byproducts that bind non-specifically.[4]

  • Suboptimal Assay Conditions: Inappropriate buffer composition, pH, ionic strength, incubation time, or temperature can all contribute to increased NSB.[5][7]

  • Issues with Biological Samples: In complex biological samples, minigastrin can bind to abundant proteins like albumin, leading to high background.[8] In in-vivo studies, minigastrin analogs can exhibit high uptake in non-target organs like the kidneys, which is a form of non-specific binding.[9][10]

Q3: How can I design minigastrin analogs with inherently lower non-specific binding?

A3: Several strategies involving chemical modification of minigastrin analogs have been shown to reduce non-specific binding and improve in vivo targeting:

  • Substitution of Amino Acids: Replacing certain amino acids can alter the peptide's properties. For instance, substituting methionine to avoid oxidation or modifying the C-terminal part of the peptide can improve stability and reduce non-specific interactions.[10][11]

  • Introduction of Stable Linkers: Incorporating stable linkers, like 1,2,3-triazoles as amide bond bioisosteres, has been shown to improve the tumor-targeting properties of minigastrin analogs.[12][13]

  • Cyclization: Developing cyclic minigastrin analogs can lead to lower unspecific tissue uptake.[11]

  • PEGylation: The introduction of polyethylene (B3416737) glycol (PEG) linkers can increase the stability of the peptide.[14]

  • N-methylation: Introducing N-methylated amino acids can increase enzymatic stability and improve tumor targeting.[10]

Troubleshooting Guides

Guide 1: High Non-Specific Binding in In Vitro Receptor Binding Assays

This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in minigastrin receptor binding assays.

Problem: The signal in your non-specific binding (NSB) wells is greater than 50% of the total binding signal.[2]

Workflow for Troubleshooting High Non-Specific Binding:

G cluster_0 Start: High NSB Detected cluster_1 Step 1: Optimize Assay Buffer cluster_2 Step 2: Adjust Incubation Conditions cluster_3 Step 3: Improve Washing Technique cluster_4 Step 4: Evaluate Reagents cluster_5 End: NSB Reduced start High NSB (>50% of Total Binding) optimize_buffer Optimize Assay Buffer start->optimize_buffer add_blocker Add/Optimize Blocking Agent (e.g., 0.1-1% BSA) optimize_buffer->add_blocker Reduces protein-surface interactions add_detergent Add Non-ionic Detergent (e.g., 0.05-0.1% Tween-20) optimize_buffer->add_detergent Disrupts hydrophobic interactions adjust_salt Increase Salt Concentration (e.g., 150-200 mM NaCl) optimize_buffer->adjust_salt Shields electrostatic interactions adjust_incubation Adjust Incubation Conditions optimize_buffer->adjust_incubation reduce_time Reduce Incubation Time adjust_incubation->reduce_time Minimizes non-specific interactions over time lower_temp Lower Incubation Temperature (e.g., 4°C or RT) adjust_incubation->lower_temp Reduces hydrophobic interactions improve_wash Improve Washing Technique adjust_incubation->improve_wash increase_washes Increase Number of Washes (e.g., 4-5 cycles) improve_wash->increase_washes use_cold_buffer Use Ice-Cold Wash Buffer improve_wash->use_cold_buffer Slows dissociation of specific binding evaluate_reagents Evaluate Reagents improve_wash->evaluate_reagents check_ligand Check Minigastrin Purity evaluate_reagents->check_ligand titrate_membrane Titrate Membrane Protein (100-500 µg) evaluate_reagents->titrate_membrane end NSB Successfully Reduced evaluate_reagents->end

Caption: A troubleshooting workflow for addressing high non-specific binding in minigastrin assays.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution & Rationale
Suboptimal Assay Buffer 1. Add a Blocking Agent: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on surfaces. Start with a concentration of 0.1-1% (w/v) and optimize.[5][6] Other options include casein or non-fat dry milk.[5] 2. Include a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. Use a low concentration, typically 0.05-0.1% (v/v), as higher concentrations can disrupt membrane integrity.[5][15] 3. Increase Ionic Strength: Adding salt (e.g., NaCl) can shield charged molecules and reduce non-specific electrostatic interactions.[6][16]
Inappropriate Incubation Conditions 1. Optimize Incubation Time: Perform a time-course experiment to find the point where specific binding plateaus. Longer incubation times may only increase NSB.[5] 2. Lower Incubation Temperature: Incubating at 4°C or room temperature can reduce hydrophobic interactions, a common source of NSB.[5] This may require a longer incubation time to reach equilibrium for specific binding.
Ineffective Washing 1. Increase Wash Cycles: Instead of 2-3 washes, try 4-5 quick cycles.[4] 2. Use Ice-Cold Wash Buffer: This slows the dissociation of the specific ligand-receptor complex while washing away non-specifically bound ligand.[5] 3. Avoid Letting Filters Dry Out: This can cause the ligand to bind irreversibly to the filter.[4]
Reagent Quality and Concentration 1. Check Minigastrin Purity: Ensure the purity of your radiolabeled or fluorescently labeled minigastrin is high, as impurities can contribute to NSB.[2] 2. Titrate Membrane Protein: Using an excessive amount of membrane protein can increase NSB. A typical range is 100-500 µg of membrane protein per assay tube, but this should be optimized.[2] 3. Ensure Proper Membrane Preparation: Thoroughly wash membrane preparations to remove cytosolic proteins and other components that can cause NSB.[5]
Guide 2: High Background in Minigastrin-Based Imaging (In Vitro and In Vivo)

High background in imaging applications can obscure the signal from target tissues, leading to poor image quality and inaccurate localization.

Problem: Poor signal-to-noise ratio in imaging experiments due to high background fluorescence or radioactivity.

Strategies to Improve Signal-to-Noise Ratio:

G cluster_0 Goal: Improve Signal-to-Noise Ratio cluster_1 Increase Signal cluster_2 Reduce Noise (Background) cluster_3 Result start Poor Signal-to-Noise Ratio increase_signal Increase Specific Signal start->increase_signal reduce_noise Reduce Background Noise start->reduce_noise optimize_probe Use High-Affinity Minigastrin Analog increase_signal->optimize_probe choose_bright_label Select Bright Fluorophore or High-Activity Radionuclide increase_signal->choose_bright_label optimize_detection Optimize Imaging Parameters (e.g., exposure time, gain) increase_signal->optimize_detection end Improved Image Quality increase_signal->end blocking_steps Implement Effective Blocking Steps (e.g., BSA, serum) reduce_noise->blocking_steps washing_steps Perform Stringent Washing reduce_noise->washing_steps use_analogs Use Minigastrin Analogs with Improved Pharmacokinetics reduce_noise->use_analogs Reduces non-target uptake background_correction Apply Background Subtraction Algorithms reduce_noise->background_correction reduce_noise->end

Caption: Key strategies for improving the signal-to-noise ratio in minigastrin-based imaging.

Detailed Recommendations:

Strategy In Vitro (e.g., Immunofluorescence) In Vivo (e.g., SPECT/CT, PET)
Increase Specific Signal - Use a minigastrin analog with high affinity for CCK2R.[12][17] - Choose a bright and photostable fluorophore. - Optimize antibody/probe concentration.- Use a radiolabeled minigastrin analog with high receptor affinity and stability.[10] - Select a radionuclide with suitable emission characteristics for the imaging modality.
Reduce Background - Use an appropriate blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody, or a protein-based blocker).[3] - Include 0.05-0.1% Tween-20 in wash buffers.[5] - Perform thorough and stringent washing steps.- Co-inject blocking agents like gelatin-based plasma expanders to reduce kidney uptake.[11] - Use minigastrin analogs designed for improved pharmacokinetics and lower non-target organ uptake.[9][13] - Optimize the imaging time point to allow for clearance of unbound probe from circulation and non-target tissues.
Image Acquisition & Analysis - Optimize microscope settings (e.g., exposure time, gain, laser power) to maximize signal without saturating the detector. - Use background subtraction during image analysis.- Optimize acquisition parameters (e.g., scan time) to improve photon counts.[18] - Apply appropriate reconstruction and correction algorithms.

Experimental Protocols

Protocol 1: General Receptor Binding Assay for Minigastrin

This protocol provides a template for a competitive receptor binding assay using a radiolabeled minigastrin analog.

1. Membrane Preparation: a. Homogenize cells or tissues expressing CCK2R in ice-cold buffer. b. Centrifuge at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.[5] c. Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[5] d. Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration (e.g., using a BCA assay). e. Store membrane aliquots at -80°C.

2. Binding Assay: a. Prepare a binding buffer (e.g., Tris-HCl buffer containing MgCl2, and optimized concentrations of BSA and a non-ionic detergent). b. Set up triplicate tubes for: i. Total Binding: Add radiolabeled minigastrin and membrane suspension. ii. Non-Specific Binding: Add radiolabeled minigastrin, a high concentration of unlabeled minigastrin (e.g., 1 µM), and membrane suspension.[5] iii. Competition: Add radiolabeled minigastrin, varying concentrations of your test compound, and membrane suspension. c. Incubate at the optimized temperature and time (e.g., 60-120 minutes at room temperature).[5]

3. Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce filter binding). b. Wash the filters quickly with multiple volumes of ice-cold wash buffer.

4. Quantification: a. Place filters in scintillation vials with scintillation fluid. b. Count the radioactivity using a scintillation counter.

5. Data Analysis: a. Specific Binding = Total Binding - Non-Specific Binding. b. Plot specific binding versus the concentration of the unlabeled competitor to determine IC₅₀ values.

Data Summary

Table 1: Common Blocking Agents and Their Working Concentrations
Blocking Agent Mechanism of Action Typical Working Concentration Assay Compatibility
Bovine Serum Albumin (BSA) Blocks non-specific protein-surface binding sites.[3][6]0.1 - 5% (w/v)Immunoassays, Receptor Binding Assays
Casein/Non-fat Dry Milk Blocks non-specific protein-surface binding sites.[5]1 - 5% (w/v)ELISA, Western Blotting
Tween-20 Non-ionic detergent that disrupts hydrophobic interactions.[5][6]0.05 - 0.1% (v/v)Most assays; use with caution in membrane-based assays.
Triton X-100 Non-ionic detergent that disrupts hydrophobic interactions.[5]0.05 - 0.1% (v/v)Most assays; can be harsher than Tween-20.
Polyethylene Glycol (PEG) Polymer that creates a hydrophilic barrier on surfaces.[1]1 - 3% (w/v)Can act as a protein stabilizer.
Normal Serum Contains a mixture of proteins that block non-specific sites.5 - 10% (v/v)Immunohistochemistry, Immunofluorescence
Table 2: Impact of Minigastrin Analog Modifications on In Vivo Performance
Modification Strategy Example Analog Observed Improvement Reference
N-terminal Proline Substitution [¹¹¹In]In-1, [¹¹¹In]In-2, [¹¹¹In]In-3Increased enzymatic stability and enhanced tumor uptake.[17][19]
Substitution with N-methylated Amino Acids ¹¹¹In-DOTA-MGS4Increased enzymatic stability and significantly higher tumor uptake compared to less stable analogs.[10]
Amide Bond Substitution with 1,2,3-Triazoles NMG 2, NMG 3Enhanced cell internalization and tumor uptake.[12][13]
Cyclization ¹¹¹In-DOTA-cyclo-MG1Showed promising tumor uptake and low kidney retention, with low unspecific tissue uptake.[11]
PEGylation and γ-glu Moiety DOTA-CCK-66Increased in vivo stability compared to the parent compound.[14]

By implementing these strategies and utilizing the provided protocols and data, you can effectively troubleshoot and reduce non-specific binding in your minigastrin experiments, leading to more accurate and reliable results.

References

Technical Support Center: Mini Gastrin I & TFA Counterion Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mini Gastrin I. The focus is on addressing potential issues related to the trifluoroacetic acid (TFA) counterion, which is often present in commercially available synthetic peptides.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected biological activity of Mini Gastrin I in cell-based assays.

Potential Cause Troubleshooting Steps
TFA Interference Residual TFA from peptide synthesis and purification can be cytotoxic or affect cell signaling pathways, leading to altered results.[1][2] Even nanomolar concentrations of TFA have been shown to inhibit the growth of certain cell types.[1][3]
1. Quantify TFA Content: If possible, determine the percentage of TFA in your peptide sample. This is often not provided by suppliers but can be a critical piece of information.
2. Perform a Counterion Exchange: Exchange the TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[4] Detailed protocols for this process are provided below.
3. Use a Control: If you cannot perform a counterion exchange, be aware of the potential effects of TFA and consider including a TFA control (at a similar concentration to that present in your peptide solution) in your experiments to assess its baseline effect on your cells.
Peptide Degradation Mini Gastrin I, like other peptides, can be susceptible to degradation, especially if stored improperly.[5]
1. Proper Storage: Store lyophilized peptide at -20°C or lower, protected from light.[5]
2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles which can lead to degradation.[5]
3. Use Sterile Solutions: Reconstitute the peptide in sterile buffer to prevent microbial contamination and degradation.[5]

Issue: Poor solubility of Mini Gastrin I.

Potential Cause Troubleshooting Steps
Peptide Characteristics The intrinsic properties of the peptide sequence can affect its solubility.
1. TFA can aid solubility: TFA salts of peptides are generally more soluble in aqueous solutions.[6][7] If you have exchanged the TFA for another counterion, you may notice a change in solubility.
2. Follow Recommended Dissolution Guidelines: Consult the manufacturer's instructions for the recommended solvent. If not available, start with sterile distilled water. If solubility is poor, sonication may help. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required before adding aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: Why is TFA present in my Mini Gastrin I sample?

A1: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin support.[1][8] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape.[8][9] While much of the free TFA is removed during the final lyophilization (freeze-drying) process, some TFA remains as a counterion, forming a salt with the positively charged residues of the peptide.[1]

Q2: How can the TFA counterion affect my experiments with Mini Gastrin I?

A2: The TFA counterion can have several effects on your experiments:

  • Biological Activity: TFA can exhibit cytotoxic effects, even at low concentrations, and may interfere with cellular assays, potentially leading to an underestimation of the peptide's true activity.[1][3]

  • Physicochemical Properties: The counterion can influence the peptide's secondary structure, stability, and solubility.[10]

  • Spectroscopic Analysis: TFA has a strong infrared (IR) absorption band around 1673 cm⁻¹, which can overlap with the amide I band of the peptide, complicating structural analysis by FTIR spectroscopy.[1]

Q3: What is a counterion exchange and when should I perform it?

A3: A counterion exchange is a process to replace the TFA counterion with a more biologically compatible one, such as acetate or hydrochloride (HCl).[4] You should consider performing a counterion exchange if you are working with sensitive cell lines, in vivo models, or if you observe unexpected or inconsistent results in your biological assays.[1]

Q4: Will performing a counterion exchange affect the activity of my Mini Gastrin I?

A4: The primary goal of a counterion exchange is to remove the confounding effects of TFA, which should allow for a more accurate assessment of Mini Gastrin I's intrinsic biological activity. While the peptide sequence itself is unchanged, the removal of TFA may alter the peptide's conformation or solubility, which could indirectly influence its activity. It is crucial to re-quantify the peptide concentration after the exchange process.

Quantitative Data

The following table summarizes the in vitro receptor binding affinities (IC₅₀) of various DOTA-conjugated Mini Gastrin analogues for the cholecystokinin-2 receptor (CCK2R). It is important to note that these peptides were synthesized and purified using TFA, and thus the reported values are for the TFA salts of these compounds.

Mini Gastrin Analogue IC₅₀ (nM) on A431-CCK2R cells Reference
Pentagastrin1.0 ± 0.2[10]
DOTA-MG110.9 ± 0.3[10]
DOTA-MGS50.4 ± 0.2[10]
Analogue 1 (Proline substitution)1.4 ± 0.6[10]
Analogue 2 (Proline substitution)0.6 ± 0.3[10]
Analogue 3 (Proline substitution)1.3 ± 0.8[10]

Experimental Protocols

1. Protocol for TFA Counterion Exchange to Hydrochloride (HCl) Salt

This protocol is a common method for exchanging TFA counterions for chloride.

  • Materials:

    • TFA salt of Mini Gastrin I

    • Distilled water

    • Hydrochloric acid (HCl) solution (e.g., 100 mM)

    • Lyophilizer

  • Procedure:

    • Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[4]

    • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM. It has been suggested that an optimal concentration for exchange is around 10 mM HCl.[11]

    • Let the solution stand at room temperature for at least one minute.[4]

    • Freeze the solution at -80°C or in liquid nitrogen.[4]

    • Lyophilize the sample overnight until all liquid is removed.[4]

    • To ensure complete exchange, re-dissolve the lyophilized powder in the same concentration of HCl solution and repeat the freeze-drying process at least two more times.[4]

2. CCK2R Binding Assay (Competitive)

This protocol describes a typical competitive binding assay to determine the affinity of Mini Gastrin I for the CCK2 receptor.

  • Cell Line: A431 cells transfected with the human CCK2 receptor (A431-CCK2R).[12]

  • Materials:

    • A431-CCK2R cells

    • Radiolabeled gastrin competitor (e.g., [¹²⁵I]Tyr¹²-gastrin I)[12]

    • Unlabeled Mini Gastrin I (as the cold ligand)

    • Binding buffer (e.g., PBS with 0.5% BSA)

    • Washing buffer (e.g., cold PBS)

    • Gamma counter

  • Procedure:

    • Plate A431-CCK2R cells in a suitable multi-well plate and grow to confluence.

    • Prepare serial dilutions of the unlabeled Mini Gastrin I in binding buffer. Concentrations can range from 0.001 to 1000 nM.[12]

    • On the day of the experiment, wash the cells with binding buffer.

    • Add a constant, known amount of the radiolabeled gastrin to each well.

    • Add the different concentrations of unlabeled Mini Gastrin I to the wells in triplicate. Include wells with only the radioligand (for total binding) and wells with an excess of unlabeled ligand (for non-specific binding).

    • Incubate at room temperature to allow the binding to reach equilibrium.[12]

    • After incubation, aspirate the binding solution and wash the cells multiple times with cold washing buffer to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity in each well using a gamma counter.

    • Calculate the specific binding at each concentration of unlabeled Mini Gastrin I and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

TFA_Impact_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_product Final Product cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting SPPS Solid-Phase Peptide Synthesis Cleavage TFA Cleavage SPPS->Cleavage Purification RP-HPLC with TFA Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Peptide_TFA Mini Gastrin I (TFA Salt) Lyophilization->Peptide_TFA yields Assay Biological Assay (e.g., Cell-based) Peptide_TFA->Assay Data Experimental Results Assay->Data Problem Inconsistent/ Low Activity Data->Problem if problematic Solution Counterion Exchange Problem->Solution Potential Solution Solution->Peptide_TFA modifies

Caption: Workflow from synthesis to troubleshooting potential TFA effects.

Counterion_Exchange start Start: Mini Gastrin I (TFA Salt) dissolve 1. Dissolve Peptide in Water start->dissolve add_hcl 2. Add Dilute HCl (e.g., 10 mM final conc.) dissolve->add_hcl freeze 3. Freeze Sample (-80°C or Liquid N2) add_hcl->freeze lyophilize 4. Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes end End: Mini Gastrin I (HCl Salt) repeat_check->end No

Caption: Protocol for TFA to HCl counterion exchange.

CCK2R_Signaling MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Acid Secretion) Ca->Response PKC->Response

Caption: Simplified CCK2R signaling pathway activated by Mini Gastrin I.

References

Technical Support Center: Oxidation of Methionine in Mini-gastrin I During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with methionine oxidation during the labeling of Mini-gastrin I and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem during the labeling of Mini-gastrin I?

A1: Methionine is an amino acid present in Mini-gastrin I that contains a sulfur atom in its side chain, making it highly susceptible to oxidation.[1] During labeling procedures, especially radiolabeling, reactive oxygen species can be generated, which convert the methionine's thioether group into a methionine sulfoxide (B87167) (Met(O)).[2][3] This modification is problematic because it alters the polarity and conformation of the peptide, which can lead to a significant loss of its receptor binding affinity and overall biological activity.[3]

Q2: What are the primary causes of methionine oxidation during labeling?

A2: The primary causes of methionine oxidation during labeling protocols include:

  • Exposure to Oxidizing Reagents: Many labeling procedures can generate reactive oxygen species.

  • Radiolysis of Water: During radiolabeling, the radioactive isotope can cause the radiolysis of water, producing free radicals that readily oxidize methionine.[3]

  • Acidic Conditions: Acidic conditions, such as those used during peptide cleavage from a resin support (e.g., using trifluoroacetic acid - TFA), can promote oxidation.[1][2]

  • Dissolved Oxygen: The presence of dissolved oxygen in reaction buffers can contribute to oxidation.

  • Trace Metal Contamination: Trace metal ions can catalyze oxidation reactions.[4]

Q3: How can I detect and quantify methionine oxidation in my labeled Mini-gastrin I?

A3: The most common method for detecting and quantifying methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS) . The oxidation of a methionine residue results in a mass increase of 16 Da.[1] By analyzing the labeled peptide with LC-MS, you can separate the oxidized species from the non-oxidized peptide and determine the relative abundance of each, thereby quantifying the extent of oxidation. It is important to be aware that artifactual oxidation can occur during the analysis itself.[5][6][7][8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the labeling of Mini-gastrin I.

Problem Potential Cause Recommended Solution
High levels (>10%) of oxidized Mini-gastrin I detected by LC-MS post-labeling. Presence of oxidizing species during the labeling reaction.Add antioxidants or "radiostabilizers" to the labeling reaction mixture. L-methionine is a commonly used and effective antioxidant in this context.[3] Gentisic acid can also be used, but its antioxidant effect is pH-dependent and it may selectively promote methionine oxidation under certain conditions.[3]
Dissolved oxygen in buffers.Degas all buffers and solutions prior to use by sparging with an inert gas like nitrogen or argon.
Methionine oxidation is observed even before the labeling step. Oxidation occurred during peptide synthesis and cleavage.During solid-phase peptide synthesis, use a cleavage cocktail designed to minimize methionine oxidation. Reagent H or cocktails containing dimethylsulfide (Me2S) and ammonium (B1175870) iodide (NH4I) can reduce or eliminate the formation of methionine sulfoxide.[1][2][10]
Inconsistent levels of oxidation between batches. Variability in water quality or reagent purity.Use high-purity water (e.g., Milli-Q or equivalent) and reagents for all steps.
Trace metal contamination on chromatography columns.To prevent on-column oxidation, consider adding a chelating agent like EDTA to your mobile phases.[4]
Oxidized product appears to increase during storage. Continued oxidation in the storage solution.Store the labeled peptide in deoxygenated buffers, at low temperatures (-20°C or -80°C), and protected from light. Consider adding a scavenger to the storage solution.

Experimental Protocols

Protocol 1: Prevention of Methionine Oxidation During Radiolabeling of a DOTA-conjugated Mini-gastrin Analogue

This protocol is adapted from methodologies described for labeling methionine-containing peptides.[3]

  • Reagent Preparation:

    • Prepare all aqueous solutions using high-purity, deoxygenated water.

    • Prepare a stock solution of the DOTA-Mini-gastrin I analogue (e.g., 1 mg/mL in water).

    • Prepare the appropriate reaction buffer (e.g., ammonium acetate (B1210297) or sodium acetate) and adjust the pH as required for the specific chelator and radionuclide.

    • Prepare a stock solution of L-methionine as an antioxidant (e.g., 10 mg/mL in water).

  • Labeling Reaction:

    • In a sterile reaction vial, combine the reaction buffer, the DOTA-Mini-gastrin I analogue solution, and the L-methionine solution.

    • Add the radionuclide (e.g., 177LuCl3) to the reaction mixture.

    • Gently mix the components.

    • Incubate the reaction at the optimal temperature for the labeling reaction (e.g., 95-100°C for DOTA chelation). The incubation time will depend on the specific activity and concentration of reactants.

  • Quenching and Purification:

    • After incubation, cool the reaction vial to room temperature.

    • The reaction can be quenched by adding a solution of DTPA or EDTA to complex any free radionuclide.

    • Purify the labeled peptide from unreacted radionuclide and other impurities using a suitable method, such as solid-phase extraction (e.g., C18 Sep-Pak cartridge) or reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control:

    • Analyze the purified, labeled Mini-gastrin I by RP-HPLC to determine radiochemical purity.

    • Use LC-MS to confirm the identity of the product and to quantify the percentage of methionine-oxidized species.

Protocol 2: Reversing Methionine Oxidation

In cases where oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine.

  • Reduction Reaction:

    • Dissolve the oxidized peptide in a suitable buffer.

    • Add a reducing agent. A common and effective combination is ammonium iodide (NH4I) and dimethyl sulfide (B99878) (Me2S).[11]

    • Incubate the reaction at room temperature. Monitor the progress of the reduction by LC-MS.

  • Purification:

    • Once the reduction is complete, purify the peptide from the reducing agents and byproducts using RP-HPLC.

Visual Guides

Signaling Pathways and Workflows

Methionine_Oxidation_Pathway Methionine Oxidation Pathway Met Methionine (in Mini-gastrin I) MetO Methionine Sulfoxide (Met(O)) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., from radiolysis) ROS->MetO causes Loss Loss of Receptor Affinity & Biological Activity MetO->Loss leads to

Figure 1. Chemical pathway of methionine oxidation in Mini-gastrin I.

Labeling_Workflow General Labeling Workflow for Mini-gastrin I Start Start: DOTA-Mini-gastrin I Reagents Prepare Reagents (Degassed Buffers, Antioxidants) Start->Reagents Labeling Labeling Reaction (Add Radionuclide, Incubate) Reagents->Labeling Purification Purification (SPE or RP-HPLC) Labeling->Purification QC Quality Control (RP-HPLC, LC-MS) Purification->QC End Final Product QC->End

Figure 2. A generalized experimental workflow for labeling Mini-gastrin I.

Troubleshooting_Tree Troubleshooting Methionine Oxidation Start High Methionine Oxidation Detected? Check_Reagents Are buffers degassed? Are antioxidants used? Start->Check_Reagents Yes Success Problem Resolved Start->Success No Add_Antioxidants Action: Add L-methionine. Degas all solutions. Check_Reagents->Add_Antioxidants No Check_Cleavage Was an antioxidant cleavage cocktail used for synthesis? Check_Reagents->Check_Cleavage Yes Add_Antioxidants->Success Use_Scavengers Action: Use cleavage cocktail with DMS/NH4I. Check_Cleavage->Use_Scavengers No Consider_Reduction Action: Perform post-purification reduction of Met(O). Check_Cleavage->Consider_Reduction Yes Use_Scavengers->Success Consider_Reduction->Success

References

Technical Support Center: Troubleshooting Peptide Aggregation Issues with Minigastrin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating peptide aggregation issues, with a specific focus on Minigastrin I. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for Minigastrin I?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can range from small, soluble oligomers to large, visible precipitates. For a therapeutic peptide like Minigastrin I, aggregation is a critical issue as it can lead to:

  • Loss of biological activity: Aggregated peptides may not adopt the correct conformation to bind to their target receptor, in this case, the cholecystokinin-2 receptor (CCK2R).

  • Reduced solubility and bioavailability: Aggregates are often less soluble than the monomeric peptide, which can hinder formulation and in vivo delivery.

  • Potential for immunogenicity: The introduction of aggregated protein or peptide therapeutics can trigger an unwanted immune response in patients.[1]

  • Interference with analytical methods: Aggregates can complicate purification and characterization, leading to inaccurate quantification and analysis.

While the literature on Minigastrin I primarily focuses on its enzymatic stability for tumor-targeting applications, its physicochemical properties can still predispose it to aggregation under certain conditions.[2][3][4]

Q2: What are the intrinsic and extrinsic factors that can cause Minigastrin I to aggregate?

A2: Peptide aggregation is influenced by a combination of factors related to the peptide's sequence and its environment.[1]

  • Intrinsic Factors: These are properties inherent to the Minigastrin I sequence itself.

    • Amino Acid Sequence: The sequence of Minigastrin I is Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[2] It contains hydrophobic residues (Leu, Ala, Tyr, Trp, Met, Phe) that can drive aggregation through hydrophobic interactions, as well as a large number of charged residues (Glu, Asp).

    • Hydrophobicity: The presence of hydrophobic amino acids can lead to self-association to minimize their exposure to an aqueous environment.

    • Charge and Isoelectric Point (pI): At a pH close to the peptide's pI, the net charge is minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[1] The calculated isoelectric point (pI) for Minigastrin I is approximately 3.5, indicating it is highly acidic.

    • Secondary Structure Propensity: Regions of the peptide with a tendency to form β-sheets can promote the formation of highly ordered aggregates, such as amyloid fibrils.[1]

  • Extrinsic Factors: These are external conditions that can be controlled during an experiment.

    • pH: As mentioned, pH is a critical factor. For Minigastrin I, with its low pI, aggregation is more likely to occur at acidic pH values closer to 3.5.

    • Temperature: Higher temperatures can increase the rate of aggregation by promoting partial unfolding of the peptide, exposing hydrophobic regions.

    • Peptide Concentration: Higher concentrations of the peptide increase the probability of intermolecular interactions and subsequent aggregation.

    • Ionic Strength: The type and concentration of salts in the buffer can influence aggregation. Salts can either screen charges, promoting aggregation, or stabilize the native state.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy into the system that may induce aggregation.[5]

    • Presence of Surfaces: Peptides can adsorb to surfaces, such as the air-water interface or the walls of storage containers, which can act as nucleation sites for aggregation.[1]

Troubleshooting Guide

Problem: I am observing visible precipitation or cloudiness in my Minigastrin I solution.

Potential Cause Troubleshooting Step Rationale
pH is near the pI Adjust the buffer pH to be at least 2 units away from the pI of Minigastrin I (~3.5). For Minigastrin I, a pH of 5.5 or higher is recommended.Maximizes the net charge on the peptide, leading to increased electrostatic repulsion between molecules and enhanced solubility.
High Peptide Concentration Dilute the peptide solution. If a high concentration is necessary, consider a stepwise dilution into the final buffer.Reduces the likelihood of intermolecular collisions and self-association.
Inappropriate Buffer Use a buffer with a known stabilizing effect, such as phosphate (B84403) or citrate (B86180) buffers. Avoid buffers that may interact with the peptide.The choice of buffer can significantly impact peptide stability.
Temperature Effects Prepare and handle the solution at a lower temperature (e.g., on ice). Avoid repeated freeze-thaw cycles.Lower temperatures reduce the kinetic energy of the system and can slow down aggregation processes.

Problem: My Minigastrin I shows reduced biological activity in my assay.

Potential Cause Troubleshooting Step Rationale
Formation of Soluble Aggregates Analyze the sample for the presence of oligomers using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).Soluble aggregates may not be visible but can be inactive and compete with the monomer for binding.
Adsorption to Surfaces Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Polysorbate 80) to the buffer.[6] Use low-protein-binding tubes.Surfactants can prevent the peptide from adsorbing to hydrophobic surfaces and can also help to solubilize the peptide.
Incorrect Storage Store the peptide in a lyophilized form at -20°C or below. Reconstitute fresh for each experiment if possible.Minimizes degradation and aggregation during storage.

Problem: I am seeing inconsistent results in my experiments.

Potential Cause Troubleshooting Step Rationale
Variability in Sample Preparation Standardize the protocol for peptide reconstitution and handling, including the source of water, buffer preparation, and mixing procedure.Ensures consistency across experiments and reduces the introduction of unintended variables.
Presence of Impurities Use highly purified Minigastrin I (≥95% purity). Small impurities can sometimes act as nucleation sites for aggregation.High purity reduces the chances of contaminants influencing the experimental outcome.
Metal Ion Contamination Add a chelating agent like EDTA to the buffer if metal ion contamination is suspected.[5]Metal ions can sometimes catalyze oxidation or promote aggregation of peptides.

Physicochemical Properties of Minigastrin I

Property Value Implication for Aggregation
Amino Acid Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2Contains both hydrophobic and highly charged acidic residues.
Molecular Weight ~1646.7 g/mol Standard for a peptide of this length.
Calculated Isoelectric Point (pI) ~3.5Highly acidic. Prone to aggregation at low pH.
Calculated GRAVY Score -0.631The negative value indicates an overall hydrophilic character, which generally favors solubility. However, localized hydrophobic patches can still drive aggregation.

Note: The pI and GRAVY scores are calculated based on the amino acid sequence and standard pKa values. Actual values may vary slightly depending on the experimental conditions.

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Aggregate Detection

  • Principle: DLS measures the size distribution of particles in a solution by detecting fluctuations in scattered light intensity. It is a rapid and non-invasive method to detect the presence of aggregates.

  • Methodology:

    • Prepare the Minigastrin I solution in a filtered, particle-free buffer (e.g., 0.22 µm filter).

    • Ensure the sample is free of air bubbles.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, viscosity of the solvent).

    • Acquire data and analyze the size distribution profile. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

2. Size Exclusion Chromatography (SEC) for Quantifying Aggregates

  • Principle: SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).

  • Methodology:

    • Equilibrate the SEC column with the desired mobile phase (buffer).

    • Inject a known concentration of the Minigastrin I sample.

    • Monitor the elution profile using UV detection (e.g., at 220 nm or 280 nm).

    • The appearance of peaks with shorter retention times than the main monomer peak indicates the presence of aggregates. The area under the peaks can be used to quantify the percentage of aggregated species.

3. Thioflavin T (ThT) Assay for Fibrillar Aggregates

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils.

  • Methodology:

    • Prepare a stock solution of ThT in buffer.

    • Incubate the Minigastrin I sample under conditions that may promote fibril formation (e.g., elevated temperature, agitation).

    • At various time points, take an aliquot of the peptide solution and add it to the ThT solution.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • An increase in fluorescence over time suggests the formation of fibrillar aggregates.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Suspected (Precipitation, Low Activity, Inconsistent Results) check_visual Visual Inspection (Cloudiness, Precipitate) start->check_visual quant_analysis Quantitative Analysis (DLS, SEC) check_visual->quant_analysis No Visible Precipitate adjust_params Adjust Experimental Parameters check_visual->adjust_params Visible Precipitate quant_analysis->adjust_params Aggregates Detected end_success End: Aggregation Mitigated quant_analysis->end_success No Aggregates Detected param_ph Modify pH (Away from pI) adjust_params->param_ph param_conc Lower Concentration adjust_params->param_conc param_temp Control Temperature adjust_params->param_temp param_buffer Change Buffer/Add Excipients adjust_params->param_buffer re_evaluate Re-evaluate for Aggregation param_ph->re_evaluate param_conc->re_evaluate param_temp->re_evaluate param_buffer->re_evaluate re_evaluate->end_success Successful end_fail Further Optimization/Peptide Redesign re_evaluate->end_fail Unsuccessful

Caption: Troubleshooting workflow for Minigastrin I aggregation.

Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors seq Amino Acid Sequence aggregation Minigastrin I Aggregation seq->aggregation hydro Hydrophobicity hydro->aggregation charge Charge & pI charge->aggregation struct Secondary Structure struct->aggregation ph pH ph->aggregation temp Temperature temp->aggregation conc Concentration conc->aggregation ionic Ionic Strength ionic->aggregation stress Mechanical Stress stress->aggregation surface Surfaces surface->aggregation

Caption: Factors influencing Minigastrin I peptide aggregation.

References

Technical Support Center: Optimizing Injection Volume and Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing injection parameters in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended maximum injection volumes for mice and rats?

A1: The maximum recommended injection volume depends on the animal species, and the route of administration.[1] Adhering to these guidelines is crucial to avoid pain, tissue damage, and ensure the welfare of the animal.[2] For some routes, larger volumes can be administered if the injection is split across multiple sites.[2][3]

Data Presentation: Recommended Maximum Injection Volumes (per site)

SpeciesRoute of AdministrationMaximum VolumeReference(s)
Mouse Intravenous (IV)<0.2 mL[1][4]
Intraperitoneal (IP)<2-3 mL (or 10 ml/kg)[1][5]
Subcutaneous (SC)<2-3 mL (or 5 ml/kg)[1][3]
Intramuscular (IM)<0.05 mL[1][3]
Rat Intravenous (IV)<0.5 mL[1]
Intraperitoneal (IP)<5-10 mL (or 10 ml/kg)[1][5]
Subcutaneous (SC)<5-10 mL (or 5 ml/kg)[1][6]
Intramuscular (IM)<0.3 mL[1]

Q2: What needle size should I use for injections in rodents?

A2: The appropriate needle gauge depends on the species, injection route, and viscosity of the substance being injected.[7] Using the correct needle size minimizes tissue trauma and discomfort for the animal.

Data Presentation: Recommended Needle Sizes for Rodent Injections

SpeciesRoute of AdministrationRecommended Needle GaugeReference(s)
Mouse Intravenous (IV)27-30 G[4]
Intraperitoneal (IP)25-27 G[5][7]
Subcutaneous (SC)25-27 G[2]
Intramuscular (IM)<23 G[1]
Rat Intravenous (IV)<23 G[1]
Intraperitoneal (IP)23-25 G[5][7]
Subcutaneous (SC)23-25 G[6]
Intramuscular (IM)<21 G[1]

Q3: How do I determine the optimal starting dose for my compound?

A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specific period.[8][9] Determining the MTD is a crucial first step in preclinical in vivo studies to establish a safe and effective dose range for further efficacy testing.[10][11] The MTD is often determined through acute toxicity studies or short-duration dose escalation studies.[9][11]

Q4: How does the route of administration affect my study?

A4: The route of administration significantly impacts the pharmacokinetics, bioavailability, and potential stress experienced by the animal.[12]

  • Intravenous (IV) administration results in 100% bioavailability as the substance directly enters the bloodstream.[13] It is suitable for compounds that are poorly absorbed through other routes.[3]

  • Intraperitoneal (IP) injections are commonly used and allow for larger volumes, but absorption can be slower and more variable than IV injections.[3][12][14]

  • Subcutaneous (SC) injections provide a slow release and absorption of substances.[3]

  • Intramuscular (IM) injections are used for smaller volumes and can cause irritation if the substance is not suitable for this route.[3]

Q5: What factors can influence the bioavailability of my compound?

A5: Bioavailability is the proportion of a substance that enters the circulation and has an active effect.[13] It is influenced by several factors:

  • Route of Administration : IV administration provides 100% bioavailability, while other routes like oral administration have lower bioavailability due to first-pass metabolism.[13][15]

  • Chemical Formulation : The solubility, stability, and particle size of the compound are critical.[13][16]

  • Physiological Conditions : The animal's age, gender, metabolism, and overall health status can affect how a substance is absorbed and utilized.[13]

Troubleshooting Guides

Issue 1: I am observing high variability in my data across the study group.

  • Question: My results are inconsistent between animals in the same treatment group. What could be the cause and how can I improve reproducibility?

  • Answer: High variability can stem from inconsistencies in the experimental protocol.[17] To improve reproducibility, focus on the following:

    • Standardize Injection Procedure: Ensure every animal receives a consistent injection volume and rate.[17] All personnel performing injections should be highly skilled and follow the exact same procedure.[17]

    • Consistent Animal Handling: Use a consistent anesthesia protocol, as the type and duration can influence the biodistribution of the tracer.[17] Maintain the animal's body temperature during the experiment.[17]

    • Accurate Dosing: Prepare stock solutions and dilutions carefully. Ensure the compound is fully dissolved or evenly suspended before each injection. For imaging studies, accurately measure the radioactivity in the syringe before and after injection to determine the true injected dose.[17]

Issue 2: The injection site shows signs of irritation or necrosis.

  • Question: After injecting my compound, I've noticed swelling, redness, or tissue damage at the injection site. What's causing this and what should I do?

  • Answer: Injection site reactions can be caused by several factors:

    • Irritating Substance: The formulation of your compound (e.g., pH, vehicle, concentration) may be irritating to the tissues.[14] Consider reformulating with a more biocompatible vehicle.

    • Improper Technique: Poor injection technique can cause tissue damage.[2] Ensure you are using the correct needle size and injecting into the proper anatomical location. For subcutaneous injections, avoid going too deep into the muscle.[2]

    • Excessive Volume: Injecting a volume that is too large for the chosen site can cause the skin to stretch, leading to pain and irritation.[2] If a large volume is necessary, consider splitting the dose across multiple injection sites.[2][3]

    • Contamination: Ensure all substances for injection are sterile to prevent infection and irritation at the injection site.[5]

Issue 3: My compound is precipitating out of solution during preparation or injection.

  • Question: I'm having trouble keeping my hydrophobic compound dissolved in the injection vehicle. How can I improve its solubility for in vivo administration?

  • Answer: Poor solubility is a common challenge. Here are some troubleshooting steps:

    • Optimize the Vehicle: For hydrophobic compounds, a common method is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute it with a sterile vehicle such as saline or PBS.[18]

    • Adjust Co-solvent Ratio: The final concentration of the organic solvent should be minimized to avoid toxicity (typically less than 10% v/v).[18] You may need to perform pilot studies to find the optimal balance between solubility and tolerability.

    • Use Solubilizing Agents: Consider formulating your compound with solubilizing agents like polyethylene (B3416737) glycol (PEG).[18]

    • Warm the Solution: Gently warming the solution to room or body temperature can sometimes help maintain solubility, but ensure this does not degrade your compound.[5][6]

Experimental Protocols

Protocol: Determining the Maximum Tolerated Dose (MTD)

The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[8] This protocol provides a general framework for an acute MTD study.

1. Objective: To determine the single-dose MTD of a test compound.

2. Materials:

  • Test compound

  • Sterile vehicle

  • Appropriately sized sterile syringes and needles

  • Animal scale

  • Experimental animals (e.g., mice or rats of a specific strain, age, and sex)

3. Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 3-5 days before the study begins.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of doses. A common approach is to use a dose escalation design.[9]

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 3-5 animals.

  • Compound Preparation: Prepare the dosing solutions on the day of administration. Ensure the compound is properly dissolved or suspended.

  • Administration:

    • Weigh each animal immediately before dosing to calculate the precise injection volume.

    • Administer the compound via the chosen route of administration (e.g., IV, IP, SC).

  • Observation:

    • Monitor animals continuously for the first few hours post-injection and then at regular intervals (e.g., 24, 48, and 72 hours).[19]

    • Record clinical observations such as changes in activity, posture, breathing, and any signs of pain or distress.[9]

    • Measure body weight daily. A weight loss of up to 20% is often considered a moderate but acceptable side effect in MTD studies.[8]

  • Endpoint: The study endpoint is typically determined by the observation period (e.g., 7 days). Mortality is not an intended endpoint for MTD studies.[8]

  • Data Analysis: The MTD is defined as the highest dose at which no significant toxicity (e.g., mortality, severe clinical signs, or substantial body weight loss) is observed.[10]

Mandatory Visualizations

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Dose Finding Study cluster_2 Phase 3: Optimization & Efficacy Study start Define Study Objectives lit_review Literature Review & In Vitro Data Analysis start->lit_review select_route Select Administration Route (IV, IP, SC, etc.) lit_review->select_route formulate Formulate Compound (Vehicle Selection) select_route->formulate mtd_study Conduct MTD Study (Dose Escalation) formulate->mtd_study observe Monitor for Toxicity & Clinical Signs mtd_study->observe analyze_mtd Determine MTD observe->analyze_mtd dose_response Dose-Response Study (Below MTD) analyze_mtd->dose_response pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dose_response->pk_pd select_optimal Select Optimal Dose & Concentration pk_pd->select_optimal efficacy_study Proceed to Main Efficacy Study select_optimal->efficacy_study

Caption: Workflow for Determining Optimal Injection Parameters.

Troubleshooting_Flowchart cluster_data Data Variability cluster_site Injection Site Issues cluster_solubility Compound Solubility start Problem Encountered During In Vivo Injection var_check High Data Variability? start->var_check site_react Injection Site Reaction? start->site_react precip Compound Precipitation? start->precip var_sol Standardize Protocol: - Consistent volume/rate - Consistent handling - Accurate dose prep var_check->var_sol Yes var_check->site_react No end_node Continue Monitoring & Refine Protocol var_sol->end_node site_sol Review & Adjust: - Check formulation for irritants - Verify injection technique - Reduce volume or use multiple sites - Ensure sterility site_react->site_sol Yes site_react->precip No site_sol->end_node sol_sol Optimize Formulation: - Adjust co-solvent (e.g., DMSO) - Add solubilizing agents (e.g., PEG) - Gently warm solution precip->sol_sol Yes precip->end_node No sol_sol->end_node

Caption: Troubleshooting Common In Vivo Injection Issues.

References

Validation & Comparative

A Comparative Analysis of Mini Gastrin I and Full-Length Gastrin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Mini gastrin I and its full-length counterparts, gastrin-17 (G-17) and gastrin-34 (G-34). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Gastrin and its Isoforms

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal growth. It exists in several molecular forms, with gastrin-17 (G-17, "little gastrin") and gastrin-34 (G-34, "big gastrin") being the predominant circulating full-length forms. Mini gastrin, also known as gastrin-14 (B1141676) (G-14), is a shorter, biologically active fragment. All forms of gastrin share an identical C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is essential for their biological activity. This shared sequence allows them to bind to and activate the cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor, to elicit their physiological effects.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative parameters comparing the activity of Mini gastrin I and full-length gastrins.

ParameterMini Gastrin (G-14)Gastrin-17 (G-17)Gastrin-34 (G-34)Reference
Receptor Binding Affinity (IC50) ~1-3 nM (for various analogs)High affinity (comparable to Mini gastrin)High affinity (comparable to Mini gastrin)[1][2][3]
Gastric Acid Secretion (ED50) Equal to G-17 and G-34Equal to G-14 and G-34Equal to G-14 and G-17[4]
Disappearance Half-Time (in dogs) 1.75 min4.85 min11.53 min[4]

Signaling Pathways

Both Mini gastrin I and full-length gastrins activate the same primary signaling pathway upon binding to the CCK-B receptor. This activation leads to a cascade of intracellular events culminating in the physiological responses associated with gastrin.

Gastrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin (Mini or Full-length) CCKBR CCK-B Receptor (GPCR) Gastrin->CCKBR Binding Gq Gq protein CCKBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Activation Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Phosphorylation of target proteins Experimental Workflow for Competitive Binding Assay start Start cell_culture Culture CCK-B Receptor Expressing Cells start->cell_culture incubation Incubate Cells with Radiolabeled Gastrin & Unlabeled Competitor cell_culture->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

References

Unveiling the Binding Specificity of Mini Gastrin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mini gastrin I's binding specificity to its primary target, the cholecystokinin-2 receptor (CCK2R). The information presented herein is supported by experimental data from peer-reviewed studies, offering a detailed look at its performance against other relevant ligands.

Mini gastrin I, a truncated form of human gastrin, is a potent ligand for the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor frequently overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer. This specific interaction has positioned Mini gastrin I and its analogs as promising candidates for targeted cancer therapies and diagnostics. This guide delves into the experimental validation of this binding specificity, comparing it with alternative ligands and outlining the methodologies used for its characterization.

Comparative Binding Affinity of Mini Gastrin I and its Analogs

The binding affinity of Mini gastrin I and its derivatives to the CCK2R is a critical determinant of their efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.

CompoundCell LineRadioligandIC50 (nM)Reference
DOTA-MGS5A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I~1[1]
DOTA-MGS5 AnalogsA431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-Ilow nM range[2]
[natGa]Ga-DOTA-MGS5AR42JNot SpecifiedSignificantly lower than [natGa]Ga-DOTA-CCK-66[3]
DOTA-MGS1AR42J[¹²⁵I]Tyr¹²-gastrin ISimilar to DOTA-MG11[4]
DOTA-MGS4AR42J[¹²⁵I]Tyr¹²-gastrin ILower than DOTA-MG11[4]
Proline-substituted AnalogsA431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I~1[1]
PentagastrinA431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I1.0 ± 0.2[5]
DOTA-MG11A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.9 ± 0.3[5]
DOTA-MGS5A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.4 ± 0.2[5]

Functional Potency: Beyond Binding

While binding affinity is crucial, the functional consequence of this binding is equally important. This is often assessed through cell-based functional assays that measure the downstream signaling events upon receptor activation. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of a ligand that elicits 50% of the maximal response.

CompoundCell LineAssay TypeEC50 (nM)Reference
Proline-substituted AnalogsA431-CCK2RCalcium Mobilization12.3 - 14.2[1]
Proline-substituted AnalogsAR42JCalcium Mobilization1.3 - 1.9[1]
PentagastrinA431-CCK2RCalcium Mobilization2.80 ± 0.52[1]
PentagastrinAR42JCalcium Mobilization0.43 ± 0.19[1]
DOTA-MGS5 & AnalogsA431-CCK2RCalcium Mobilizationlow nM range[2]

Receptor Specificity: CCK2R versus CCK1R

The cholecystokinin (B1591339) receptor family includes two main subtypes: CCK1R and CCK2R. While they share some structural homology, their ligand binding preferences differ significantly. The CCK1R is primarily activated by sulfated cholecystokinin (CCK), whereas the CCK2R binds both gastrin and CCK with high affinity.[6][7] This distinction is fundamental to the targeted application of Mini gastrin I. Mini gastrin I and its analogs are designed to selectively target the CCK2R, minimizing off-target effects that could arise from interaction with CCK1R. The CCK1 receptor requires the carboxyl-terminal heptapeptide-amide that includes a sulfated tyrosine for high-affinity binding, making gastrin a low-affinity ligand for this receptor subtype.[8] In contrast, the CCK2 receptor only requires the carboxyl-terminal tetrapeptide-amide, which is common to both CCK and gastrin peptides.[8]

Experimental Protocols

The validation of Mini gastrin I binding specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cells: A431 cells stably transfected with the human CCK2R (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2R.[4][5]

  • Radioligand: [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I or [¹²⁵I]Tyr¹²-gastrin I.[4][5]

  • Test Compounds: Mini gastrin I, its analogs, or other competing ligands at various concentrations.

  • Binding Buffer: Typically a buffered saline solution (e.g., PBS) containing a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.

  • Washing Buffer: Cold binding buffer.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Cell Preparation: Culture A431-CCK2R or AR42J cells to the desired confluency and harvest them.

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Washing: Rapidly filter the contents of the wells and wash the cells with cold washing buffer to remove unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCK2R.

Materials:

  • Cells: A431-CCK2R or AR42J cells.[1]

  • Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fluo-4 AM).

  • Test Compounds: Mini gastrin I or its analogs at various concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with calcium and magnesium.

  • Fluorescence Plate Reader: To measure the change in fluorescence intensity over time.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record the signal over time to capture the peak calcium response.

  • Data Analysis: Plot the change in fluorescence (or peak response) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the CCK2R signaling pathway, a typical experimental workflow for validating binding specificity, and the logical framework behind this validation.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG Mini gastrin I CCK2R CCK2R MG->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling & Cellular Responses Ca->Downstream Activates PKC->Downstream Phosphorylates

Caption: CCK2R signaling pathway activated by Mini gastrin I.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Start: Synthesize Mini gastrin I & Analogs binding_assay Competitive Binding Assay (IC50 determination) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (EC50 determination) start->functional_assay specificity_test Binding to CCK1R- expressing cells (Negative Control) binding_assay->specificity_test animal_model Animal Model with CCK2R-expressing tumors functional_assay->animal_model end End: Validated Binding Specificity specificity_test->end biodistribution Biodistribution Studies (Tumor vs. Organ uptake) animal_model->biodistribution imaging In vivo Imaging (e.g., SPECT/PET) biodistribution->imaging imaging->end

Caption: Experimental workflow for validating Mini gastrin I binding.

Logical_Validation cluster_evidence Experimental Evidence hypothesis Hypothesis: Mini gastrin I binds specifically and with high affinity to CCK2R high_affinity High Affinity Binding to CCK2R? hypothesis->high_affinity functional_activity Functional Activity via CCK2R? hypothesis->functional_activity selectivity Selective for CCK2R over CCK1R? hypothesis->selectivity ic50 Low IC50 in Competitive Binding Assays high_affinity->ic50 ec50 Low EC50 in Functional Assays functional_activity->ec50 no_cck1r_binding No/Low Binding to CCK1R selectivity->no_cck1r_binding conclusion Conclusion: Mini gastrin I is a specific and high-affinity ligand for CCK2R ic50->conclusion ec50->conclusion no_cck1r_binding->conclusion

Caption: Logical framework for validating Mini gastrin I binding.

References

Comparative Biodistribution of Minigastrin I Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biodistribution profiles of various radiolabeled minigastrin I analogs. The data presented is compiled from preclinical studies and aims to assist in the selection and development of promising candidates for cancer diagnosis and therapy.

Minigastrin I analogs are a class of peptides that target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in several tumors, including medullary thyroid carcinoma, small cell lung cancer, and some neuroendocrine tumors.[1][2][3] Radiolabeling these analogs allows for targeted delivery of radiation for imaging (SPECT/PET) or therapy. Key challenges in the development of these radiopharmaceuticals include achieving high tumor uptake while minimizing accumulation in non-target organs, particularly the kidneys, to reduce toxicity.[1][4] This guide summarizes the in vivo biodistribution data of several prominent minigastrin I analogs, providing a comparative overview of their performance.

Comparative Biodistribution Data

The following tables summarize the quantitative biodistribution data for various minigastrin I analogs radiolabeled with Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), Technetium-99m (⁹⁹mTc), and Gallium-68 (⁶⁸Ga). Data is presented as the percentage of the injected activity per gram of tissue (%IA/g) at various time points post-injection (p.i.).

Table 1: Biodistribution of ¹¹¹In-Labeled Minigastrin I Analogs in Tumor-Bearing Mice (%IA/g)

AnalogTime (p.i.)TumorBloodKidneyStomachLiverSpleen
¹¹¹In-DOTA-MG0 4h9.8 ± 4.30.2 ± 0.151.5 ± 8.07.9 ± 3.40.5 ± 0.10.3 ± 0.1
¹¹¹In-DOTA-MG11 4h3.9 ± 1.20.1 ± 0.05.3 ± 1.51.9 ± 0.50.3 ± 0.10.1 ± 0.0
¹¹¹In-DOTA-PP-F11 4h11.0 ± 2.40.2 ± 0.110.3 ± 2.03.5 ± 1.00.4 ± 0.10.2 ± 0.1
¹¹¹In-DOTA-MGS1 4h1.2 ± 0.20.1 ± 0.02.5 ± 0.50.8 ± 0.20.2 ± 0.00.1 ± 0.0
¹¹¹In-DOTA-MGS4 4h10.4 ± 2.20.3 ± 0.14.1 ± 0.72.1 ± 0.40.4 ± 0.10.2 ± 0.1
¹¹¹In-DOTA-1 4h42.8 ± 9.30.2 ± 0.07.2 ± 1.34.3 ± 0.80.4 ± 0.10.2 ± 0.1
¹¹¹In-DOTA-2 4h46.3 ± 8.20.2 ± 0.07.8 ± 1.14.7 ± 0.90.4 ± 0.10.2 ± 0.1

Data compiled from Laverman et al., 2011 and Klingler et al., 2018, 2020.[2][5]

Table 2: Biodistribution of ¹⁷⁷Lu-Labeled Minigastrin I Analogs in Tumor-Bearing Mice (%IA/g)

AnalogTime (p.i.)TumorBloodKidneyStomachLiverSpleen
¹⁷⁷Lu-DOTA-PP-F11N 24h8.1 ± 2.50.1 ± 0.013.5 ± 3.12.0 ± 0.50.3 ± 0.10.1 ± 0.0
¹⁷⁷Lu-DOTA-1 4h29.3 ± 4.50.3 ± 0.15.9 ± 1.23.8 ± 0.70.5 ± 0.10.3 ± 0.1
¹⁷⁷Lu-DOTA-2 4h33.7 ± 5.10.3 ± 0.16.5 ± 1.44.1 ± 0.80.5 ± 0.10.3 ± 0.1
¹⁷⁷Lu-DOTA-CCK-66 24h10.2 ± 1.80.1 ± 0.01.5 ± 0.31.2 ± 0.20.2 ± 0.00.1 ± 0.0

Data compiled from Sauter et al., 2018, Klingler et al., 2020 and Günther et al., 2023.[6][7]

Table 3: Biodistribution of ⁹⁹mTc-Labeled Minigastrin I Analogs in Tumor-Bearing Mice (%IA/g)

AnalogTime (p.i.)TumorBloodKidneyStomachLiverSpleen
⁹⁹mTc-HYNIC-MGS5 4h24.8 ± 4.40.4 ± 0.17.8 ± 1.53.1 ± 0.60.6 ± 0.10.3 ± 0.1
⁹⁹mTc-HYNIC-MGS11 4h42.5 ± 7.00.5 ± 0.119.9 ± 3.25.2 ± 0.90.7 ± 0.10.4 ± 0.1

Data compiled from Klingler et al., 2019.[8]

Table 4: Biodistribution of ⁶⁸Ga-Labeled Minigastrin I Analogs in Tumor-Bearing Mice (%IA/g)

AnalogTime (p.i.)TumorBloodKidneyStomachLiverPancreas
⁶⁸Ga-DOTA-MGS5 1h15.7 ± 2.91.2 ± 0.23.5 ± 0.62.8 ± 0.50.5 ± 0.10.4 ± 0.1
⁶⁸Ga-DOTA-CCK-66 1h19.4 ± 3.50.6 ± 0.12.5 ± 0.51.8 ± 0.20.3 ± 0.00.2 ± 0.1

Data compiled from Klingler et al., 2019 and Günther et al., 2023.[7][8]

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of minigastrin I analogs.

Peptide Synthesis and Radiolabeling

Minigastrin I analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6] The peptides are then conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinamide), to enable radiolabeling with metallic radionuclides.[2][8]

Radiolabeling with isotopes like ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga is generally performed by incubating the chelator-conjugated peptide with the respective radionuclide in a suitable buffer at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).[6] For ⁹⁹mTc labeling, a co-ligand system (e.g., EDDA/tricine) is often used.[8] The radiochemical purity of the final product is assessed using methods like radio-HPLC or radio-TLC.

Animal Models and Biodistribution Studies

Biodistribution studies are typically conducted in immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of human tumor cells that overexpress the CCK2R, such as A431-CCK2R cells.[6][8] A control group of mice may be injected with receptor-negative tumor cells to assess non-specific uptake.

A known amount of the radiolabeled minigastrin analog is injected intravenously into the tail vein of the mice. At predetermined time points (e.g., 1, 4, 24 hours post-injection), the animals are euthanized, and various tissues and organs (including the tumor, blood, kidneys, stomach, liver, spleen, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.[6] The uptake in each tissue is then calculated and expressed as the percentage of the injected activity per gram of tissue (%IA/g).

Visualizations

CCK2R Signaling Pathway

The binding of a minigastrin I analog to the CCK2R on the surface of a cancer cell initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and migration. The following diagram illustrates the key signaling pathways activated by CCK2R.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Minigastrin Analog Minigastrin Analog CCK2R CCK2R Minigastrin Analog->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activates Akt Akt PI3K->Akt Activates Akt->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation

Caption: CCK2R signaling cascade upon minigastrin analog binding.

Experimental Workflow for Biodistribution Studies

The following diagram outlines the typical workflow for conducting a comparative biodistribution study of radiolabeled minigastrin I analogs.

Biodistribution_Workflow cluster_preparation Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Peptide_Synthesis Peptide Analog Synthesis & Conjugation Radiolabeling Radiolabeling with Isotope (e.g., ¹¹¹In, ¹⁷⁷Lu) Peptide_Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection of Radiolabeled Analog QC->Injection Tumor_Implantation Tumor Cell Xenograft Implantation Tumor_Growth Tumor Growth (to desired size) Tumor_Implantation->Tumor_Growth Tumor_Growth->Injection Euthanasia Euthanasia at Defined Time Points Injection->Euthanasia Dissection Organ & Tumor Dissection and Weighing Euthanasia->Dissection Gamma_Counting Radioactivity Measurement (Gamma Counter) Dissection->Gamma_Counting Data_Analysis Data Analysis (%IA/g Calculation) Gamma_Counting->Data_Analysis

Caption: Workflow for preclinical biodistribution studies.

References

The Critical Role of Mock-Transfected Cells as Negative Controls for Mini Gastrin I Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on ensuring data integrity in Mini gastrin I-targeted experiments.

In the realm of targeted therapies and molecular research, the precision of experimental design is paramount to the validity of the results. For potent molecules like Mini gastrin I, which holds significant promise for targeting cholecystokinin-2 (CCK2) receptor-expressing tumors, the use of appropriate negative controls is not just a matter of best practice, but a fundamental requirement for data interpretation.[1] This guide provides a comprehensive comparison, supported by experimental data, on the use of mock-transfected cells as an essential negative control for Mini gastrin I.

The Principle of Mock-Transfected Negative Controls

A mock transfection involves subjecting a parallel set of cells to the entire transfection process, including the transfection reagent, but without the introduction of the target receptor's genetic material.[4] These cells serve as the ideal negative control because they account for any physiological changes induced by the transfection method itself, thereby isolating the true biological effect of Mini gastrin I binding to its receptor.

Mini Gastrin I Signaling Pathway

Mini gastrin I, a truncated form of human gastrin, exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor.[1][5][6] This interaction initiates a cascade of intracellular signaling events. The binding of gastrin to the CCK2 receptor, expressed on parietal and enterochromaffin-like (ECL) cells, triggers gastric acid secretion and histamine (B1213489) release.[7][8] The CCK2 receptor has a high affinity for gastrin and its amidated analogues.[7]

Mini_Gastrin_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mini_Gastrin_I Mini_Gastrin_I CCK2R CCK2 Receptor Mini_Gastrin_I->CCK2R Binds G_Protein Gq-alpha CCK2R->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Calcium Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Responses Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Mini Gastrin I binding to the CCK2 receptor activates Gq-alpha, leading to downstream signaling.

Experimental Workflow: A Comparative Approach

To validate the specificity of Mini gastrin I-based agents, a direct comparison between receptor-expressing cells and mock-transfected cells is essential. The following workflow illustrates this principle.

Experimental_Workflow Start Start: Culture A431 Cells Transfection Transfection Start->Transfection CCK2R_Plasmid Transfect with CCK2R Plasmid Transfection->CCK2R_Plasmid Empty_Vector Mock Transfect with Empty Vector Transfection->Empty_Vector Incubation Incubate with Radiolabeled Mini Gastrin I Analog CCK2R_Plasmid->Incubation Empty_Vector->Incubation Wash Wash Unbound Analog Incubation->Wash Measure_Uptake_CCK2R Measure Radioactivity (CCK2R-expressing cells) Wash->Measure_Uptake_CCK2R Measure_Uptake_Mock Measure Radioactivity (Mock-transfected cells) Wash->Measure_Uptake_Mock Compare Compare Uptake Measure_Uptake_CCK2R->Compare Measure_Uptake_Mock->Compare

Comparative workflow for assessing Mini Gastrin I analog uptake.

Experimental Comparison: Mini Gastrin I Analog Uptake

A study investigating novel radiolabeled Mini gastrin I analogs provides compelling evidence for the necessity of mock-transfected controls.[9] The researchers compared the uptake of these analogs in A431 cells transfected to express the CCK2 receptor (A431-CCK2R) with mock-transfected A431 cells.

Cell LineMini Gastrin I AnalogUptake (% Injected Activity/g)
A431-CCK2R (Xenograft)[¹⁷⁷Lu]Lu-134.72 ± 9.40
A431-mock (Xenograft)[¹⁷⁷Lu]Lu-1<0.5
A431-CCK2R (Xenograft)[¹⁷⁷Lu]Lu-233.25 ± 6.34
A431-mock (Xenograft)[¹⁷⁷Lu]Lu-2<0.5
A431-CCK2R (Xenograft)[¹⁷⁷Lu]Lu-328.60 ± 7.95
A431-mock (Xenograft)[¹⁷⁷Lu]Lu-3<0.5
A431-CCK2R (In vitro)[¹¹¹In]In-1, [¹¹¹In]In-2, [¹¹¹In]In-3>10% (15 min) to ≥60% (4 h)
A431-mock (In vitro)[¹¹¹In]In-1, [¹¹¹In]In-2, [¹¹¹In]In-3<0.9% (at all time points)

The data clearly demonstrates a highly significant and specific uptake of the Mini gastrin I analogs in the CCK2R-expressing cells, while the uptake in the mock-transfected cells was negligible.[9] This stark contrast underscores the receptor-dependent nature of the interaction and validates the use of these analogs for targeting CCK2R-positive cells. Without the mock-transfected control, it would be impossible to definitively attribute the high uptake in the A431-CCK2R cells to the presence of the receptor.

Experimental Protocols

The following is a generalized protocol for a cell uptake study, based on the principles of the cited research.

Objective: To determine the specificity of a novel Mini gastrin I analog for the CCK2 receptor.

Materials:

  • A431 cell line

  • Expression vector containing the human CCK2R gene

  • Empty expression vector (for mock transfection)

  • Appropriate cell culture medium and supplements

  • Transfection reagent

  • Radiolabeled Mini gastrin I analog

  • Phosphate-buffered saline (PBS)

  • Gamma counter or other suitable radioactivity detector

Procedure:

  • Cell Culture: Culture A431 cells in appropriate flasks or plates until they reach the desired confluency for transfection.

  • Transfection:

    • Experimental Group: Transfect one set of A431 cells with the CCK2R expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Negative Control Group: Transfect a parallel set of A431 cells with the empty vector (mock transfection) using the same protocol.

  • Post-Transfection Incubation: Allow the cells to incubate for 24-48 hours to ensure expression of the CCK2 receptor in the experimental group.

  • Cell Uptake Assay:

    • Plate the transfected cells (both CCK2R-expressing and mock) into multi-well plates.

    • Incubate the cells with a known concentration of the radiolabeled Mini gastrin I analog for various time points (e.g., 15 min, 1 h, 4 h).

    • At each time point, wash the cells thoroughly with ice-cold PBS to remove any unbound analog.

    • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the total added radioactivity that was taken up by the cells at each time point for both the experimental and negative control groups.

    • Compare the uptake between the CCK2R-expressing cells and the mock-transfected cells.

Expected Results: A significantly higher uptake of the radiolabeled Mini gastrin I analog is expected in the CCK2R-expressing cells compared to the mock-transfected cells, indicating a specific, receptor-mediated uptake.

Conclusion

The use of mock-transfected cells as a negative control is an indispensable component of rigorous experimental design when evaluating the activity of Mini gastrin I and its analogs. As demonstrated by experimental data, this control allows for the unambiguous attribution of observed effects to the specific interaction between Mini gastrin I and its receptor, thereby ensuring the reliability and accuracy of the findings. For researchers and drug development professionals working with targeted agents, the inclusion of such stringent controls is fundamental to advancing our understanding of molecular interactions and developing effective therapeutic strategies.

References

Confirming Receptor-Mediated Uptake: A Comparative Guide to Blocking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-mediated endocytosis (RME) is a critical cellular process for the uptake of nutrients, signaling molecules, and pathogens. In the realm of drug development, particularly for targeted therapies and nanoparticle-based delivery systems, confirming that a therapeutic agent is internalized via a specific receptor is paramount. Blocking experiments are the gold standard for this purpose. This guide provides a comparative overview of common and alternative methods to block and subsequently quantify receptor-mediated uptake, complete with experimental protocols and supporting data.

Classical Blocking Strategies: A Head-to-Head Comparison

The most direct way to demonstrate receptor-mediated uptake is to show that the process can be specifically inhibited. This is typically achieved through three main strategies: competitive inhibition, chemical inhibition, and temperature-based blocking.

Comparative Efficacy of Blocking Methods for Transferrin Uptake

To illustrate the relative effectiveness of these methods, the following table summarizes data on the inhibition of transferrin (Tf) uptake, a classic example of clathrin-mediated endocytosis.

Blocking Method Agent/Condition Concentration/Condition Cell Line % Inhibition of Transferrin Uptake Reference
Competitive Inhibition Unlabeled Human Transferrin100-fold excessHeLa~90%
Chemical Inhibition Pitstop® 220-30 µMHeLa~80-90%[1]
Chemical Inhibition Chlorpromazine (B137089)5-10 µg/mLVarious~70-80%[2][3]
Temperature Block Incubation at 4°C4°CVarious>95%[4]

Note: The exact percentage of inhibition can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific ligand-receptor system being studied.

Experimental Workflow: A Typical Blocking Experiment

The following diagram outlines a generalized workflow for a blocking experiment to confirm receptor-mediated uptake of a fluorescently labeled ligand.

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Analysis prep1 Seed cells in a multi-well plate prep2 Culture to desired confluency prep1->prep2 control Control: Add fluorescent ligand prep2->control blocker Blocking Agent: Pre-incubate with inhibitor, then add fluorescent ligand prep2->blocker competitor Competitive Ligand: Add fluorescent ligand + excess unlabeled ligand prep2->competitor temp_block Temperature Block: Incubate with fluorescent ligand at 4°C prep2->temp_block incubate Incubate at 37°C (except for temperature block) control->incubate blocker->incubate competitor->incubate temp_block->incubate wash Wash cells to remove unbound ligand incubate->wash fix Fix and stain nuclei (optional) wash->fix image Image cells (fluorescence microscopy) fix->image quantify Quantify intracellular fluorescence image->quantify

Figure 1. General workflow for a blocking experiment.

Detailed Experimental Protocols

Protocol 1: Competitive Inhibition of Transferrin Uptake

This protocol describes how to block the uptake of fluorescently labeled transferrin (Tf) using an excess of unlabeled Tf.

Materials:

  • Cells cultured on coverslips in a 24-well plate

  • Serum-free cell culture medium

  • Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor™ 647)

  • Unlabeled human holo-transferrin

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Starvation: Wash cells with warm serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.[5]

  • Treatment:

    • Control: Add fluorescently labeled Tf (e.g., 10 µg/mL) to the cells.

    • Competitive Inhibition: Add a mixture of fluorescently labeled Tf (10 µg/mL) and a 100-fold excess of unlabeled holo-transferrin (1 mg/mL).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Washing: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove unbound transferrin.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell using image analysis software like ImageJ.

Protocol 2: Chemical Inhibition of Clathrin-Mediated Endocytosis with Pitstop® 2

This protocol uses Pitstop® 2 to inhibit the clathrin-mediated uptake of a ligand.

Materials:

  • Cells cultured on coverslips

  • Serum-free cell culture medium

  • Pitstop® 2 (stock solution in DMSO)

  • Fluorescently labeled ligand of interest

  • PBS, 4% PFA, mounting medium with DAPI

Procedure:

  • Starvation: As described in Protocol 1.

  • Pre-incubation: Pre-incubate the cells with Pitstop® 2 (final concentration 20-30 µM) in serum-free medium for 15-30 minutes at 37°C.[1][6]

  • Ligand Addition: Add the fluorescently labeled ligand to the wells already containing Pitstop® 2.

  • Incubation: Incubate at 37°C for the desired uptake time (e.g., 10-30 minutes).

  • Washing, Fixation, and Analysis: Follow steps 4-7 from Protocol 1.

Protocol 3: Temperature Block of Endocytosis

This protocol utilizes low temperature to halt endocytic processes.

Materials:

  • Cells cultured on coverslips

  • Serum-free cell culture medium, pre-chilled to 4°C

  • Fluorescently labeled ligand

  • PBS, 4% PFA, mounting medium with DAPI

Procedure:

  • Pre-chilling: Place the plate of cells on ice for 10-15 minutes to cool them to 4°C.

  • Ligand Binding: Add the pre-chilled fluorescently labeled ligand to the cells and incubate on ice for 30-60 minutes to allow for binding but not internalization.

  • Uptake (Control): For a positive control, transfer a subset of wells to a 37°C incubator for 15-30 minutes.

  • Washing, Fixation, and Analysis: Follow steps 4-7 from Protocol 1, ensuring all wash buffers are ice-cold.

Alternative Methods for Confirming and Quantifying Uptake

Beyond classical blocking experiments, several other techniques can provide valuable, often more quantitative, insights into receptor-mediated uptake.

Comparison of Alternative Uptake Quantification Methods
Method Principle Advantages Disadvantages Typical Readout
Radiolabeled Ligand Binding Assay Uses a radiolabeled ligand to quantify binding and internalization.Highly sensitive and quantitative.[7]Requires handling of radioactive materials; indirect measurement of uptake.Counts per minute (CPM) or disintegrations per minute (DPM).
Fluorescence-Based Uptake Assay Uses a fluorescently labeled ligand for quantification.Safer than radiolabeling; allows for direct visualization with microscopy.[8][9]Photobleaching can be an issue; quantification can be less precise than radiolabeling.Mean fluorescence intensity (MFI).
CRISPR-Cas9 Receptor Knockout Genetically ablates the receptor of interest.Highly specific; provides definitive evidence for the role of a particular receptor.[10][11]Time-consuming to generate stable knockout cell lines; potential for off-target effects.% reduction in uptake compared to wild-type cells.
Protocol 4: Generalized Workflow for CRISPR-Cas9 Mediated Receptor Knockout for Uptake Studies

This workflow provides a general outline for creating and validating a receptor knockout cell line to study receptor-mediated uptake.

G cluster_design Design & Cloning cluster_transfection Transfection & Selection cluster_isolation Clonal Isolation cluster_validation Validation & Functional Assay sgRNA_design Design sgRNAs targeting the receptor gene clone Clone sgRNAs into a Cas9 expression vector sgRNA_design->clone transfect Transfect target cells with the CRISPR plasmid clone->transfect select Select for transfected cells (e.g., antibiotic resistance or FACS) transfect->select single_cell Isolate single cells to generate clonal populations select->single_cell expand Expand clonal populations single_cell->expand genotype Genotype clones to confirm gene disruption expand->genotype protein_val Validate knockout at the protein level (e.g., Western blot) genotype->protein_val uptake_assay Perform fluorescent ligand uptake assay on knockout and wild-type cells protein_val->uptake_assay

Figure 2. Workflow for generating and validating a receptor knockout cell line.

Application in Drug Development: A Case Study with Targeted Nanoparticles

Confirming receptor-mediated uptake is crucial for the development of targeted drug delivery systems, such as antibody-drug conjugates and ligand-targeted nanoparticles.

Case Study: Folate Receptor-Targeted Nanoparticles in Cancer Therapy

Folate receptor alpha (FRα) is overexpressed in several cancers, making it an attractive target for drug delivery. To confirm that iron oxide nanoparticles decorated with an anti-FRα antibody were specifically taken up by FRα-expressing cancer cells, a blocking experiment was performed.

Cell Line Treatment Nanoparticle Association (in vivo) Reference
FRα-positive Ovarian CancerAnti-FRα NanoparticlesHigh[12]
FRα-positive Ovarian CancerAnti-FRα Nanoparticles + Folate (blocker)Significantly Reduced[12]
FRα-positive Ovarian CancerNon-targeted NanoparticlesLow/Undetectable[12]

These results demonstrate that the accumulation of the nanoparticles in the tumor tissue is indeed mediated by the folate receptor, validating the targeting strategy.[12]

Signaling Pathway of Receptor-Mediated Endocytosis (Clathrin-Mediated)

The following diagram illustrates the key steps in clathrin-mediated endocytosis, a common pathway for receptor-mediated uptake.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Ligand receptor Receptor ligand->receptor 1. Binding adaptor Adaptor Proteins receptor->adaptor 2. Recruitment clathrin Clathrin adaptor->clathrin 3. Assembly pit Clathrin-Coated Pit clathrin->pit vesicle Clathrin-Coated Vesicle pit->vesicle 4. Invagination & Fission uncoated_vesicle Uncoated Vesicle vesicle->uncoated_vesicle 5. Uncoating early_endosome Early Endosome uncoated_vesicle->early_endosome 6. Fusion recycling_endosome Recycling Endosome early_endosome->recycling_endosome 7a. Receptor Recycling lysosome Lysosome early_endosome->lysosome 7b. Ligand Degradation recycling_endosome->receptor Recycle to Membrane

Figure 3. Key steps in clathrin-mediated endocytosis.

This guide provides a framework for designing, executing, and interpreting blocking experiments to confirm receptor-mediated uptake. By selecting the appropriate method and carefully considering the experimental design, researchers can confidently validate the specificity of their targeted therapeutic agents.

References

A Head-to-Head Comparison: DOTA-Conjugated vs. Non-Conjugated Minigastrin for CCK2R Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between DOTA-conjugated and non-conjugated minigastrin analogues is pivotal for advancing diagnostic and therapeutic strategies against cholecystokinin-2 receptor (CCK2R)-expressing tumors. This guide provides an objective comparison of their performance, supported by experimental data, to inform rational drug design and application.

Minigastrin, a peptide hormone, and its analogues are potent ligands for the CCK2R, a receptor overexpressed in various malignancies, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC). While native minigastrin exhibits high receptor affinity, its clinical utility is severely hampered by poor enzymatic stability. The conjugation of minigastrin analogues with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a key strategy to overcome this limitation, enabling radiolabeling for imaging and targeted radionuclide therapy.

Performance Comparison: Stability, Affinity, and Tumor Targeting

The primary advantage of DOTA conjugation lies in the significant enhancement of in vivo stability. Non-conjugated minigastrin is rapidly degraded by enzymes in the bloodstream, leading to a short biological half-life and consequently, reduced tumor uptake. In contrast, DOTA-conjugated minigastrin analogues, often incorporating additional stabilizing amino acid substitutions, exhibit markedly improved resistance to enzymatic degradation.

While the addition of the DOTA chelator and linker can potentially influence receptor binding, studies have shown that well-designed DOTA-conjugated minigastrin analogues retain high affinity for the CCK2R, with IC50 values in the low nanomolar range, comparable to that of pentagastrin, a synthetic analogue of minigastrin. This preserved affinity, coupled with enhanced stability, translates to superior tumor targeting and retention of the radiolabeled conjugate.

The following tables summarize the quantitative data from various studies, comparing key performance parameters.

ParameterNon-Conjugated Minigastrin (Pentagastrin)DOTA-Conjugated Minigastrin AnaloguesKey Advantage of DOTA-Conjugation
Primary Application Limited clinical use due to instabilityTargeted Radionuclide Imaging (PET/SPECT) and TherapyEnables theranostic applications
In Vivo Stability Very low, rapid degradationSignificantly enhanced (e.g., >75% intact at 10 min post-injection for stable analogues)[1]Prolonged circulation and bioavailability
Receptor Affinity (IC50) ~1.0 nM[2]0.4 - 1.5 nM (for various analogues)[2][3]Maintained high affinity
Tumor Uptake Low due to rapid degradationHigh (e.g., 10-48% IA/g at 4h post-injection in xenograft models)[1][4][5]Increased accumulation and retention in tumors

Experimental Data Summary

Table 1: In Vitro CCK2R Binding Affinity
CompoundCell LineIC50 (nM)Reference
PentagastrinA431-CCK2R1.0 ± 0.2[2]
DOTA-MG11A431-CCK2R0.9 ± 0.3[2]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[2]
DOTA-PP-F11AR42J0.79 - 1.51[3]
DOTA-MGS4A431-CCK2R1.1 ± 0.4[1]
Table 2: In Vivo Stability and Tumor Uptake of DOTA-Conjugated Analogues
CompoundAnimal Model% Intact in Blood (Time p.i.)Tumor Uptake (%IA/g at 4h p.i.)Reference
¹¹¹In-DOTA-MGS1BALB/c mice0% (10 min)1.23 ± 0.15[1]
¹¹¹In-DOTA-MGS4BALB/c mice>75% (10 min)10.40 ± 2.21[1]
¹⁷⁷Lu-Pro-DOTA-MGS5 AnalogueBALB/c nude mice57-79% (1 h)29 - 46[4]
¹¹¹In-DOTA-[(N-Me)1Nal8]MGS5BALB/c nude mice-48.1 ± 9.2[5]

Note: Direct comparative in vivo stability and tumor uptake data for non-conjugated minigastrin is limited due to its rapid degradation, which has led research to focus on stabilized analogues.

Signaling Pathway and Experimental Workflow

The interaction of both conjugated and non-conjugated minigastrin with the CCK2R initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for elucidating the mechanism of action and potential downstream effects of novel analogues.

CCK2R_Signaling_Pathway CCK2R Signaling Pathway Minigastrin Minigastrin (Conjugated or Non-conjugated) CCK2R CCK2R Minigastrin->CCK2R Binds to Gq Gαq CCK2R->Gq Activates G1213 Gα12/13 CCK2R->G1213 Activates PLC PLC Gq->PLC MAPK MAPK Pathway (ERK) G1213->MAPK PI3K_AKT PI3K/AKT Pathway G1213->PI3K_AKT PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->MAPK PKC->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation PI3K_AKT->Proliferation

Caption: CCK2R signaling upon minigastrin binding.

The development and evaluation of novel minigastrin analogues follow a structured workflow, from initial design to preclinical validation.

Experimental_Workflow Workflow for Minigastrin Analogue Evaluation Synthesis Peptide Synthesis & DOTA Conjugation Radiolabeling Radiolabeling (e.g., ¹⁷⁷Lu, ⁶⁸Ga, ¹¹¹In) Synthesis->Radiolabeling InVitro In Vitro Evaluation Radiolabeling->InVitro BindingAssay Binding Affinity Assay (IC50) InVitro->BindingAssay StabilityAssay In Vitro Stability (Serum, Homogenates) InVitro->StabilityAssay CellUptake Cellular Uptake & Internalization InVitro->CellUptake InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Biodistribution Biodistribution Studies InVivo->Biodistribution InVivoStability In Vivo Stability InVivo->InVivoStability Imaging PET/SPECT Imaging InVivo->Imaging Therapy Radionuclide Therapy Studies InVivo->Therapy Clinical Clinical Translation InVivo->Clinical

Caption: Evaluation workflow for DOTA-minigastrin.

Experimental Protocols

Competitive Radioligand Binding Assay (for IC50 Determination)

This assay determines the concentration of a non-radiolabeled minigastrin analogue required to inhibit 50% of the specific binding of a radiolabeled ligand to the CCK2R.

  • Cell Culture and Membrane Preparation: CCK2R-expressing cells (e.g., A431-CCK2R transfectants) are cultured to confluence. Cells are harvested, and membrane fractions are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is performed in 96-well plates. Each well contains a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-gastrin), the cell membrane preparation, and varying concentrations of the non-labeled competitor (DOTA-conjugated or non-conjugated minigastrin analogue).

  • Incubation: The plates are incubated at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve.

In Vivo Stability Assessment

This protocol assesses the resistance of a radiolabeled DOTA-minigastrin analogue to enzymatic degradation in a living organism.

  • Radiolabeling and Purification: The DOTA-minigastrin analogue is radiolabeled (e.g., with ¹¹¹In or ¹⁷⁷Lu) and purified to remove free radionuclide.

  • Animal Model: The radiolabeled peptide is administered intravenously to healthy mice (e.g., BALB/c).

  • Sample Collection: At various time points post-injection (e.g., 10, 30, 60 minutes), blood samples are collected. Urine and tissue homogenates (e.g., kidney, liver) can also be analyzed.

  • Sample Processing: Blood is centrifuged to separate plasma. Proteins in the plasma are precipitated (e.g., with ethanol (B145695) or acetonitrile), and the supernatant containing the peptide and its metabolites is collected.

  • Analysis by HPLC: The supernatant is analyzed by radio-HPLC. The chromatogram will show a peak corresponding to the intact radiolabeled peptide and potentially other peaks corresponding to radiolabeled metabolites.

  • Quantification: The percentage of intact radiolabeled peptide is calculated by integrating the area of the corresponding peak relative to the total radioactivity detected in the chromatogram.

Conclusion

The conjugation of minigastrin analogues with DOTA represents a significant advancement in the development of agents for targeting CCK2R-expressing cancers. This chemical modification overcomes the primary limitation of native minigastrin—its poor in vivo stability—without compromising high receptor affinity. The resulting DOTA-conjugated minigastrin analogues serve as a versatile platform for theranostics, allowing for both sensitive imaging and potent targeted radionuclide therapy. For researchers in the field, the focus remains on further optimizing these DOTA-conjugated constructs to improve tumor-to-kidney ratios and enhance overall therapeutic efficacy.

References

A Head-to-Head Comparison of Mini Gastrin Stabilization Strategies for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of Mini gastrin, a peptide agonist of the cholecystokinin-2 receptor (CCK2R), in targeting various cancers, including medullary thyroid carcinoma and small cell lung cancer, is often hampered by its limited in vivo stability.[1][2][3][4] Enzymatic degradation in blood and tissues leads to rapid clearance and reduced tumor uptake, necessitating the development of effective stabilization strategies. This guide provides a comprehensive comparison of various approaches to enhance the stability of Mini gastrin analogs, with a focus on amino acid substitution, supported by experimental data.

Performance of Stabilized Mini Gastrin Analogs: A Quantitative Comparison

The following table summarizes the performance of different Mini gastrin analogs stabilized through amino acid substitutions. The data highlights key parameters such as receptor affinity (IC50), in vitro stability in human serum, and in vivo stability in mice.

Analog NameModification StrategyReceptor Affinity (IC50, nM)In Vitro Stability (% Intact in Human Serum after 24h)In Vivo Stability (% Intact in Mouse Blood after 1h)Tumor Uptake (% IA/g at 4h)Reference
DOTA-MG11Parent Peptide0.9 ± 0.3~16Not Reported2.49 ± 0.92[1][5]
DOTA-MGS1Met -> 1NalNot Reported~60Not Reported1.23 ± 0.15[5][6]
DOTA-MGS4Met -> (N-Me)Nle, Phe -> 1NalNot Reported>97>75 (at 10 min)10.40 ± 2.21[7][8]
[¹¹¹In]In-1Proline substitution at position 71.4 ± 0.6≥9780.0 ± 5.2 (at 10 min)34.72 ± 9.40 ([¹⁷⁷Lu]Lu-1)[1]
[¹¹¹In]In-2Proline substitution at position 90.6 ± 0.3≥9782.3 ± 1.8 (at 10 min)33.25 ± 6.34 ([¹⁷⁷Lu]Lu-2)[1]
[¹¹¹In]In-3Proline substitution at position 81.3 ± 0.8≥97Not Reported28.60 ± 7.95 ([¹⁷⁷Lu]Lu-3)[1]
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5N-methylation and aromatic substitutionLow nM range>9598.4 ± 0.1 (at 10 min)48.1 ± 9.2[5][9]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Key Stabilization Strategies

The primary strategy for stabilizing Mini gastrin involves site-specific amino acid substitutions within both the N-terminal and C-terminal regions of the peptide.[1][7]

C-Terminal Modifications

The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for receptor binding.[1] Modifications in this region aim to block enzymatic cleavage while maintaining high affinity for the CCK2R.

  • Substitution with N-methylated amino acids: Replacing methionine (Met) with N-methylated norleucine ((N-Me)Nle) has been shown to significantly enhance stability.[7][8] N-methylation protects the peptide bond from enzymatic degradation.

  • Substitution with bulky aromatic amino acids: Replacing phenylalanine (Phe) with 1-naphthylalanine (1Nal) also contributes to increased stability and can improve receptor interaction.[5][7]

N-Terminal Modifications

The N-terminal region of Mini gastrin also influences its stability and pharmacokinetic profile.

  • Proline substitution: Introducing proline into the N-terminal sequence increases the rigidity of the peptide backbone, which can enhance resistance to enzymatic degradation without significantly affecting receptor affinity.[1][2][3][4]

  • PEGylation (Linker Modification): While not a direct modification of the Mini gastrin sequence itself, the introduction of polyethylene (B3416737) glycol (PEG) linkers between the chelator (for radiolabeling) and the peptide has been explored.[10] PEG linkers can improve solubility and prolong circulation half-life.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of stabilized Mini gastrin analogs.

In Vitro Stability Assay

Objective: To assess the enzymatic stability of Mini gastrin analogs in a biologically relevant matrix.

Protocol:

  • The radiolabeled Mini gastrin analog (e.g., ¹¹¹In-labeled) is incubated in fresh human serum at a concentration of approximately 1000-2000 pmol/mL.[5][6]

  • The incubation is carried out at 37°C.[5][6]

  • Aliquots are taken at various time points (e.g., 1, 4, and 24 hours).[5][6]

  • The reaction is stopped by adding a precipitation agent (e.g., ethanol (B145695) or acetonitrile) to separate the intact peptide from serum proteins.

  • The supernatant containing the peptide and its degradation products is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector.[6]

  • The percentage of intact radiopeptide is calculated by integrating the area of the corresponding peak in the radiochromatogram.[6]

Receptor Binding Affinity Assay (Competition Assay)

Objective: To determine the binding affinity (IC50) of the modified Mini gastrin analogs to the CCK2R.

Protocol:

  • A431 cells stably transfected with the human CCK2R (A431-CCK2R) are used.[1][6]

  • Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr¹²-gastrin I) and increasing concentrations of the unlabeled competitor analog (the stabilized Mini gastrin analog being tested).[1][6]

  • The incubation is performed at room temperature to limit internalization.[6]

  • After reaching equilibrium, the cells are washed to remove unbound ligand.

  • The amount of bound radioactivity is measured using a gamma counter.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated by non-linear regression analysis.[1]

In Vivo Stability and Biodistribution Studies

Objective: To evaluate the stability and tumor-targeting efficacy of the stabilized Mini gastrin analogs in a living organism.

Protocol:

  • The radiolabeled Mini gastrin analog is administered intravenously to tumor-xenografted mice (e.g., BALB/c nude mice with A431-CCK2R xenografts).[1][8]

  • At specific time points post-injection (e.g., 1, 4, 24 hours), blood samples are collected, and animals are euthanized.[1]

  • Organs of interest (tumor, kidneys, liver, stomach, etc.) are harvested and weighed.

  • The radioactivity in the organs and blood is measured using a gamma counter.

  • The uptake in each organ is calculated and expressed as a percentage of the injected activity per gram of tissue (% IA/g).[1]

  • For in vivo stability, blood samples are processed to extract the radiolabeled peptide and its metabolites, which are then analyzed by RP-HPLC to determine the percentage of intact radiopeptide.[1]

Visualizing Key Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated.

Mini_Gastrin_Signaling_Pathway cluster_cell CCK2R-Expressing Cell MG Mini Gastrin Analog CCK2R CCK2R MG->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PI3K PI3K CCK2R->PI3K MAPK MAPK Pathway CCK2R->MAPK PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Secretion Gastric Acid Secretion Ca2->Secretion PKC->MAPK Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Simplified signaling pathway of Mini gastrin binding to the CCK2R.

Experimental_Workflow_Stability_Analysis cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability & Biodistribution peptide1 Radiolabeled Mini Gastrin Analog serum Incubation in Human Serum (37°C) peptide1->serum hplc1 RP-HPLC Analysis serum->hplc1 peptide2 Radiolabeled Mini Gastrin Analog injection IV Injection into Tumor-Bearing Mouse peptide2->injection sampling Blood & Organ Sampling injection->sampling gamma Gamma Counting (% IA/g) sampling->gamma hplc2 RP-HPLC Analysis (Blood) sampling->hplc2

Caption: Experimental workflow for in vitro and in vivo stability analysis.

Stabilization_Strategies_Relationship cluster_strategies Stabilization Strategies cluster_outcomes Desired Outcomes AA_Sub Amino Acid Substitution N_Meth N-Methylation Pro_Sub Proline Substitution Aromatic_Sub Bulky Aromatic Substitution Stability Increased Enzymatic Stability N_Meth->Stability Pro_Sub->Stability Aromatic_Sub->Stability Affinity Maintained Receptor Affinity Aromatic_Sub->Affinity Uptake Enhanced Tumor Uptake Stability->Uptake Affinity->Uptake

References

A Comparative Guide to the Anti-Tumor Efficacy of Radiolabeled Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of various radiolabeled minigastrin analogs, with a focus on their performance in preclinical models. Experimental data from key studies are summarized to facilitate a clear comparison with alternative therapeutic options. Detailed methodologies for the cited experiments are also provided to support an in-depth understanding of the findings.

Introduction to Radiolabeled Minigastrin Therapy

Radiolabeled minigastrin analogs are a promising class of radiopharmaceuticals for targeted radionuclide therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R). This receptor is highly expressed in several malignancies, including medullary thyroid carcinoma (MTC), neuroendocrine tumors (NETs), and some gastrointestinal stromal tumors, while its expression in most healthy tissues is limited. This differential expression provides a therapeutic window for delivering a cytotoxic radiation dose specifically to tumor cells, thereby minimizing damage to healthy tissues.

The core principle of this therapy involves a minigastrin analog, a small peptide that binds with high affinity to the CCK2R. This peptide is linked to a chelator, such as DOTA, which securely holds a therapeutic radionuclide. Upon intravenous administration, the radiolabeled minigastrin analog circulates in the bloodstream and selectively binds to CCK2R on tumor cells. The subsequent internalization of the receptor-ligand complex leads to an accumulation of the radionuclide within the tumor, where its decay emits cytotoxic radiation, inducing tumor cell death.

Recent advancements have focused on optimizing the peptide sequence and the choice of radionuclide to improve tumor uptake, enhance stability, and increase therapeutic efficacy. This guide will delve into the performance of different radiolabeled minigastrin analogs, particularly comparing those labeled with the beta-emitter Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Actinium-225 (²²⁵Ac).

Comparative Efficacy of Radiolabeled Minigastrin Analogs

The therapeutic potential of radiolabeled minigastrin analogs is significantly influenced by the choice of the radionuclide. Beta-emitters like ¹⁷⁷Lu have a longer path length in tissue, making them suitable for larger tumors, while alpha-emitters like ²²⁵Ac have a very short path length but a much higher linear energy transfer (LET), resulting in highly potent and localized cell killing, ideal for smaller tumors and micrometastases.

A recent study directly compared the therapeutic efficacy of the minigastrin analog DOTA-CCK-66 labeled with either ¹⁷⁷Lu or ²²⁵Ac in a preclinical model of AR42J tumor-bearing mice. Treatment with a single dose of [²²⁵Ac]Ac-DOTA-CCK-66 (37 kBq) resulted in a 4.5-fold increase in mean survival (54 ± 6 days) compared to the untreated control group (12 ± 3 days). In comparison, a single dose of [¹⁷⁷Lu]Lu-DOTA-CCK-66 (37 MBq) led to a 3-fold increase in mean survival (37 ± 3 days)[1][2]. These results highlight the superior therapeutic potential of the alpha-emitter ²²⁵Ac in this model.

Quantitative Biodistribution Data

The biodistribution profile of a radiopharmaceutical is critical for its efficacy and safety, determining the concentration of the therapeutic agent in the tumor versus healthy organs. The following tables summarize the biodistribution data (% injected dose per gram of tissue - %ID/g) for various ¹⁷⁷Lu- and ²²⁵Ac-labeled minigastrin analogs in tumor-bearing mice.

Table 1: Biodistribution of ¹⁷⁷Lu-Labeled Minigastrin Analogs in Tumor-Bearing Mice (%ID/g)

AnalogTumorBloodKidneyStomachLiverBoneTime p.i.Mouse/Tumor Model
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 3.74 ± 1.270.22 ± 0.052.50 ± 0.651.11 ± 0.230.55 ± 0.100.22 ± 0.0430 minBALB/c nude / A431-CCK2R
3.50 ± 0.780.08 ± 0.021.84 ± 0.400.88 ± 0.150.32 ± 0.060.20 ± 0.034 h
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG2 3.91 ± 1.590.26 ± 0.072.91 ± 0.781.09 ± 0.190.72 ± 0.180.25 ± 0.0530 minBALB/c nude / A431-CCK2R
3.72 ± 1.230.09 ± 0.022.11 ± 0.550.81 ± 0.130.45 ± 0.110.21 ± 0.044 h
[¹⁷⁷Lu]Lu-DOTA-rhCCK-70 12.0 ± 0.8-8.4 ± 0.86.2 ± 0.93.5 ± 1.72.4 ± 1.524 hAR42J / CB17-SCID
[¹⁷⁷Lu]Lu-DOTA-rhCCK-91 7.5 ± 1.0-6.6 ± 0.54.0 ± 1.22.0 ± 0.1-24 hAR42J / CB17-SCID
[¹⁷⁷Lu]Lu-PP-F11N ~7-----4 hA431-CCK2R
[¹⁷⁷Lu]Lu-DOTA-MGS5 ~23-----4 hA431-CCK2R
[¹⁷⁷Lu]Lu-DOTA-CCK-66 8.56 ± 1.08-----24 hAR42J / CB17-SCID

Data compiled from multiple sources[1][3][4][5][6]. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Biodistribution of [²²⁵Ac]Ac-PP-F11N in A431/CCKBR Tumor-Bearing Nude Mice (%ID/g)

Time p.i.TumorBloodKidneyStomachLiverBone
1 h 13.0 ± 5.01.1 ± 0.38.1 ± 1.71.5 ± 0.61.9 ± 0.50.2 ± 0.1
4 h 11.2 ± 1.90.3 ± 0.14.2 ± 0.61.3 ± 0.30.9 ± 0.20.1 ± 0.0
24 h 7.2 ± 1.80.1 ± 0.03.8 ± 0.51.2 ± 0.70.5 ± 0.10.1 ± 0.0
48 h 5.7 ± 1.80.1 ± 0.02.9 ± 0.30.8 ± 0.20.4 ± 0.10.1 ± 0.0
7 days 4.5 ± 2.50.0 ± 0.01.2 ± 0.20.4 ± 0.10.2 ± 0.10.1 ± 0.0

Data from[7][8][9].

These tables demonstrate that newer generation minigastrin analogs, such as DOTA-MGS5 and DOTA-rhCCK-70, exhibit significantly higher tumor uptake compared to earlier versions. The alpha-emitter conjugate, [²²⁵Ac]Ac-PP-F11N, also shows high and sustained tumor accumulation.

Comparison with Alternative Therapies

The clinical utility of radiolabeled minigastrin analogs is best understood in the context of existing treatment options for CCK2R-expressing tumors.

Table 3: Comparison of Radiolabeled Minigastrin with Other Targeted Therapies

TherapyTargetIndicationEfficacy Highlights
Radiolabeled Minigastrin (e.g., ¹⁷⁷Lu/²²⁵Ac-DOTA-analogs) CCK2RMedullary Thyroid Carcinoma, Neuroendocrine TumorsPreclinical: Significant tumor growth inhibition and increased survival in mouse models. ²²⁵Ac analogs show superior efficacy to ¹⁷⁷Lu analogs[1][2].
Lutathera® (¹⁷⁷Lu-dotatate) Somatostatin Receptor (SSTR)Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)Clinical: Reduces risk of disease progression or death by 72% as a first-line treatment for advanced GEP-NETs. Median Progression-Free Survival (PFS) of 22.8 months vs. 8.5 months for high-dose octreotide (B344500) LAR[10][11][12].
Caprelsa® (Vandetanib) RET, VEGFR, EGFRMedullary Thyroid CarcinomaClinical: Improves Progression-Free Survival (PFS). In one study, median PFS was 30.5 months vs 19.3 months for placebo[13]. A retrospective analysis showed a median PFS of 17 months[14].
Cometriq® (Cabozantinib) RET, MET, VEGFR2Medullary Thyroid CarcinomaClinical: Significantly prolongs Progression-Free Survival (PFS). In a phase III trial, median PFS was 11.2 months vs 4.0 months for placebo[15][16]. A retrospective analysis showed a median PFS of 4 months in a second-line setting[14].

This comparison indicates that while radiolabeled minigastrin analogs show great promise in preclinical settings, approved therapies like Lutathera®, Caprelsa®, and Cometriq® have demonstrated significant clinical benefits in their respective indications. The development of radiolabeled minigastrin analogs is aimed at providing a new therapeutic option for patients with CCK2R-positive tumors, potentially including those who are refractory to existing treatments.

Experimental Protocols

A generalized experimental protocol for evaluating the anti-tumor efficacy of radiolabeled minigastrin analogs in a preclinical setting is outlined below. This protocol is a synthesis of methodologies reported in various studies[2][3][17].

1. Cell Culture and Animal Model:

  • CCK2R-expressing tumor cells (e.g., human medullary thyroid carcinoma cell line, AR42J rat pancreatic cancer cells, or A431 cells transfected with CCK2R) are cultured under standard conditions.
  • Female athymic nude mice (e.g., BALB/c nude or CD-1 nude) are subcutaneously inoculated with a suspension of tumor cells (typically 5-10 x 10⁶ cells) in the flank.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

2. Radiolabeling of Minigastrin Analog:

  • The DOTA-conjugated minigastrin analog is radiolabeled with ¹⁷⁷LuCl₃ or ²²⁵AcCl₃ in a suitable buffer (e.g., ammonium (B1175870) acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
  • The radiochemical purity of the product is determined by methods such as radio-HPLC.

3. Biodistribution Studies:

  • Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled minigastrin analog.
  • At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized.
  • Tumors and major organs are excised, weighed, and the radioactivity is measured using a gamma counter.
  • The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

4. Therapy Studies:

  • Tumor-bearing mice are randomized into treatment and control groups.
  • The treatment group receives a therapeutic dose of the radiolabeled minigastrin analog intravenously. The control group may receive a vehicle or a non-therapeutic radiolabeled compound.
  • Tumor volume and body weight are monitored regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (length x width²)/2.
  • The primary endpoints are typically tumor growth delay and overall survival.

5. Imaging Studies (Optional):

  • SPECT/CT or PET/CT imaging can be performed at different time points after injection of an imaging-appropriate dose of the radiolabeled peptide to visualize tumor targeting and biodistribution non-invasively.

Mandatory Visualizations

CCK2R Signaling Pathway

The binding of a minigastrin analog to the CCK2R initiates a cascade of intracellular signaling events that can promote cell proliferation and survival. Understanding this pathway is crucial for developing targeted therapies.

CCK2R_Signaling_Pathway Minigastrin Radiolabeled Minigastrin CCK2R CCK2R Minigastrin->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Caption: CCK2R signaling cascade upon ligand binding.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel radiolabeled minigastrin analog.

Experimental_Workflow start Start: Novel Minigastrin Analog radiolabeling Radiolabeling (e.g., with ¹⁷⁷Lu or ²²⁵Ac) start->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc in_vitro In Vitro Studies (Receptor Binding, Cell Uptake) qc->in_vitro animal_model Tumor Xenograft Animal Model Development in_vitro->animal_model biodistribution Biodistribution Studies (%ID/g in tumor & organs) animal_model->biodistribution therapy Therapy Studies (Tumor Growth & Survival) animal_model->therapy imaging SPECT/PET Imaging (Optional) animal_model->imaging data_analysis Data Analysis & Comparison biodistribution->data_analysis therapy->data_analysis imaging->data_analysis conclusion Conclusion: Efficacy Validated data_analysis->conclusion

Caption: Preclinical validation workflow for radiolabeled minigastrin.

References

comparison of different chelators for Mini gastrin radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

The cholecystokinin-2 receptor (CCK2R) is a highly promising target for the diagnosis and therapy of various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), due to its high expression in these malignancies.[1][2][3] Radiolabeled analogues of minigastrin (MG), a natural ligand for this receptor, are being extensively developed for this purpose.[1][3] The choice of chelator, a molecule that firmly binds a radiometal to the peptide, is critical as it significantly influences the stability, pharmacokinetics, and overall performance of the resulting radiopharmaceutical.[4][5]

This guide provides a detailed comparison of different chelators used for radiolabeling minigastrin analogues, supported by experimental data from preclinical studies.

Overview of Common Chelators for Minigastrin

Several chelators have been investigated for conjugating radiometals to minigastrin analogues. The most common include macrocyclic chelators like DOTA, NODAGA, and NOTA, which are often preferred for their high complex stability with trivalent radiometals such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[6] Other chelators like DTPA and HYNIC have also been explored, particularly for labeling with ¹¹¹In and Technetium-99m (⁹⁹mTc), respectively.[1][6]

Quantitative Data Comparison

The selection of a chelator impacts various properties of the radiolabeled minigastrin analogue. The following tables summarize the performance of different chelator-peptide conjugates.

Table 1: Radiolabeling Conditions and Efficiency
ChelatorMinigastrin AnalogueRadiometalTemperature (°C)Time (min)pHRadiochemical Purity (RCP)Molar Activity (GBq/µmol)Reference
DOTA PP-F11⁶⁸Ga9553.5-4.5>95%~30[4][7]
DOTA PP-F11¹¹¹In95154.5>95%~30[4][7]
DOTA CP04¹⁷⁷Lu9512-154.5>90%N/A[5]
DOTA MGS5¹¹¹In9515-204.0-4.5≥90%3-7[8]
DOTA cyclo-MG1/MG2¹⁷⁷Lu8015-25~4.5>99%58-63[9]
NODAGA PP-F11⁶⁸Ga9553.5-4.5>95%~30[4][7]
NODAGA PP-F11¹¹¹In95154.5>95%~30[4][7]
NOTA PP-F11⁶⁸Ga9553.5-4.5>95%~30[4][7]
NOTA PP-F11¹¹¹In95154.5>95%~30[4][7]
HYNIC MGS5 / MGS11⁹⁹mTc100155.0>95%High[1]
AAZTA MG⁶⁸Ga / ¹⁷⁷LuRT<55.5-6.5>99%N/A[10][11]

N/A: Not Available, RT: Room Temperature

Table 2: In Vitro Performance of Radiolabeled Minigastrin Analogues
ChelatorMinigastrin AnalogueRadiometalReceptor Affinity (IC₅₀, nM)Stability in Human Serum (24h)Cell LineReference
DOTA PP-F11⁶⁸Ga-complexed0.87>95%A431-CCK2R[4][7]
DOTA PP-F11¹¹¹In-complexed0.79>95%A431-CCK2R[4][7]
DOTA MGS5¹¹¹In1.8>95%A431-CCK2R[8]
DOTA [(N-Me)1Nal⁸]MGS5¹¹¹In1.3>95%A431-CCK2R[8]
NODAGA PP-F11⁶⁸Ga-complexed1.51>95%A431-CCK2R[4][7]
NODAGA PP-F11¹¹¹In-complexed1.48>95%A431-CCK2R[4][7]
NOTA PP-F11⁶⁸Ga-complexed1.09>95%A431-CCK2R[4][7]
NOTA PP-F11¹¹¹In-complexed1.03>95%A431-CCK2R[4][7]
AAZTA MG⁶⁸Ga / ¹⁷⁷LuHigh AffinityHighAR42J[10]
Table 3: In Vivo Biodistribution Data (%ID/g at 1h post-injection in mice)
ChelatorMinigastrin AnalogueRadiometalTumorBloodKidneysStomachLiverReference
DOTA PP-F11⁶⁸Ga5.84 ± 0.74<0.5<3.9~0.5<0.5[7]
DOTA PP-F11¹¹¹In10.3 ± 1.5 (4h)<0.511.4 ± 2.6 (4h)~1.0<1.0[7]
DOTA MGS5¹¹¹In19.53 ± 5.42N/A14.71 ± 2.4510.51 ± 2.45N/A[1]
DOTA [(N-Me)1Nal⁸]MGS5¹¹¹In48.1 ± 9.2 (4h)N/A13.5 ± 2.1 (4h)4.2 ± 0.5 (4h)N/A[8]
NODAGA PP-F11⁶⁸Ga2.67 ± 0.98<0.5<3.91.38 ± 0.73<0.5[7]
NODAGA PP-F11¹¹¹In8.8 ± 1.6 (4h)<0.513.9 ± 1.6 (4h)~1.0<1.0[7]
NOTA PP-F11⁶⁸Ga7.20 ± 0.44<0.5<3.9~0.5<0.5[7]
NOTA PP-F11¹¹¹In11.2 ± 1.9 (4h)<0.513.1 ± 1.6 (4h)~1.0<1.0[7]
HYNIC MGS5⁹⁹mTc19.53 ± 5.42N/A19.86 ± 1.3510.43 ± 2.45N/A[1]

%ID/g: percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Key Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental results.

Solid-Phase Peptide Synthesis and Chelator Conjugation

Minigastrin analogues are typically synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).[8][12] The synthesis is performed on a solid support resin, and amino acids are sequentially coupled to the growing peptide chain. After assembly of the peptide sequence, the bifunctional chelator (e.g., DOTA-NHS-ester) is coupled to the N-terminus of the peptide while it is still attached to the resin.[13] Finally, the peptide-chelator conjugate is cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][14]

Radiolabeling Procedure
  • Preparation : A specific amount of the peptide-chelator conjugate (e.g., 10-50 µg) is dissolved in a suitable buffer, such as sodium acetate (B1210297) or ammonium (B1175870) acetate, to maintain an acidic pH (typically 4-5.5).[6][15] Antioxidants like ascorbic acid or gentisic acid may be added to prevent radiolysis, especially for methionine-containing peptides.[9][16]

  • Incubation : The desired amount of the radiometal (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) is added to the peptide solution.[5] The reaction mixture is then heated at an elevated temperature (typically 80-95°C) for a specific duration (5-30 minutes).[9][12][15] Some chelators like AAZTA allow for rapid labeling at room temperature.[11]

  • Quality Control : After incubation, the radiochemical purity (RCP) is determined by RP-HPLC with a radiometric detector.[5][15] A small aliquot may be mixed with EDTA to quench the reaction and chelate any free radiometal for accurate RCP assessment.[15]

  • Purification : For in vivo studies, the radiolabeled peptide is often purified using solid-phase extraction (SPE) to remove any unreacted radiometal and impurities.[8]

In Vitro Stability Assay

The stability of the radiolabeled conjugate is assessed by incubating it in human serum or phosphate-buffered saline (PBS) at 37°C for various time points (e.g., 1, 4, 24 hours).[8][17] At each time point, an aliquot is taken, and the proteins are precipitated (e.g., with ethanol). The supernatant is then analyzed by RP-HPLC to determine the percentage of the intact radiolabeled peptide.[8]

Cellular Uptake and Internalization Assay
  • Cell Culture : CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) are cultured in appropriate media and seeded in multi-well plates.[8][18]

  • Incubation : The cells are incubated with the radiolabeled minigastrin analogue at 37°C for different time periods.[9]

  • Washing : After incubation, the medium is removed, and the cells are washed with ice-cold buffer to stop the uptake and remove unbound radioactivity.

  • Internalization Measurement : To differentiate between membrane-bound and internalized radioactivity, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioligand.[9]

  • Quantification : The radioactivity in the acid-wash fraction (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter.[9]

Biodistribution Studies in Animal Models
  • Animal Model : Athymic nude mice are subcutaneously inoculated with CCK2R-expressing tumor cells to establish xenografts.[1][8]

  • Injection : Once tumors reach a suitable size, the radiolabeled peptide is injected intravenously into the mice.[8]

  • Dissection : At predefined time points (e.g., 1, 4, 24 hours post-injection), the mice are euthanized, and various organs and tissues (tumor, blood, kidneys, liver, stomach, etc.) are collected and weighed.[14]

  • Measurement : The amount of radioactivity in each tissue sample is measured using a gamma counter.[14] The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[17]

Visualizing Workflows and Pathways

Diagrams help to clarify complex processes and relationships.

G cluster_0 CCK2R Signaling & Internalization radioligand Radiolabeled Minigastrin receptor CCK2R radioligand->receptor Binding gprotein G-Protein Activation receptor->gprotein internalization Receptor Internalization receptor->internalization downstream Downstream Signaling gprotein->downstream accumulation Intracellular Radioactivity Accumulation internalization->accumulation

Caption: CCK2R binding and internalization pathway.

G cluster_1 Radiopharmaceutical Development Workflow spps Peptide Synthesis (SPPS) conjugation Chelator Conjugation spps->conjugation purification1 Purification & Characterization conjugation->purification1 radiolabeling Radiolabeling purification1->radiolabeling qc Quality Control (RCP) radiolabeling->qc invitro In Vitro Evaluation (Stability, Affinity, Uptake) qc->invitro invivo In Vivo Evaluation (Biodistribution, Imaging) invitro->invivo clinical Clinical Translation invivo->clinical

Caption: Experimental workflow for minigastrin radiopharmaceuticals.

Conclusion

The choice of chelator is a critical determinant of the overall efficacy of a minigastrin-based radiopharmaceutical.

  • DOTA remains a gold standard, demonstrating high stability and favorable in vivo properties when labeling with theranostic pairs like ⁶⁸Ga and ¹⁷⁷Lu.[4][6]

  • NOTA has shown slightly higher tumor uptake with ⁶⁸Ga compared to DOTA in some studies, making it a promising alternative for PET imaging.[7]

  • NODAGA appears to be less optimal for the minigastrin analogue PP-F11, resulting in lower tumor uptake.[7]

  • HYNIC is a valuable option for ⁹⁹mTc labeling, which is widely available and cost-effective for SPECT imaging.[1]

  • Newer chelators like AAZTA offer the advantage of room temperature labeling, which can simplify the preparation process.[10][11]

Ultimately, the optimal chelator depends on the specific minigastrin analogue, the chosen radiometal, and the intended application (diagnostic imaging vs. targeted radionuclide therapy). Further research, including modifications to the peptide sequence itself, continues to refine the tumor-to-kidney ratio, which is a key challenge in the clinical translation of these agents.[6][8]

References

A Comparative Guide to the Agonistic Properties of Mini Gastrin I Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the agonistic properties of various Mini gastrin I analogs, which are of significant interest for their potential in targeting cholecystokinin-2 receptor (CCK2R) expressing tumors. The following sections detail their binding affinities, signaling pathway activation, and in vivo characteristics, supported by experimental data and protocols.

I. Comparative Analysis of In Vitro Agonistic Properties

The agonistic properties of Mini gastrin I analogs are primarily assessed through their binding affinity to the CCK2R and their ability to trigger downstream signaling pathways. This is commonly quantified by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays and the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization.

Receptor Binding Affinity (IC50)

The following table summarizes the IC50 values for various Mini gastrin I analogs from competitive binding assays against a radiolabeled ligand, typically [125I]Tyr12-gastrin I. These assays were predominantly performed using human epidermoid carcinoma cells transfected with the human CCK2R (A431-CCK2R) and rat pancreatic acinar cells endogenously expressing the rat CCK2R (AR42J). Lower IC50 values indicate a higher binding affinity.

AnalogCell LineIC50 (nM)Reference
Pentagastrin A431-CCK2R1.0 ± 0.2[1]
DOTA-MG11 A431-CCK2R0.9 ± 0.3[1]
DOTA-MGS5 A431-CCK2R0.4 ± 0.2[1]
Proline-substituted Analog 1 A431-CCK2R1.4 ± 0.6[1]
Proline-substituted Analog 2 A431-CCK2R0.6 ± 0.3[1]
Proline-substituted Analog 3 A431-CCK2R1.3 ± 0.8[1]
DOTA-MGS1 AR42JSimilar to DOTA-MG11[2]
DOTA-MGS4 AR42JLower than DOTA-MG11[2]
[natLu]Lu-DOTA-CCK-66 AR42J3.6 - 6.0[3]
[natLu]Lu-DOTA-MGS5 AR42J3.6 - 6.0[3]
Signaling Pathway Activation (EC50)

Activation of the CCK2R by an agonist typically leads to the activation of the Gq alpha subunit of the G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The potency of Mini gastrin I analogs in initiating this cascade is measured by their EC50 values in calcium mobilization assays.

AnalogCell LineEC50 (nM)Reference
Pentagastrin A431-CCK2R2.80 ± 0.52[4]
Pentagastrin AR42J0.43 ± 0.19[4]
Proline-substituted Analog 1 A431-CCK2RSimilar to Pentagastrin[4]
Proline-substituted Analog 2 A431-CCK2RSimilar to Pentagastrin[4]
Proline-substituted Analog 3 A431-CCK2RSimilar to Pentagastrin[4]

II. In Vivo Performance and Stability

The therapeutic and diagnostic potential of Mini gastrin I analogs is highly dependent on their in vivo stability and biodistribution. Many analogs are modified to enhance their resistance to enzymatic degradation, thereby improving tumor uptake and retention.

In Vivo Stability and Tumor Uptake
AnalogAnimal ModelKey FindingsReference
[111In]In-DOTA-MGS1 BALB/c miceNo intact radiopeptide found in blood 10 min post-injection.[5]
[111In]In-DOTA-MGS4 BALB/c mice>75% intact radiopeptide in blood 10 min post-injection; significantly increased tumor uptake compared to MGS1.[5]
[177Lu]Lu-Proline Analogs BALB/c miceHigh amount of intact radiopeptide in blood and liver at 10 min post-injection.[4]
[111In]In-DOTA-[(N-Me)1Nal8]MGS5 A431-CCK2R xenografted miceSignificantly increased accumulation of radioactivity in xenografts.[3]
[177Lu]Lu-DOTA-CCK-66 CB17-SCID miceHigher percentage of intact peptide in urine compared to [177Lu]Lu-DOTA-MGS5.[3]

III. Experimental Protocols

Competitive Binding Assay
  • Cell Culture: A431-CCK2R or AR42J cells are cultured to confluence in appropriate media.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a binding buffer (e.g., PBS with 0.5% BSA).

  • Assay Setup: In a 96-well plate, incubate a constant concentration of radiolabeled ligand (e.g., [125I]Tyr12-gastrin I, ~30,000 cpm) with increasing concentrations of the unlabeled Mini gastrin I analog (competitor) and a fixed number of cells.[6]

  • Incubation: The plate is incubated at room temperature to reach binding equilibrium.

  • Washing and Detection: The unbound ligand is removed by washing. The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.

Calcium Mobilization Assay
  • Cell Seeding: A431-CCK2R or AR42J cells are seeded into a 96-well plate and allowed to adhere overnight.[4]

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and the cells are incubated to allow for dye uptake.[7]

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of varying concentrations of the Mini gastrin I analog.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.[8]

  • Data Analysis: The EC50 value is calculated from the dose-response curve of the peak fluorescence signal.

In Vivo Biodistribution Study
  • Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R).[9]

  • Radiolabeling: The Mini gastrin I analog is radiolabeled with a suitable radionuclide (e.g., 111In, 177Lu, 68Ga).

  • Injection: A defined amount of the radiolabeled analog is injected intravenously into the tumor-bearing mice.

  • Tissue Harvesting and Measurement: At specific time points post-injection, the animals are euthanized, and various organs and the tumor are harvested, weighed, and the radioactivity is measured using a gamma counter.[4]

  • Data Analysis: The uptake in each organ is expressed as a percentage of the injected activity per gram of tissue (%IA/g).

IV. Visualizations

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG_Analog Mini Gastrin I Analog (Agonist) CCK2R CCK2R MG_Analog->CCK2R Binds G_Protein Gq Protein CCK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Cellular Response (e.g., Secretion, Growth) Ca_ion->Cellular_Response Triggers Experimental_Workflow_Binding_Assay start Start cell_culture Culture CCK2R-expressing cells (e.g., A431-CCK2R) start->cell_culture prepare_assay Prepare 96-well plate with: - Radiolabeled Ligand - Unlabeled Analog (Competitor) - Cells cell_culture->prepare_assay incubation Incubate to reach binding equilibrium prepare_assay->incubation wash Wash to remove unbound ligand incubation->wash measure Measure bound radioactivity (Gamma Counter) wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end Experimental_Workflow_Calcium_Assay start Start seed_cells Seed CCK2R-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading measure_baseline Measure baseline fluorescence (FLIPR) dye_loading->measure_baseline add_compound Add Mini Gastrin I Analog measure_baseline->add_compound measure_response Monitor fluorescence change in real-time add_compound->measure_response analyze Analyze data and determine EC50 measure_response->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Mini Gastrin I, Human TFA: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Mini gastrin I, human tfa. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Mini gastrin I, a synthetic peptide, and its trifluoroacetate (B77799) (TFA) salt require careful handling due to the corrosive nature of TFA and the biological activity of the peptide.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The trifluoroacetic acid component of this compound is corrosive and can cause severe skin burns and eye damage.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or a fume hood[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the segregation and disposal of waste generated from the use of this compound.

1. Waste Segregation:

Proper segregation at the point of generation is the most critical step. Do not mix waste streams.

  • Solid Waste:

    • Unused or expired lyophilized this compound powder.

    • Contaminated consumables such as pipette tips, vials, and gloves.[1]

    • Procedure: Collect in a clearly labeled, sealed container designated for solid chemical waste.[1]

  • Liquid Waste:

    • Solutions containing this compound.

    • Contaminated solvents and buffers.

    • Procedure: Collect in a separate, labeled liquid waste container. Do not pour down the drain.[4] The product is an acid and typically requires neutralization before discharge into sewage systems.[3]

  • Sharps Waste:

    • Needles or other sharps contaminated with this compound.

    • Procedure: Dispose of in a designated sharps container for chemical contamination.

2. Decontamination of Labware:

  • Procedure:

    • Rinse reusable glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues. Collect this initial rinse as hazardous liquid waste.[1]

    • Wash with an appropriate laboratory detergent.

    • Rinse thoroughly with deionized water.

3. Waste Collection and Storage:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and list any solvents used.[1]

  • Storage: Store waste containers in a designated, secure secondary containment area.[1] Keep away from incompatible materials such as bases, oxidizing agents, and metals.[4][5]

4. Institutional Waste Pickup:

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[1] Follow their specific procedures and documentation requirements.

Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Minor Spill (<500 mL) within a fume hood:

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][3]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable laboratory cleaner.

  • Major Spill (>500 mL) or any spill outside of a fume hood:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team for cleanup.[4][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste Type (Solid, Liquid, Sharps) C Segregate Waste into Labeled Containers A->C Dispose B Wear Appropriate PPE B->A E Store Waste in Secondary Containment C->E D Decontaminate Reusable Labware D->E Store rinsate F Contact EHS for Waste Pickup E->F

Workflow for the safe disposal of this compound.

Signaling Pathway Considerations for Biological Activity

The diagram below illustrates the general signaling pathway initiated by Mini gastrin I binding to its receptor, highlighting the importance of proper handling to avoid unintended biological effects.

cluster_cell Target Cell MGI Mini Gastrin I Receptor CCK-B Receptor MGI->Receptor Binds PLC Phospholipase C Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Simplified CCK-B receptor signaling pathway.

By adhering to these comprehensive disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work. Always consult your institution's specific safety and disposal guidelines.

References

Comprehensive Safety and Handling Guide for Mini Gastrin I, Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Mini gastrin I, human trifluoroacetate (B77799) (TFA) in a laboratory setting. It is intended to supplement, not replace, a thorough institutional risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Hazard Identification and Risk Assessment

Mini gastrin I, human TFA is a potent biological material.[1] The primary hazards are associated with the peptide's biological activity and the corrosive nature of the trifluoroacetate (TFA) salt.[2][3][4] TFA is a strong organic acid and can cause severe skin and eye burns.[2][3][4] Lyophilized powders can be easily aerosolized, creating an inhalation risk.[1]

Key Hazards:

  • Corrosive: The TFA salt is acidic and can cause severe burns upon contact with skin and eyes.[2][3][4]

  • Irritant: May cause respiratory tract irritation if inhaled.[5]

  • Biologically Active: As a gastrin analogue, it may have physiological effects if absorbed.

  • Harmful if Swallowed: Ingestion can be toxic.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling this compound.[1]

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks (e.g., handling large quantities, potential for aerosolization)
Eye Protection ANSI-approved safety goggles with side shields.[3][6]A face shield in addition to safety goggles.[3][7]
Hand Protection Chemical-resistant nitrile gloves (double gloving is recommended).[1][2]Heavy-duty gloves such as butyl rubber or Viton for handling large volumes.[3]
Body Protection A lab coat or protective gown.[1][6]An impervious or chemical-resistant apron over a lab coat.[3]
Respiratory Protection Work within a certified chemical fume hood.[1][2][3]A full-face respirator may be necessary if a fume hood is not available (consult EH&S).[3]

Always inspect PPE for integrity before use and change gloves immediately if they become contaminated.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Lyophilized Powder cluster_reconstitution Reconstitution cluster_storage Storage prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 hand1 Bring Vial to Room Temperature prep3->hand1 Proceed to Handling hand2 Briefly Centrifuge Vial hand1->hand2 hand3 Carefully Open Vial in Fume Hood hand2->hand3 recon1 Add Solvent Slowly hand3->recon1 Proceed to Reconstitution recon2 Gently Vortex or Pipette to Mix recon1->recon2 recon3 Ensure Complete Dissolution recon2->recon3 store1 Aliquot into Sterile Tubes recon3->store1 Proceed to Storage store2 Label Aliquots Clearly store1->store2 store3 Store at Recommended Temperature store2->store3

Caption: Workflow for handling and reconstituting this compound.

Detailed Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare a designated, clean work area inside a certified chemical fume hood.[1][2]

    • Assemble all necessary materials: the peptide vial, appropriate solvent, sterile low-adhesion tubes, and calibrated micropipettes with sterile tips.[6]

  • Handling Lyophilized Powder:

    • Before opening, allow the vial to come to room temperature to prevent condensation.[6]

    • Briefly centrifuge the vial to ensure the powder is at the bottom.[6]

    • Carefully open the vial inside the fume hood to prevent inhalation of any aerosolized powder.[1]

  • Reconstitution:

    • Using a calibrated micropipette, slowly add the required volume of the appropriate sterile solvent to the vial.

    • Gently vortex the vial or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause degradation.

    • Visually confirm that the solution is clear and free of particulates.

  • Storage:

    • For long-term stability and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use sterile tubes.[8]

    • Clearly label each aliquot with the peptide name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[1]

Emergency Response Logic

cluster_exposure Personnel Exposure cluster_actions_skin Skin Contact Response cluster_actions_eye Eye Contact Response cluster_actions_inhale Inhalation Response cluster_actions_ingest Ingestion Response cluster_actions_spill Spill Response start Exposure or Spill Occurs exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale exp_ingest Ingestion start->exp_ingest spill Spill start->spill skin_act1 Remove Contaminated Clothing exp_skin->skin_act1 eye_act1 Flush Eyes at Eyewash Station for 15 min exp_eye->eye_act1 inhale_act1 Move to Fresh Air exp_inhale->inhale_act1 ingest_act1 Rinse Mouth with Water exp_ingest->ingest_act1 spill_act1 Alert Others and Evacuate Area spill->spill_act1 skin_act2 Wash Area with Soap and Water for 15 min skin_act1->skin_act2 skin_act3 Seek Medical Attention skin_act2->skin_act3 eye_act2 Seek Immediate Medical Attention eye_act1->eye_act2 inhale_act2 Seek Medical Attention inhale_act1->inhale_act2 ingest_act2 Do NOT Induce Vomiting ingest_act1->ingest_act2 ingest_act3 Seek Immediate Medical Attention ingest_act2->ingest_act3 spill_act2 Absorb with Inert Material spill_act1->spill_act2 spill_act3 Place in Hazardous Waste Container spill_act2->spill_act3 spill_act4 Clean Area and Ventilate spill_act3->spill_act4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.